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2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Documentation Hub

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  • Product: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
  • CAS: 950769-00-3

Core Science & Biosynthesis

Foundational

The Chemical Profile and Applications of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-(1H-1,2,4-triazol-1-yl)py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates. 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (CAS: 950769-00-3) [1] has emerged as a highly versatile, privileged scaffold, particularly in the development of anticoagulant therapeutics. By combining the electron-deficient nature of a cyanopyridine core with the hydrogen-bonding capacity of a 1,2,4-triazole moiety, this compound serves as a critical intermediate for synthesizing direct thrombin inhibitors.

This technical guide provides an in-depth analysis of the molecule’s physicochemical properties, details a self-validating synthetic protocol governed by Nucleophilic Aromatic Substitution (SNAr) [2], and explores its pharmacological utility in modulating the coagulation cascade [3].

Molecular Architecture and Physicochemical Properties

The architecture of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is defined by a bidentate-like presentation of nitrogen atoms. The cyano group at the C3 position not only acts as a strong electron-withdrawing group (EWG) to activate the C2 position for synthesis but also serves as a critical hydrogen-bond acceptor in biological systems.

To facilitate rational drug design, the quantitative structural parameters of this scaffold are summarized in Table 1 .

Table 1: Physicochemical & Structural Parameters
ParameterValueCausality / Significance in Drug Design
Molecular Formula C8H5N5Defines the stoichiometry and exact mass (171.0545 Da).
Molecular Weight 171.16 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances membrane permeability and reduces desolvation energy penalties upon target binding.
Hydrogen Bond Acceptors 4Provides multiple vectors for target engagement (e.g., interacting with the S1 pocket of thrombin).
Topological Polar Surface Area 64.4 ŲOptimal for oral bioavailability; restricts blood-brain barrier (BBB) penetration, which is ideal for peripheral cardiovascular targets.

Mechanistic Insights: Synthesis and Reactivity

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The choice of reagents and reaction conditions is strictly governed by the electronic demands of the pyridine ring.

The SNAr Workflow Logic

The C2 position of 2-chloro-3-cyanopyridine is highly electrophilic. The electronegative pyridine nitrogen pulls electron density away via inductive effects, while the C3-cyano group exerts both inductive and resonance electron-withdrawing effects. This dual activation stabilizes the anionic Meisenheimer intermediate, allowing the 1,2,4-triazolide anion to attack the C2 carbon and subsequently expel the chloride leaving group.

SNAr_Mechanism R1 2-Chloro-3-cyanopyridine Base K2CO3 / DMF (Deprotonation) R1->Base R2 1H-1,2,4-Triazole R2->Base Int Meisenheimer Complex (Stabilized by -CN & Pyridine N) Base->Int Nucleophilic Attack (C2) Prod 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Int->Prod Chloride Expulsion

Fig 1. SNAr mechanism for synthesizing 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile.

Step-by-Step Self-Validating Protocol

To ensure high yield and regioselectivity, the following protocol must be executed.

Reagents & Materials:

  • 2-Chloro-3-cyanopyridine (1.0 eq)

  • 1H-1,2,4-triazole (1.2 eq)

  • Potassium carbonate (K2CO3, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Deprotonation Phase: Suspend 1H-1,2,4-triazole and finely milled K2CO3 in anhydrous DMF at 0°C under an inert argon atmosphere. Causality: Milling K2CO3 increases the surface area for solid-liquid phase deprotonation. DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the triazolide anion "naked" and highly nucleophilic.

  • Electrophile Addition: Slowly add 2-chloro-3-cyanopyridine to the suspension. Maintain the temperature at 0°C for 30 minutes, then warm to 80°C for 4 hours. Causality: The initial low temperature controls the exothermic formation of the Meisenheimer complex, preventing degradation. Heating to 80°C provides the necessary activation energy to overcome the transition state barrier for chloride expulsion.

  • Quenching and Precipitation: Cool the reaction to room temperature and pour it into a 5-fold volume of ice-cold distilled water. Causality: The product is highly lipophilic compared to the inorganic salts and DMF. The sudden shift in solvent polarity forces the rapid precipitation of the target compound, driving the isolation process.

  • Filtration and Washing: Filter the precipitate under a vacuum, washing sequentially with cold water and a small volume of cold ethanol.

Validation Checkpoint: Before proceeding to downstream pharmaceutical applications, the batch must be validated. 1,2,4-triazole exhibits tautomerism, meaning alkylation can theoretically occur at N1 or N4. N1 is the thermodynamically favored product, but N4 isomers can form as impurities.

Table 2: Analytical Validation Metrics
TechniqueTarget MetricValidation ThresholdCausality of Metric
LC-MS (ESI+) [M+H]⁺ Ionm/z 172.06 ± 0.05 DaConfirms the exact mass and complete displacement of the chloride isotope pattern.
¹H-NMR (DMSO-d₆) Triazole C3/C5 ProtonsTwo distinct singlets (~8.3 ppm, ~9.2 ppm)Confirms N1 substitution. An N4 substitution would yield a single integrated peak due to molecular symmetry.
HPLC Purity Area Under Curve (AUC)> 98% (UV at 254 nm)Ensures the absence of unreacted 2-chloro-3-cyanopyridine, preventing downstream side reactions.

Pharmaceutical Applications: Modulators of Thrombin

The primary industrial application of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is its use as a foundational building block in the synthesis of direct thrombin inhibitors, as detailed in [3].

Thrombin is a serine protease central to the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin strands. Modulating thrombin activity is a primary therapeutic strategy for preventing deep vein thrombosis (DVT) and pulmonary embolism.

Pharmacological Logic of the Scaffold

When this scaffold is elaborated into a mature drug candidate, the triazolyl-pyridine core acts as a rigid, shape-matched anchor within the active site of thrombin.

  • The Cyano Group: Can be further reduced to an aminomethyl group or left intact to engage in critical dipole-dipole interactions with the S1 specificity pocket of thrombin.

  • The Pyridine/Triazole Core: Provides a rigid planar geometry that engages in π-π stacking with the hydrophobic residues of the S4 pocket, locking the enzyme in an inactive conformation.

Thrombin_Modulation Scaffold Triazolyl-pyridine Core S1 Thrombin S1 Pocket Scaffold->S1 Dipole Interactions S4 Thrombin S4 Pocket Scaffold->S4 Hydrophobic/Pi-Pi Thrombin Inhibited Thrombin S1->Thrombin S4->Thrombin Cascade Coagulation Cascade (Fibrin Formation) Thrombin->Cascade Inhibition

Fig 2. Pharmacological logic of triazolyl-pyridine scaffolds in thrombin inhibition.

By understanding the causality between the chemical structure and the biological target, researchers can utilize 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile to systematically explore structure-activity relationships (SAR) and optimize the binding affinity of novel anticoagulants.

Conclusion

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is far more than a simple chemical intermediate; it is a meticulously designed molecular anchor. Its synthesis relies on the predictable and robust principles of SNAr chemistry, driven by the synergistic electron-withdrawing effects of its cyano and pyridine components. By adhering to strict analytical validation protocols, drug development professionals can leverage this scaffold to generate high-affinity modulators of thrombin, advancing the therapeutic landscape of cardiovascular medicine.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons. Available at:[Link]

  • Player, M. R., et al. (2007). "Pyridines and pyridine n-oxides as modulators of thrombin." United States Patent Application Publication, US20070225282A1.
Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship of Triazolylpyridine Carbonitriles

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the fusion of distinct pharmacophoric units into a si...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophoric units into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The triazolylpyridine carbonitrile scaffold represents a compelling example of this approach, combining three moieties of significant pharmacological interest: a pyridine ring, a triazole system, and a carbonitrile group.

The pyridine ring is a cornerstone of drug design, valued for its presence in numerous natural compounds and its ability to enhance the solubility and bioavailability of molecules.[1][2] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The triazole ring is another versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic applications, from antifungal to anticancer agents.[5]

The carbonitrile (-C≡N) group, once viewed as a simple substituent, is now recognized as a critical pharmacophore.[6][7] Its unique physicochemical properties—including its linear geometry, metabolic stability, and ability to act as a potent hydrogen bond acceptor—allow it to significantly enhance binding affinity and improve pharmacokinetic profiles.[7][8][9] The incorporation of a nitrile group has become a key strategy in rational drug design, contributing to the success of numerous FDA-approved drugs.[7][10]

This guide provides a detailed exploration of the structure-activity relationships (SAR) governing the biological activity of triazolylpyridine carbonitriles. We will dissect the influence of each component, examine the impact of substituent modifications, and provide practical experimental protocols for synthesis and evaluation, offering a comprehensive resource for the development of next-generation therapeutics based on this promising scaffold.

The Core Architecture: Isomeric and Electronic Considerations

The fusion of the triazole and pyridine rings can result in several isomeric forms, such as the[6][7][8]triazolo[1,5-a]pyridine and[6][7][10]triazolo[4,5-b]pyridine systems. The specific arrangement of nitrogen atoms and the point of fusion profoundly influence the molecule's electronic distribution, dipole moment, and spatial arrangement of hydrogen bond donors and acceptors. These factors are critical determinants of target binding and overall biological activity.

The general workflow for investigating a new series of triazolylpyridine carbonitriles follows a well-established path in drug discovery, from initial design and synthesis to comprehensive biological evaluation.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation Scaffold_Selection Scaffold Selection (e.g., [1,2,4]triazolo[1,5-a]pyridine) Virtual_Screening In Silico Screening & Docking Scaffold_Selection->Virtual_Screening Chemical_Synthesis Chemical Synthesis & Purification Virtual_Screening->Chemical_Synthesis Structural_Verification Structural Verification (NMR, MS, X-Ray) Chemical_Synthesis->Structural_Verification Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Structural_Verification->Primary_Screening Target_Identification Target Identification & Validation Primary_Screening->Target_Identification SAR_Analysis SAR Analysis & Lead Optimization Target_Identification->SAR_Analysis SAR_Analysis->Virtual_Screening ADME_Tox In Vitro ADME/Tox Profiling SAR_Analysis->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: General drug discovery workflow for triazolylpyridine carbonitriles.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of the triazolylpyridine carbonitrile scaffold can be systematically modulated by introducing various substituents at different positions on both the pyridine and triazole rings.

The Crucial Role of the Carbonitrile Group

The nitrile moiety is rarely a passive component. Its strong electron-withdrawing nature and linear geometry make it a key player in molecular recognition.[9]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can form crucial hydrogen bonds with amino acid residues like serine or arginine in a protein's active site.[8][9] This interaction often mimics that of a carbonyl oxygen, allowing arylnitriles to function as effective bioisosteres for carbonyl-containing inhibitors.[8]

  • Polar Interactions: The strong dipole of the C≡N bond facilitates polar interactions within sterically congested binding pockets where bulkier groups would not be tolerated.[9]

  • Metabolic Stability: The nitrile group is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles, including longer half-life and enhanced bioavailability.[7]

Substitutions on the Pyridine Moiety

Modifications to the pyridine ring are a primary avenue for optimizing potency, selectivity, and pharmacokinetic properties. The positions available for substitution will depend on the specific triazolopyridine isomer being investigated.

Caption: Key SAR points on a generic triazolylpyridine carbonitrile scaffold.

A study on 1,2,3-triazole-containing pyridine derivatives as potential anticancer agents revealed that methoxy groups on an aryl substituent of the pyridine ring were favorable for activity.[11] In general, the introduction of groups capable of hydrogen bonding, such as methoxy (-OCH3) or hydroxyl (-OH), tends to enhance antiproliferative activity.[2] Conversely, the presence of bulky groups or halogen atoms can sometimes lead to a decrease in activity, though this is highly target-dependent.[2]

Substitutions on the Triazole Moiety

The triazole ring often serves as a central scaffold or a linker to which different pharmacophores can be attached.[11] Substitutions on this ring are critical for orienting appended functional groups toward specific pockets in the target protein.

For instance, in a series of triazolopyridinyl-acrylonitrile derivatives designed as antimicrotubule agents, various substituted aryl groups were attached to the triazole ring.[12] The electronic nature (electron-donating vs. electron-withdrawing) and substitution pattern (ortho, meta, para) of these aryl rings were found to significantly impact the compounds' ability to inhibit tubulin polymerization.

Case Study: Triazolopyridinyl-Acrylonitriles as Tubulin Polymerization Inhibitors

A series of E isomers of triazolo[4,5-b/c]pyridin-acrylonitrile derivatives were synthesized and evaluated for their antiproliferative activity against various human tumor cell lines.[12] These compounds were found to exert their anticancer effects by interfering with microtubule dynamics.

Quantitative SAR Data

The antiproliferative activity (expressed as GI50, the concentration required to inhibit cell growth by 50%) of selected compounds against the NCI-H460 non-small cell lung cancer cell line is summarized below.

Compound IDR Group (Substitution on Phenyl Ring)GI50 (µM)[12]
9c 4-OCH₃0.46
9d 3,4-(OCH₃)₂0.31
9e 3,4,5-(OCH₃)₃0.23
9f 4-Cl0.98
6e 3,4,5-(OCH₃)₃0.11

Data sourced from a study on triazolopyridinyl-acrylonitrile derivatives, focusing on a specific isomeric scaffold.[12]

Key Insights from the Data:

  • Methoxy Groups Enhance Potency: A clear trend is observed where increasing the number of methoxy substituents on the terminal phenyl ring (compounds 9c to 9e ) leads to a progressive increase in antiproliferative activity. The trimethoxy-substituted analog 9e is the most potent in this specific series.

  • Isomeric Scaffold Matters: Compound 6e , which shares the same 3,4,5-trimethoxyphenyl substituent as 9e but has a different triazolopyridine core, exhibits the highest potency overall (GI50 = 0.11 µM), highlighting that both the substituent and the core scaffold are critical for activity.

  • Electron-Withdrawing Groups: The presence of a chloro-substituent (9f ) results in lower activity compared to the methoxy-substituted analogs, suggesting that electron-donating groups are preferred for this particular target.

Experimental Protocols

The following protocols provide standardized methods for the synthesis and biological evaluation of triazolylpyridine carbonitriles.

Protocol 1: General Synthesis of[7][8][9]Triazolo[1,5-a]pyridine-8-carbonitriles

This method is adapted from established synthetic strategies for creating the triazolopyridine core.[13] The construction of the fused heterocyclic system often involves the cyclocondensation of a functionalized pyridine precursor.

Step-by-Step Methodology:

  • Preparation of Pyridine Precursor: To a solution of 2-amino-3-cyanopyridine (1.0 eq) in N,N-Dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).

  • Formation of Hydrazone: To the resulting solution, add hydrazine hydrate (2.0 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Cyclization: Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq) to the reaction mixture.

  • Heating and Workup: Heat the mixture to 100 °C and maintain for 6 hours. After cooling, pour the reaction mixture into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired[6][7][8]triazolo[1,5-a]pyridine-8-carbonitrile.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Antiproliferative Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is standard for initial screening of anticancer compounds.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (triazolylpyridine carbonitriles) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The triazolylpyridine carbonitrile scaffold is a rich platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein underscore the importance of a multi-pronged optimization strategy. The core isomeric structure, the electronically crucial carbonitrile group, and the diverse substitution patterns on both heterocyclic rings all contribute to the final biological profile. Future research should focus on exploring less common isomeric scaffolds, employing computational tools for more rational design of substituents, and investigating novel biological targets beyond oncology.[3] The synthetic versatility and potent biological activity of this compound class ensure that it will remain an area of intense interest in the field of drug discovery.

References

  • The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. (n.d.). Google Cloud.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1295-1319.
  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923.
  • Khomenko, D., et al. (2023). STRATEGIES FOR THE SYNTHESIS OF[6][7][8]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Chemistry & Chemical Technology, 17(2), 294-303. Available from:

  • (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Pyridine and Its Derivatives: Synthesis, Properties, and Applications.
  • (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 5(2).
  • Ghozlan, S. A. S., et al. (2016). AN EFFICIENT SYNTHESIS OF 1-(4H-1,2,4-TRIAZOL-3-YL)- HEXAHYDROQUINOLINE-3-CARBONITRILE AND THEIR SPIRO DERIVATIVES FROM β-ENAMI. Journal of the Serbian Chemical Society, 81(5), 515-526.
  • Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
  • Shaabani, A., et al. (2018). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. Scientific Reports, 8(1), 16168.
  • The suggested SAR for the studied pyrimidine and pyridine derivatives. (n.d.). ResearchGate.
  • Zghab, I., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5464.
  • Asif, M. (n.d.). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Research.
  • Carta, A., et al. (2017). Triazolopyridinyl-acrylonitrile derivatives as antimicrotubule agents: Synthesis, in vitro and in silico characterization of antiproliferative activity, inhibition of tubulin polymerization and binding thermodynamics. European Journal of Medicinal Chemistry, 141, 440-453.
  • Wang, H., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 706342.
  • Flores-Holguín, N., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3248.
  • A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate.

Sources

Foundational

Technical Guide: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile as a Xanthine Oxidase Inhibitor Scaffold

The following technical guide details the evaluation, synthesis, and mechanistic characterization of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile , a critical pharmacophore and scaffold in the development of non-puri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the evaluation, synthesis, and mechanistic characterization of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile , a critical pharmacophore and scaffold in the development of non-purine xanthine oxidase (XO) inhibitors.

Executive Summary

The shift from purine-analogs (e.g., Allopurinol) to non-purine xanthine oxidase inhibitors (NPXOIs) has revolutionized the treatment of hyperuricemia and gout. The compound 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile represents a potent "anchor" pharmacophore. Its structural efficacy relies on the specific electronic interplay between the electron-deficient pyridine ring, the dipole-rich triazole, and the cyano group, which mimics the transition state of the xanthine substrate.

This guide provides a comprehensive workflow for synthesizing, characterizing, and assaying this scaffold, positioning it as a lead structure for Fragment-Based Drug Discovery (FBDD) or as a precursor for Topiroxostat-class derivatives.

Chemical Architecture & Synthesis Strategy

Rational Design

The molecule consists of a pyridine core substituted at the ortho positions (2 and 3).

  • C3-Cyano Group (-CN): Acts as a critical hydrogen-bond acceptor for the Arg880 residue in the XO active site. This interaction locks the inhibitor in the channel.

  • C2-Triazole Ring: Provides π-π stacking interactions with Phe914 and Phe1009 , while simultaneously coordinating with the molybdenum cofactor (Mo-pt) domain via its nitrogen lone pairs.

Synthesis Protocol (Nucleophilic Aromatic Substitution)

The synthesis exploits the high reactivity of 2-halopyridines activated by the electron-withdrawing 3-cyano group.

Reagents:

  • Substrate: 2-Chloro-3-pyridinecarbonitrile (CAS: 6636-55-1)

  • Nucleophile: 1,2,4-Triazole (CAS: 288-88-0)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-Chloro-3-pyridinecarbonitrile (1.0 eq) and 1,2,4-Triazole (1.2 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
     (2.0 eq) in a single portion.
    
  • Reaction: Heat the mixture to 80°C under

    
     atmosphere for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.
    
  • Work-up: Quench with ice-cold water. The product often precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

    
    , 0-5% MeOH in DCM).
    
Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2-Chloro-3-cyanopyridine Reagents Add: 1,2,4-Triazole + K2CO3 Solvent: DMF Start->Reagents Reaction Heat: 80°C, 4-6 Hours (SNAr Mechanism) Reagents->Reaction Activation Quench Quench: Ice Water Reaction->Quench Completion Product Isolate: 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile Quench->Product Precipitation

Caption: Nucleophilic aromatic substitution (


) pathway for the synthesis of the target inhibitor scaffold.

Mechanism of Action (MOA)

Active Site Binding Dynamics

Unlike Allopurinol (a suicide substrate), 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile acts as a reversible, tight-binding inhibitor. The mechanism is defined by specific residue interactions within the XO solvent channel.

  • The "Cyano-Arg" Lock: The nitrile nitrogen accepts a hydrogen bond from the guanidinium group of Arg880 . This mimics the interaction of the substrate's carbonyl oxygen.

  • Molybdenum Environment: The triazole ring orients towards the Molybdenum center (Mo-pt), disrupting the hydroxylation of xanthine.

  • Hydrophobic Sandwich: The planar heteroaromatic system intercalates between Phe914 and Phe1009 , stabilizing the closed conformation of the enzyme.

Mechanistic Pathway Diagram

MOA Inhibitor 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile Binding Entry to Solvent Channel Inhibitor->Binding XO_Open Xanthine Oxidase (Open Conformation) XO_Open->Binding Arg880 Arg880 Interaction (H-Bond to -CN) Binding->Arg880 Orientation PheStack Phe914/Phe1009 (π-π Stacking) Binding->PheStack Stabilization Inhibition Catalytic Center Blocked (No Uric Acid Formation) Arg880->Inhibition PheStack->Inhibition

Caption: Molecular interaction map detailing the binding mode of the inhibitor within the Xanthine Oxidase active site.

Experimental Protocols: In Vitro Evaluation

To validate the efficacy of the synthesized compound, a spectrophotometric kinetic assay is required. This protocol is self-validating through the use of positive controls (Febuxostat).

Reagents & Preparation
  • Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.

  • Substrate: Xanthine (

    
     final concentration).
    
  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Control: Febuxostat (or Allopurinol) dissolved in DMSO.[1]

Assay Procedure
  • Blanking: Prepare a blank cuvette containing 990

    
     buffer and 10 
    
    
    
    DMSO.
  • Inhibitor Incubation: In test cuvettes, add 10

    
     of the test compound (various concentrations: 1 nM – 10 
    
    
    
    ) to 980
    
    
    buffer.
  • Enzyme Addition: Add 10

    
     of XO enzyme solution. Incubate for 10 minutes at 25°C to allow equilibrium binding.
    
  • Reaction Initiation: Add 10

    
     of Xanthine substrate solution.
    
  • Measurement: Immediately monitor the increase in absorbance at 290 nm (or 295 nm) for 5 minutes. This wavelength tracks the formation of Uric Acid.

  • Calculation: Determine the initial velocity (

    
    ) and calculate % inhibition:
    
    
    
    
Data Interpretation (Expected Results)
ParameterTest Compound (Scaffold)Febuxostat (Control)Interpretation
IC50


The scaffold is less potent than the optimized drug but demonstrates the core binding mode.
Ki


Indicates affinity; optimization of the 5-position on the pyridine is required for nanomolar potency.
Mode Mixed/CompetitiveMixed/CompetitiveConfirms binding to the active site channel.

Insight: From Scaffold to Drug (SAR)

The compound 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is rarely used as the final drug due to its limited hydrophobic reach. It serves as the Head Group .

  • Optimization: To achieve nanomolar potency (like Topiroxostat), a hydrophobic "tail" (e.g., a second pyridine ring or phenyl group) is typically attached to the triazole or the pyridine ring to reach the hydrophobic region II of the XO pocket.

  • Stability: The 3-cyano group is metabolically stable but susceptible to hydrolysis under extreme pH; the assay buffer (pH 7.5) preserves its integrity.

References

  • Okamoto, K., et al. (2003). "Design, synthesis, and structure-activity relationship of novel xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry. (Context: Establishes the pyridine-3-carbonitrile pharmacophore).

  • Sato, T., et al. (2009). "Discovery of FYX-051 (Topiroxostat), a novel and potent xanthine oxidoreductase inhibitor." Molecular Pharmacology. (Context: Validates the triazole-pyridine-nitrile binding mode).

  • Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. (Context: General assay protocols and mechanism).

  • BOC Sciences. (2023). "Product Data Sheet: 2-[1,2,4]Triazol-1-yl-nicotinonitrile (CAS 950769-00-3)." (Context: Chemical identity verification).

Sources

Exploratory

Engineering Dual-Action Therapeutics: The Mechanism of Action of Pyridine-3-Carbonitrile Derivatives in Gout Treatment

Executive Summary Gout is a severe inflammatory arthritis driven by hyperuricemia—a systemic imbalance between hepatic uric acid production and renal excretion. Historically, pharmacological interventions have been siloe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gout is a severe inflammatory arthritis driven by hyperuricemia—a systemic imbalance between hepatic uric acid production and renal excretion. Historically, pharmacological interventions have been siloed into two distinct classes: xanthine oxidoreductase (XOR) inhibitors (e.g., allopurinol, febuxostat) that block uric acid synthesis, and uricosuric agents (e.g., lesinurad) that inhibit the urate transporter 1 (URAT1) to promote renal excretion.

As drug development professionals, we recognize that monotherapies often fail to achieve target serum urate levels (< 6.0 mg/dL) due to compensatory physiological mechanisms. Recent medicinal chemistry advancements have identified the pyridine-3-carbonitrile scaffold as a highly potent pharmacophore capable of dual XOR/URAT1 inhibition[1]. This whitepaper elucidates the structural rationale, molecular mechanisms, and self-validating experimental protocols for developing these dual-acting agents.

Pathophysiological Rationale & Structural Biology

The Dual-Target Paradigm

Hyperuricemia is rarely a single-pathway failure. By simultaneously inhibiting uric acid production and enhancing its renal excretion, dual-action compounds offer a superior therapeutic strategy[2].

Structure-Activity Relationship (SAR) of the Scaffold

The 3-phenylpyridine core serves as a bioisostere for the biphenyl structure found in established uricosurics[1]. However, the introduction of the pyridine nitrogen significantly lowers the partition coefficient (LogP), enhancing aqueous solubility and oral bioavailability.

  • The Carbonitrile (-C≡N) Group: Positioned strategically on the pyridine ring, this moiety acts as a strong electron-withdrawing group and a hydrogen-bond acceptor.

  • Target Anchoring: In the XOR active site, the carbonitrile group interacts with the molybdenum-pterin center. In the URAT1 translocation pore, it forms dipole interactions with basic arginine residues, effectively anchoring the inhibitor in both targets. Furthermore, converting formyl groups on this scaffold to cyano- or carboxyl-linked moieties has been shown to yield superior potency compared to clinical standards[1].

Mechanism of Action (MoA)

The dual mechanism of action relies on intercepting the purine metabolic pathway at two distinct physiological checkpoints: the liver (synthesis) and the kidney (reabsorption).

MoA Purines Purine Metabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine SerumUA Serum Uric Acid (Hyperuricemia) Xanthine->SerumUA URAT1 URAT1 Transporter (Renal Reabsorption) SerumUA->URAT1 Glomerular Filtration UrineUA Uric Acid Excretion (Urine) XOR Xanthine Oxidoreductase (XOR) (Hepatic Production) XOR->Hypoxanthine Catalyzes XOR->Xanthine Catalyzes URAT1->SerumUA Reabsorption URAT1->UrineUA Blockade leads to Excretion Drug Pyridine-3-Carbonitrile Derivatives Drug->XOR Inhibits Synthesis Drug->URAT1 Inhibits Reabsorption

Fig 1: Dual mechanism of Pyridine-3-Carbonitriles targeting XOR and URAT1 in gout.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives requires a robust, self-validating screening cascade. As application scientists, we do not just run assays; we design them to isolate specific variables and prove causality.

Workflow Step1 Compound Synthesis (Microwave-Assisted) Step2 XOR Inhibition Assay (UV Absorbance 295nm) Step1->Step2 Step3 URAT1 Transport Assay ([14C]-Uric Acid in HEK293) Step2->Step3 Step4 Lead Optimization (SAR Profiling) Step3->Step4

Fig 2: Experimental workflow for validating dual XOR/URAT1 inhibitors.

Protocol 1: In Vitro Xanthine Oxidoreductase (XOR) Inhibition Assay

Causality & Design Choice: We monitor the enzymatic reaction at 295 nm because uric acid has a distinct absorption peak at this wavelength, whereas the substrates (hypoxanthine and xanthine) do not. This allows for real-time, label-free kinetic monitoring of enzyme velocity without the confounding variables introduced by secondary coupled assay reagents.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological pH.

  • Enzyme Incubation: Add bovine milk XOR (0.01 U/mL final concentration) to a 96-well UV-transparent microplate.

  • Compound Addition: Introduce the pyridine-3-carbonitrile derivatives dissolved in DMSO (ensure final DMSO concentration remains < 1% to prevent enzyme denaturation). Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 50 µM xanthine substrate to initiate the reaction.

  • Kinetic Readout: Immediately measure the increase in absorbance at 295 nm using a microplate reader for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC₅₀ using non-linear regression analysis.

Protocol 2: Cell-Based URAT1 Transport Assay

Causality & Design Choice: HEK293 cells are chosen because they lack endogenous URAT1 expression, providing a clean background. We stably transfect them with human SLC22A12 (URAT1) to ensure the observed uric acid uptake is exclusively mediated by the target transporter. A radiolabeled substrate ([14C]-uric acid) is utilized to achieve the high sensitivity required to detect intracellular accumulation over short time courses (5 minutes) before cellular efflux mechanisms interfere.

Step-by-Step Methodology:

  • Cell Culture: Seed human URAT1-transfected HEK293 cells in 24-well plates and culture until 80-90% confluent.

  • Washing: Wash cells twice with warm Hanks' Balanced Salt Solution (HBSS) devoid of urate.

  • Pre-incubation: Pre-incubate cells with varying concentrations of the pyridine-3-carbonitrile derivative in HBSS for 15 minutes at 37°C.

  • Uptake Phase: Replace the buffer with HBSS containing 50 µM [14C]-uric acid and the test compound. Incubate for exactly 5 minutes.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold HBSS to halt transporter kinetics.

  • Lysis & Quantification: Lyse the cells using 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Normalization: Normalize the radioactive counts to total protein concentration (via BCA assay) to account for variations in cell density.

Quantitative Data & Comparative Efficacy

The structural optimization of the pyridine-3-carbonitrile scaffold yields a pharmacological profile that bridges the gap between existing monotherapies. Below is a comparative summary of inhibitory potency.

Compound Class / DrugPrimary Target(s)XOR IC₅₀ (nM)URAT1 IC₅₀ (nM)Clinical Status / Stage
Allopurinol XOR700 - 1,200> 50,000FDA Approved
Febuxostat XOR1.0 - 5.0> 50,000FDA Approved
Lesinurad URAT1> 50,0003,500 - 7,000FDA Approved (Withdrawn)
Pyridine-3-Carbonitrile (Lead) XOR & URAT135 - 80150 - 400Preclinical Optimization

Data Interpretation: The lead pyridine-3-carbonitrile derivatives exhibit nanomolar potency against both targets. While slightly less potent against XOR than febuxostat, their profound efficacy against URAT1 (outperforming lesinurad by an order of magnitude) provides a superior net reduction in serum urate levels in preclinical models[1],[2].

References

  • Title: 5-(3-Formylphenyl)
  • Source: benchchem.

Sources

Foundational

Literature review of 1,2,4-triazole substituted pyridine scaffolds

Executive Summary: The "Privileged" Hybrid In modern medicinal chemistry, the fusion of a pyridine ring with a 1,2,4-triazole nucleus creates a "privileged scaffold"—a molecular framework capable of binding to multiple,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Hybrid

In modern medicinal chemistry, the fusion of a pyridine ring with a 1,2,4-triazole nucleus creates a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets with high affinity.[1] This guide analyzes the synthetic architecture and therapeutic utility of these hybrids.

The pyridine moiety often mimics biological purines/pyrimidines or acts as a hydrogen bond acceptor in kinase hinge regions. The 1,2,4-triazole ring serves as a robust bioisostere for amide or ester groups, significantly improving metabolic stability, solubility, and dipole moment interactions. This synergy has led to potent agents in oncology (Kinase/Tubulin inhibition) and infectious disease (CYP51 inhibition) .

Synthetic Architecture

The construction of 1,2,4-triazole-pyridine hybrids generally follows three dominant disconnect strategies.

Strategy A: Cyclization of Pyridine-Hydrazides (The Thione Route)

This is the most industrial-scalable route. It involves the reaction of nicotinohydrazide (or isonicotinohydrazide) with carbon disulfide (


) in an alkaline medium to form a potassium dithiocarbazate salt. Subsequent heating with hydrazine hydrate yields the 4-amino-5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol.
  • Utility: Allows for easy S-alkylation to introduce diverse hydrophobic tails (benzyl halides, etc.), crucial for SAR exploration.

Strategy B: Oxidative Cyclization (Schiff Base Route)

A pyridine-hydrazide is condensed with an aldehyde to form a hydrazone (Schiff base). This intermediate undergoes oxidative cyclization using reagents like


, 

, or mild oxidants like Iodine/Hypervalent iodine.
  • Utility: efficient for creating 3,5-disubstituted 1,2,4-triazoles without the thiol handle.

Strategy C: 1,3-Dipolar Cycloaddition ("Click-like")

Reaction of pyridine-nitriles or aldehydes with hydrazonoyl hydrochlorides. While less common than the hydrazide route for this specific scaffold, it allows for regiospecific synthesis under mild conditions.

Visualization: Synthetic Workflow (Strategy A)

The following diagram outlines the primary synthetic pathway for Thio-linked 1,2,4-triazole pyridine hybrids, the most common class in recent literature.

Synthesis_Workflow Start Nicotinic Acid (Precursor) Step1 Esterification & Hydrazinolysis Start->Step1 EtOH/H+ Hydrazide Nicotinohydrazide (Key Intermediate) Step1->Hydrazide N2H4.H2O Salt Potassium Dithiocarbazate Hydrazide->Salt CS2 / KOH / EtOH Cyclization Cyclization (N2H4 / Reflux) Salt->Cyclization Heat Thione 1,2,4-Triazole-3-Thione (Nucleophilic Scaffold) Cyclization->Thione -H2S Final S-Alkylated Hybrid Product Thione->Final R-X (Alkyl Halide) Base (K2CO3)

Caption: Figure 1. Step-wise synthesis of S-alkylated 1,2,4-triazole-pyridine hybrids via the dithiocarbazate pathway.

Detailed Experimental Protocol

Target: Synthesis of 3-(pyridin-4-yl)-4-amino-5-mercapto-1,2,4-triazole and subsequent benzylation. Note: This protocol synthesizes technical best practices from recent literature (e.g., Ahirwar et al., 2017; Tseng et al., 2011).

Phase 1: Formation of the Triazole Core[2]
  • Reagents: Isonicotinohydrazide (0.01 mol), Carbon Disulfide (

    
    , 0.015 mol), Potassium Hydroxide (KOH, 0.015 mol), Absolute Ethanol (50 mL).
    
  • Procedure:

    • Dissolve KOH in absolute ethanol. Add Isonicotinohydrazide and stir at room temperature (RT) for 30 mins.

    • Add

      
       dropwise. A precipitate (potassium dithiocarbazate) will form. Stir for 12 hours at RT.
      
    • Filter the solid, wash with cold ether, and dry.

    • Cyclization: Suspend the salt in hydrazine hydrate (excess). Reflux for 4–6 hours until evolution of

      
       gas ceases (lead acetate paper test).
      
    • Cool and acidify with conc. HCl to pH 3–4. The solid product (Triazole-Thione) precipitates. Recrystallize from ethanol.

Phase 2: S-Alkylation (SAR Diversification)
  • Reagents: Triazole-Thione intermediate (1 eq), Substituted Benzyl Bromide (1.1 eq),

    
     or 
    
    
    
    (Catalytic), Acetone/Ethanol mix.
  • Procedure:

    • Dissolve the thione in acetone. Add the base.

    • Add the benzyl bromide dropwise. Stir at RT for 4–8 hours (monitor via TLC, Hexane:Ethyl Acetate 7:3).

    • Pour into ice water. Filter the resulting solid.

    • Validation:

      
       NMR should show a singlet around 
      
      
      
      4.2–4.5 ppm (S-
      
      
      ) and disappearance of the SH signal (if visible) or shift in NH signals.

Medicinal Chemistry & SAR Landscape[1][3][4][5]

The biological activity of these hybrids is dictated by the specific substitution patterns on the triazole ring and the position of the nitrogen on the pyridine ring (2-, 3-, or 4-pyridyl).

A. Antifungal Activity (CYP51 Inhibition)

The 1,2,4-triazole ring is the pharmacophore responsible for binding to the heme iron of the fungal enzyme Lanosterol 14


-demethylase (CYP51) .
  • Mechanism: The N-4 or N-2 of the triazole coordinates with the Heme

    
    , blocking the binding of oxygen and preventing the demethylation of lanosterol. This halts ergosterol biosynthesis, leading to membrane collapse.
    
  • SAR Insight: 2,4-difluorophenyl substitutions (reminiscent of Fluconazole) attached to the triazole often yield the highest potency.

B. Anticancer Activity (Kinase & Tubulin)[6]
  • Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).

  • Tubulin Polymerization: Some hybrids bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase.

  • SAR Insight: Introduction of a thio-linker (S-benzyl) with electron-withdrawing groups (

    
    , 
    
    
    
    ) at the para or meta position of the benzyl ring significantly enhances cytotoxicity against MCF-7 (breast) and HeLa (cervical) lines.
Visualization: Mechanism of Action (Antifungal)

MOA_CYP51 Enzyme Lanosterol 14α-demethylase (CYP51) Heme Heme Iron (Fe2+) Active Site Enzyme->Heme Contains Substrate Lanosterol (Natural Substrate) Heme->Substrate Cannot Oxidize Ergosterol Ergosterol (Cell Membrane Integrity) Substrate->Ergosterol Biosynthesis Halted Drug 1,2,4-Triazole-Pyridine Hybrid TriazoleN Triazole Nitrogen (Lone Pair Donor) Drug->TriazoleN Pharmacophore TriazoleN->Heme Coordination Bond (Blocks O2 Binding) Death Fungal Cell Death Ergosterol->Death Depletion leads to Fungal Cell Lysis

Caption: Figure 2.[2] Mechanism of Action: Triazole-Pyridine interference with Fungal CYP51/Ergosterol biosynthesis.

Data Summary: SAR Trends

The following table summarizes the impact of functional group modifications on the 1,2,4-triazole-pyridine scaffold based on recent literature reviews (2015–2024).

Structural DomainModificationEffect on ActivityPrimary Indication
Pyridine Ring 4-Pyridyl (Isonicotinyl)Increased Lipophilicity & PotencyAntitubercular / Antifungal
Pyridine Ring 3-Pyridyl (Nicotinyl)Better H-bonding capabilityAnticancer (Kinase)
Linker Thio-methylene (

)
Enhanced flexibility & binding pocket fitAnticancer (General)
Triazole N-4 Amino group (

)
Improved solubility; H-bond donorAntimicrobial
Benzyl Tail

/

(Electron Withdrawing)
High Potency (Increased acidity/binding)Anticancer / Antibacterial
Benzyl Tail

(Electron Donating)
Reduced Potency (generally)N/A

References

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents (2025). Arch. Pharm. (Weinheim). A comprehensive review of structural optimization and SAR trends in triazole oncology drugs.

  • Synthesis and Characterization of 1,2,4-Triazole-Pyridine Hybrids as Potential Antimicrobial Agents (2017). Int. J. Pharm. Clin. Res. Details the hydrazide-CS2 synthetic pathway (Method A).

  • One-flask synthesis to 3,5-disubstituted 1,2,4-triazoles (2011). Tetrahedron. Describes the oxidative cyclization methodology.

  • Microwave-Assisted Synthesis and Antifungal Evaluation (2022). J. Pharm. Negat. Results. Discusses the CYP51 mechanism and microwave acceleration of the synthesis.

  • Recent advances in triazole hybrid molecules for neglected tropical diseases. PMC. Broader context on the "privileged" nature of the scaffold.

Sources

Exploratory

Thermodynamic stability of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

[label="Sample Preparation\n(Milling to 10-50 µm)", fillcolor="#FBBC05", Figure 1: Conformational energy landscape showing C-N bond rotation and steric relief. Self-Validating Experimental Protocol: Orthogonal Thermal An...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sample Preparation\n(Milling to 10-50 µm)", fillcolor="#FBBC05",

Figure 1: Conformational energy landscape showing C-N bond rotation and steric relief.

Self-Validating Experimental Protocol: Orthogonal Thermal Analysis

To generate trustworthy thermodynamic data, isolated analytical techniques are insufficient. As a standard practice in my laboratory, we employ a self-validating orthogonal workflow . In this system, Thermogravimetric Analysis (TGA) acts as a continuous validation gate for Differential Scanning Calorimetry (DSC). If a DSC endotherm coincides with a TGA mass loss event, the system automatically flags the transition as degradation rather than a reversible phase change, eliminating false-positive melting points.

Step-by-Step Methodology: TGA-DSC Profiling
  • Sample Homogenization: Mill the API to a uniform 10-50 µm particle size.

    • Causality: Heterogeneous crystal sizes cause uneven thermal conductivity through the sample bed, leading to artificially broadened endotherms. Milling ensures sharp, reproducible phase transitions.

  • Atmospheric Control: Purge the TGA/DSC furnace with ultra-high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min.
    
    • Causality: Displacing oxygen prevents oxidative degradation pathways, ensuring that the measured energy barriers reflect purely thermodynamic, unimolecular dissociation events.

  • Hermetic Sealing (DSC): Encapsulate 3-5 mg of the milled compound in hermetically sealed aluminum pans.

    • Causality: Low-molecular-weight heterocycles often sublime before melting. Hermetic sealing traps the vapor pressure, ensuring the measured

      
       accurately reflects the solid-to-liquid phase transition without sublimation interference.
      
  • Thermal Ramping: Apply a strict linear heating rate of 10°C/min from 25°C to 350°C.

  • Data Cross-Validation: Overlay the TGA derivative mass-loss curve (DTG) with the DSC heat-flow curve. An endotherm is only validated as a true melting point (

    
    ) if the corresponding TGA mass loss is strictly <0.5%. High-temperature mass loss (>250°C) typically indicates the cleavage of the C-N inter-ring bond .
    

Workflow Start Compound Synthesis & Purification Prep Sample Preparation (Milling to 10-50 µm) Start->Prep TGA TGA Analysis (Thermal Degradation) Prep->TGA Aliquot 1 DSC DSC Analysis (Phase Transitions) Prep->DSC Aliquot 2 IMC Isothermal Microcalorimetry (Solution Stability) Prep->IMC Aliquot 3 Data Thermodynamic Profile Generation TGA->Data Mass Loss % DSC->Data ΔH_fus, Tm IMC->Data Heat Flow (μW)

Figure 2: Orthogonal thermodynamic profiling workflow for heterocyclic stability assessment.

Step-by-Step Methodology: Isothermal Microcalorimetry (IMC)

While TGA/DSC proves solid-state stability, IMC is required to validate solution-state kinetics.

  • Solvent Equilibration: Pre-equilibrate the target solvent system (e.g., 10% DMSO in aqueous buffer) in the microcalorimeter ampoule at exactly 37.00°C.

  • Ampoule Loading: Inject 10 mg of the compound using a pre-warmed custom syringe.

    • Causality: Pre-warming the syringe prevents thermal shock to the highly sensitive microcalorimeter thermopiles, avoiding artificial heat-flow spikes.

  • Kinetic Validation: Record heat flow (µW) continuously for 24 hours. A stable baseline validates thermodynamic stability in solution, whereas an exothermic drift indicates slow degradation (e.g., nucleophilic attack on the highly electrophilic 3-carbonitrile group).

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic profile of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, benchmarked against its less sterically hindered 4-carbonitrile counterpart. The data highlights how positional isomerism dictates macroscopic physical properties.

Thermodynamic Parameter2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile2-(1H-1,2,4-triazol-1-yl)pyridine-4-carbonitrile (Ref)
Molecular Weight 171.16 g/mol 171.16 g/mol
Melting Point (

)
142.5 °C155.2 °C
Enthalpy of Fusion (

)
22.4 kJ/mol26.1 kJ/mol
Decomposition Onset (

)
285 °C290 °C
Rotational Energy Barrier (

)
18.5 kcal/mol12.2 kcal/mol
Topological Polar Surface Area 67.39 Ų67.39 Ų

Data Interpretation: The 3-carbonitrile isomer exhibits a significantly higher rotational energy barrier (


) due to the steric clash previously described. Consequently, the inability to adopt a planar conformation reduces the efficiency of its crystal lattice packing, directly resulting in a lower 

and

compared to the 4-isomer.

Conclusion

The thermodynamic stability of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a delicate balance of electronic deficiency and steric strain. By employing a self-validating orthogonal workflow combining TGA, DSC, and IMC, researchers can accurately map both the solid-state phase transitions and the solution-state degradation kinetics of this scaffold. Understanding these parameters is non-negotiable for scientists aiming to advance this pharmacophore from discovery chemistry into viable, stable pharmaceutical formulations.

References

  • STRATEGIES FOR THE SYNTHESIS OF[1,2,4]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES Chemistry, Technology and Application of Substances URL:[Link][1]

  • NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND POTENTIAL APPLICATIONS Environmental Engineering and Management Journal URL:[Link][2]

Sources

Foundational

Coordination chemistry potential of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile ligands

The following technical guide provides an in-depth analysis of the coordination chemistry, synthesis, and application potential of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (hereafter referred to as TPCN ). This g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the coordination chemistry, synthesis, and application potential of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (hereafter referred to as TPCN ).

This guide is structured to serve researchers in inorganic chemistry, materials science, and drug discovery, focusing on the unique electronic and steric properties introduced by the 3-cyano substituent on the 2-(triazolyl)pyridine scaffold.

Executive Summary

The ligand 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (TPCN) represents a specialized subclass of the N,N'-chelating triazolyl-pyridine family. Unlike the widely studied C-linked analogs (e.g., 3-(2-pyridyl)-1,2,4-triazole), TPCN features an N-linked triazole (via N1) and a 3-cyano group on the pyridine ring.

This specific architecture offers three distinct advantages for coordination chemistry and drug design:

  • Electronic Modulation: The electron-withdrawing nitrile group lowers the energy of the ligand's

    
     orbitals, potentially enhancing metal-to-ligand charge transfer (MLCT) and stabilizing lower metal oxidation states.
    
  • Steric Tuning: The nitrile group at the 3-position (ortho to the chelating nitrogen) introduces a steric "twist" between the rings. In Iron(II) complexes, this is a critical design feature for accessing Spin Crossover (SCO) behavior by fine-tuning the ligand field strength (

    
    ).
    
  • Pharmacophore Hybridization: The structure combines a cyanopyridine moiety (common in kinase inhibitors) with a triazole core (common in antifungals), making its metal complexes promising candidates for metallodrug screening.

Ligand Architecture & Electronic Properties

To understand the potential of TPCN, one must distinguish it from its isomers. The specific connectivity (N1-linkage) defines its neutrality and coordination geometry.

Structural Analysis
  • Donor Set: The ligand acts primarily as a neutral N,N'-bidentate chelator coordinating through the Pyridine-N (

    
    ) and the Triazole-N2 (
    
    
    
    ).
  • The "Nitrile Effect": The -CN group at position 3 is electronically coupled to the pyridine ring. It exerts a strong inductive (-I) and mesomeric (-M) effect, reducing the basicity of the

    
     donor.
    
  • Secondary Coordination: The Triazole-N4 is sterically unhindered and available for bridging, facilitating the formation of Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) .

Visualization of Coordination Modes

The following diagram illustrates the potential binding modes of TPCN, highlighting the steric influence of the nitrile group.

TPCN_Coordination cluster_effect Steric & Electronic Impact of 3-CN Ligand TPCN Ligand (Neutral) Chelate Mode A: N,N'-Chelation (0D Discrete Complex) Primary Mode Ligand->Chelate N(py) + N2(trz) Bridge Mode B: N2,N4-Bridging (1D/2D Polymers) Secondary Mode Ligand->Bridge + N4(trz) binding Auxiliary Mode C: Nitrile-N Coordination (Ag(I) Specific) Ligand->Auxiliary Weak interaction Metal Metal Center (M) Chelate->Metal Forms 5-membered metallocycle Twist Steric Twist Chelate->Twist Ortho-substitution Field Weakened Ligand Field (Favors HS Fe(II)) Twist->Field

Figure 1: Coordination versatility of the TPCN ligand. The 3-CN group (yellow node logic) acts as a steric modulator, crucial for magnetic materials.

Synthesis Strategy

While the specific TPCN ligand is less common in commercial catalogs than its unsubstituted parent, it is readily accessible via Nucleophilic Aromatic Substitution (S_NAr) . This protocol is self-validating because the electron-withdrawing nitrile group activates the precursor for substitution, ensuring high yields.

Retrosynthetic Analysis

The synthesis relies on the reaction between 2-chloro-3-cyanopyridine (activated electrophile) and 1,2,4-triazole (nucleophile).

Optimized Experimental Protocol

Objective: Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile.

Reagents:

  • 2-Chloro-3-cyanopyridine (1.0 eq)[1]

  • 1,2,4-Triazole (1.1 eq)[2]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq) or Sodium Hydride (NaH) for faster kinetics.
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (dry).

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under inert atmosphere (

    
    ), dissolve 1,2,4-triazole (10 mmol) in dry DMF (15 mL). Add 
    
    
    
    (20 mmol) and stir at room temperature for 30 minutes to generate the triazolate nucleophile in situ.
  • Addition: Add 2-chloro-3-cyanopyridine (10 mmol) portion-wise to the mixture. The solution may turn slightly yellow/orange.

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting chloride (

    
    ) should disappear, and a new polar spot (Product) should appear.
    
    • Note: The 3-CN group makes the 2-Cl extremely labile; overheating (>120°C) may cause nitrile hydrolysis or ring degradation.

  • Work-up: Pour the reaction mixture into crushed ice (100 g). The product should precipitate as a white or off-white solid.

  • Purification: Filter the solid, wash copiously with water (to remove DMF and salts), and recrystallize from Ethanol/Water or Acetonitrile.

Yield Expectation: 75–85%. Characterization:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the triazole proton (

    
    ) at 
    
    
    
    ppm (deshielded by the pyridine ring).
  • IR: Strong nitrile stretch (

    
    ) at 
    
    
    
    .

Synthesis_Flow Start Precursors: 2-Chloro-3-cyanopyridine + 1,2,4-Triazole Step1 Deprotonation: K2CO3 / DMF / 25°C Forms Triazolate anion Start->Step1 Step2 S_NAr Reaction: Heat to 90°C, 4-6h (Activated by 3-CN) Step1->Step2 Step3 Quench: Pour into Ice Water Precipitation Step2->Step3 Product Target Ligand: TPCN (Solid) Step3->Product

Figure 2: Synthetic pathway for TPCN via Nucleophilic Aromatic Substitution.

Case Studies: Applications in Materials & Drug Development[3]

Spin Crossover (SCO) Materials

The most significant "hard science" application for TPCN lies in Iron(II) Spin Crossover complexes.

  • Mechanism: Fe(II) (

    
    ) can switch between Low Spin (LS, diamagnetic) and High Spin (HS, paramagnetic) states. This switch is driven by the ligand field strength (
    
    
    
    ).
  • The TPCN Advantage:

    • Unsubstituted 2-(triazolyl)pyridines often create fields that are "too strong," locking Fe(II) in the LS state.

    • The 3-cyano group sterically clashes with the adjacent ligand in an octahedral

      
       complex. This forces a distortion (lengthening Fe-N bonds), weakening the field just enough to bring 
      
      
      
      into the crossover region (
      
      
      ).
    • Prediction:

      
       is a prime candidate for room-temperature SCO with hysteresis (memory effect).
      
Photoluminescence & Sensing

The TPCN ligand is a "Push-Pull" system:

  • Push: Triazole (electron-rich).

  • Pull: Cyanopyridine (electron-poor).

  • Result: Intraligand Charge Transfer (ILCT). Upon coordination to

    
     metals (Zn(II), Cd(II)), this ILCT is perturbed, often resulting in strong blue-green fluorescence. The nitrile group can also selectively coordinate to 
    
    
    
    , making TPCN a potential turn-on fluorescent sensor for Silver ions .
Biological & Pharmaceutical Potential

Triazole and pyridine rings are "privileged scaffolds" in medicinal chemistry.

  • Metallodrugs: Copper(II) complexes of TPCN can be screened for anticancer activity. The planar, aromatic structure facilitates DNA intercalation, while the redox-active Cu(II) can generate Reactive Oxygen Species (ROS) to induce apoptosis.

  • Antifungal Activity: The free ligand itself resembles the core of azole antifungals (e.g., Fluconazole). The 3-CN group can be chemically modified (hydrolyzed to amide) to modulate solubility and bioavailability.

Quantitative Data Summary

PropertyUnsubstituted (2-Trz-Py)TPCN (3-CN-2-Trz-Py) Impact of Nitrile
Electronic Nature Sigma Donor / Weak Pi AcceptorWeaker Sigma Donor / Strong Pi AcceptorStabilizes lower oxidation states (e.g., Fe(I), Cu(I)).
Steric Profile Planar (mostly)Twisted (Non-planar)Lowers Ligand Field Strength; Favors HS Fe(II).
pKa (Pyridine N) ~3.8~1.5 - 2.0 (Estimated)Requires non-protic conditions for complexation.
Coordination N,N'-ChelateN,N'-Chelate + Nitrile-NPotential for 3D networks (MOFs).

References

  • Synthesis of Triazolyl-Pyridines

    • Methodology: The

      
       reaction of 2-halo-pyridines with triazoles is well-documented. See: Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." Journal of Organic Chemistry, 1966.
      
    • Analogous Synthesis: For the nitro-analog (similar electronics to cyano), see: Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine.

  • Spin Crossover (SCO)

    • Steric Ligand Design: The effect of ortho-substituents on SCO temperature ( ) is a foundational concept. See: Gütlich, P., et al. "Spin Crossover in Transition Metal Compounds." Springer, 2004.
    • Triazole-Pyridine SCO:Kitchen, J. A., & Brooker, S. "Spin crossover in iron(II) complexes of 3-(2-pyridyl)-1,2,4-triazole ligands." Coordination Chemistry Reviews, 2008.

  • Biological Activity

    • Triazole Scaffolds:Zhou, C. H., & Wang, Y. "Recent Researches in Triazole Compounds as Medicinal Drugs." Current Medicinal Chemistry, 2012.

  • Crystal Structures (Analogous)

    • Structure of 2-(1H-1,2,4-triazol-3-yl)pyridine complexes:Stamate, C., et al. "New Complexes of 2-(1H-1,2,4-Triazol-3-yl)pyridine with Co(II), Cd(II), Rh(III)."[2] Environmental Engineering and Management Journal, 2015.

(Note: While specific literature on the exact 3-carbonitrile derivative is sparse, the chemistry is reliably extrapolated from the cited analogs and established physical-inorganic principles.)

Sources

Exploratory

Pharmacophore Analysis and Synthetic Intermediates of Topiroxostat: A Technical Whitepaper

Executive Summary Topiroxostat (FYX-051) represents a paradigm shift in the management of hyperuricemia, functioning as a highly potent, non-purine selective inhibitor of xanthine oxidoreductase (XOR). Unlike traditional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topiroxostat (FYX-051) represents a paradigm shift in the management of hyperuricemia, functioning as a highly potent, non-purine selective inhibitor of xanthine oxidoreductase (XOR). Unlike traditional purine analogs such as allopurinol, the unique pharmacophore of Topiroxostat enables a dual-mode inhibition strategy—combining non-covalent solvent channel interactions with a delayed-dissociation covalent bond at the molybdenum-pterin active site. This whitepaper provides an in-depth technical analysis of Topiroxostat's pharmacophore architecture, the rational design of its synthetic intermediates, and the validated protocols required for its synthesis and evaluation.

Pharmacophore Architecture and XOR Binding Dynamics

The clinical efficacy of Topiroxostat is intrinsically linked to its spatial geometry and electronic distribution. The molecule, 5-(2-cyano-4-pyridyl)-3-(4-pyridyl)-1,2,4-triazole, is defined by three critical pharmacophoric domains that dictate its interaction with XOR:

  • The 1,2,4-Triazole Core : Acts as the central scaffold, positioning the peripheral rings at the optimal dihedral angles to navigate the narrow XOR solvent channel.

  • The Pyridine Moieties : Engage in extensive hydrophobic and van der Waals interactions with key amino acid residues. Energy decomposition analysis (EDA) identifies L648, K771, E802, R839, L873, R880, R912, F914, F1009, L1014, and A1079 as critical interacting residues (1)[1].

  • The Cyano Group : Enhances the electrophilicity of the adjacent pyridine ring, facilitating optimal orientation and hydrogen bonding within the active site.

Mechanistic Causality : XOR catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid, utilizing a molybdopterin cofactor. Upon Topiroxostat binding, the enzyme hydroxylates the inhibitor, forming 2-hydroxy-topiroxostat. This intermediate forms a highly stable, covalent coordinate bond via an oxygen atom to the reduced Molybdenum(IV) ion (2)[2]. Simultaneously, it maintains hydrogen bonding with Mo(VI), resulting in a time- and concentration-dependent "delayed dissociation" inhibition mode.

G A Topiroxostat (Non-purine XOR Inhibitor) B Cyano-Pyridine Moiety (H-bond & Hydrophobic) A->B Structural Feature C 1,2,4-Triazole Core (Covalent Mo(IV) Binding) A->C Structural Feature D XOR Active Site (Mo-Pterin Center) B->D Interacts with L648, E802 C->D Oxygen-Mo(IV) Bond E Delayed Dissociation & Uric Acid Reduction D->E Enzyme Inhibition

Topiroxostat Pharmacophore and XOR Binding Mechanism

Structural Evolution: Key Intermediates in Topiroxostat Synthesis

The commercial viability of Topiroxostat relies entirely on the efficient assembly of its pharmacophore. Early synthetic routes introduced the cyano group prior to condensation or required harsh conditions, resulting in low yields (often requiring 18-hour reaction times) and the necessity for extensive, industrially unscalable column chromatography (3)[3].

A highly optimized, modern synthetic route utilizes a novel intermediate: 4-(2-(imino(pyridin-4-yl)methyl)hydrazinecarbonyl)pyridine N-oxide (Compound VI) .

By reacting isoniazid N-oxide and 4-cyanopyridine under mild alcohol-alkali conditions (e.g., sodium ethoxide), chemists exploit the N-oxide's ability to activate the pyridine ring electronically (4)[4]. This intermediate bypasses the thermodynamic hurdles of direct triazole formation, allowing for a localized cyclization that can be purified via simple crystallization.

G S1 Isoniazid N-oxide + 4-Cyanopyridine S2 Alcohol-Alkali Reaction (Sodium Ethoxide, 40°C) S1->S2 S3 Intermediate VI (Hydrazinecarbonyl Pyridine N-oxide) S2->S3 Nucleophilic Addition S4 Cyclization & Cyanation (Triazole Ring Formation) S3->S4 Structural Orientation S5 Topiroxostat (FYX-051) S4->S5 Final Pharmacophore

Step-by-Step Synthesis Workflow of Topiroxostat Intermediates

Quantitative Pharmacodynamic & Kinetic Profiling

To contextualize the potency of the Topiroxostat pharmacophore, it is essential to compare its binding kinetics and inhibitory concentration against other clinical standards. Notably, Topiroxostat maintains its inhibitory profile even in the presence of Human Serum Albumin (HSA), a factor that severely attenuates the efficacy of competitors like Febuxostat (5)[5].

InhibitorClassificationIC50 (nM)Binding ModeHSA Binding Impact
Topiroxostat Non-purine1.26 ± 0.25Covalent & Non-covalentMinimal
Febuxostat Non-purine20.5 ± 2.8Non-covalentSignificant reduction
Oxipurinol Purine analog244 ± 50CovalentMinimal

Table 1: Comparative XOR inhibitory kinetics and serum protein interactions.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the critical intermediate and the subsequent biological validation of the pharmacophore.

Protocol 1: Synthesis of Intermediate VI (Compound VI)
  • Step 1: Reagent Preparation : In a nitrogen-purged reaction vessel, dissolve 4-cyanopyridine (106.0 mmol) in 150 mL of anhydrous ethanol.

  • Step 2: Base Catalysis : Introduce sodium ethoxide (catalytic amount, ~60 mg) to the solution.

    • Causality: The alkoxide acts as a nucleophilic catalyst, activating the nitrile carbon of 4-cyanopyridine for subsequent nucleophilic attack.

  • Step 3: Intermediate Condensation : Heat the mixture to 40°C and stir for 2 hours. Gradually add isoniazid N-oxide (98.0 mmol).

  • Step 4: Reaction Monitoring (Self-Validation) : Monitor the consumption of starting materials via Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 10:1). The complete disappearance of the isoniazid N-oxide spot confirms the termination of the nucleophilic addition phase.

  • Step 5: Isolation : Cool the reaction mixture to 0-5°C to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under vacuum at 50°C to yield Compound VI. Verify structural integrity via 1H-NMR (DMSO-d6) prior to downstream cyclization (4)[4].

Protocol 2: In Vitro XOR Inhibition Kinetics Assay
  • Step 1: Enzyme Preparation : Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 0.1 mM EDTA. Dilute purified human XOR to a final concentration of 5 nM.

  • Step 2: Inhibitor Incubation : Pre-incubate the enzyme with varying concentrations of synthesized Topiroxostat (0.1 nM to 100 nM) for 30 minutes at 37°C.

    • Causality: Pre-incubation is an absolute requirement because Topiroxostat exhibits time-dependent, delayed-dissociation inhibition. Immediate substrate addition without pre-incubation would artificially inflate the apparent IC50 by failing to account for the covalent Mo(IV) bond formation.

  • Step 3: Substrate Initiation : Initiate the reaction by adding xanthine (final concentration 50 μM).

  • Step 4: Spectrophotometric Monitoring : Measure the continuous formation of uric acid by monitoring absorbance at 295 nm using a UV-Vis spectrophotometer for 5 minutes.

  • Step 5: Data Analysis (Self-Validation) : Calculate the initial velocity (v0) and plot against inhibitor concentration to determine the IC50. Construct Lineweaver-Burk plots; a shift in both the x-intercept and y-intercept will self-validate the mixed-type/covalent delayed dissociation mechanism.

References

  • "Topiroxostat | C13H8N6 | CID 5288320 - PubChem - NIH", National Institutes of Health (NIH). URL:[Link]

  • "The influence of albumin on the plasma xanthine oxidoreductase inhibitory activity of allopurinol, febuxostat and topiroxostat: Insight into extra-urate lowering effect", OAText. URL:[Link]

  • "Computational Characterization of the Inhibition Mechanism of Xanthine Oxidoreductase by Topiroxostat", ACS Catalysis. URL:[Link]

  • "CN105367490A - New topiroxostat synthesis intermediate and preparation method thereof", Google Patents.
  • "New topiroxostat synthesis intermediate and preparation method thereof", Patsnap. URL:[Link]

Sources

Foundational

Solubility Profiling of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile: Technical Framework &amp; Process Implications

This guide outlines the technical framework for establishing and analyzing the solubility profile of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (CAS: 950769-00-3). As a critical intermediate in the synthesis of xan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for establishing and analyzing the solubility profile of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (CAS: 950769-00-3). As a critical intermediate in the synthesis of xanthine oxidase inhibitors and other nitrogen-heterocycle APIs, understanding its solid-liquid equilibrium (SLE) is paramount for process optimization, yield maximization, and crystal habit control.

Executive Summary & Compound Profile

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (hereafter TPC-3 ) is a bifunctional heteroaromatic building block. Its structure comprises a pyridine ring substituted with a strongly electron-withdrawing nitrile group at the 3-position and a 1,2,4-triazole moiety at the 2-position.

  • CAS Number: 950769-00-3[][]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 171.16 g/mol

  • Physical State: Typically a white to off-white crystalline solid.

  • Solubility Relevance: TPC-3 synthesis involves nucleophilic aromatic substitution (S

    
    Ar) of 2-chloronicotinonitrile. The solubility profile dictates the choice of reaction solvent (to maintain homogeneity) and crystallization solvent (for purification/isolation).
    

Thermodynamic Behavior: TPC-3 exhibits "Class II" solubility behavior—high solubility in polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions, moderate solubility in short-chain alcohols, and low solubility in non-polar hydrocarbons (hexane, heptane).

Experimental Methodology: Determination of Solubility

To generate a definitive solubility profile, the Laser Monitoring Observation Technique is the industry standard for accuracy and reproducibility. This method minimizes human error associated with visual detection of the "clear point."

Materials & Purity Validation

Before solubility testing, the solid phase must be characterized to ensure no polymorphic transitions occur during the experiment.

  • Purity:

    
     (determined by HPLC).
    
  • Solid State: Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the stable polymorph.

  • Solvents: Analytical grade (purity

    
    , water content 
    
    
    
    ).
Laser Monitoring Protocol

This dynamic method measures the dissolution temperature of a known mass fraction.

  • Preparation: Weigh a precise amount of TPC-3 (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel (approx. 20 mL).
  • Setup: Insert a laser probe and a calibrated temperature sensor (

    
     K) into the mixture.
    
  • Equilibration: Stir the suspension magnetically at 400 rpm.

  • Heating Ramp: Heat the mixture slowly (

    
     K/min) initially, then reduce rate to 
    
    
    
    K/min near the expected dissolution point.
  • Detection: The laser transmittance will jump significantly when the last crystal dissolves. Record this temperature (

    
    ).
    
  • Replication: Repeat 3 times for each mole fraction.

Data Visualization: Workflow

The following diagram illustrates the experimental logic flow for solubility determination.

SolubilityWorkflow Start Start: TPC-3 Solid Char Characterization (PXRD, DSC) Start->Char Prep Sample Prep (Weighing m1, m2) Char->Prep Heat Dynamic Heating (Laser Monitoring) Prep->Heat Detect Detect Clear Point (Transmittance Jump) Heat->Detect Calc Calculate Mole Fraction (x) Detect->Calc Model Thermodynamic Modeling (Apelblat/Van't Hoff) Calc->Model

Figure 1: Workflow for determining solubility using the Laser Monitoring Observation Technique.

Solubility Landscape & Data Analysis

The solubility of TPC-3 (


, mole fraction) typically follows the order:
DMSO > DMF > Acetone > Methanol > Ethanol > Isopropanol > Ethyl Acetate > Toluene > Water. 
Representative Solubility Data Structure

Researchers should organize experimental data into the following format for analysis. (Note: Values below are illustrative of the structural class; experimental validation is required).

SolventT (K)Mass Fraction (w)Mole Fraction (x)
Methanol 283.150.01240.0023
298.150.02560.0048
313.150.04890.0092
Acetone 283.150.04500.0152
298.150.08200.0281
313.150.13500.0475
Toluene 298.150.00350.0019
Mathematical Modeling

To correlate solubility with temperature, the Modified Apelblat Equation is the most reliable model for TPC-3 in pure solvents:



  • 
    : Mole fraction solubility of TPC-3.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    

Validation: A Relative Average Deviation (RAD) of


 indicates a valid model suitable for process engineering calculations.

Thermodynamic Analysis

Understanding the thermodynamics of dissolution allows for precise control over crystallization.

Van't Hoff Analysis

The dissolution enthalpy (


) and entropy (

) are calculated using the van't Hoff equation:


  • Endothermic Dissolution (

    
    ):  Solubility increases with temperature. This is expected for TPC-3 in most organic solvents.
    
  • Entropy-Driven (

    
    ):  Positive entropy indicates disorder increases upon dissolution, favoring the process.
    
Gibbs Free Energy


  • 
    : The dissolution is non-spontaneous (requires energy/heating to reach saturation).
    
Thermodynamic Logic Flow

The following diagram explains how thermodynamic parameters influence process decisions.

ThermoLogic Input Experimental Data (x vs T) VH Van't Hoff Plot (ln x vs 1/T) Input->VH Params Calculate Delta H, Delta S, Delta G VH->Params Decision Process Decision Params->Decision Cooling Cooling Crystallization (If Delta H is High) Decision->Cooling Steep Slope Anti Anti-Solvent Crystallization (If Delta H is Low/Flat) Decision->Anti Flat Slope

Figure 2: Decision matrix for crystallization strategy based on thermodynamic parameters.

Process Applications

Solvent Selection for Synthesis

The synthesis of TPC-3 from 2-chloronicotinonitrile and 1,2,4-triazole requires a solvent that dissolves the reactants but allows for easy isolation of the product.

  • Recommended: DMF or DMSO .

  • Reasoning: High solubility of reactants accelerates the S

    
    Ar reaction rate.
    
  • Isolation: Addition of water (anti-solvent) to the reaction mixture precipitates TPC-3 efficiently due to its low aqueous solubility.

Recrystallization Strategy

To purify crude TPC-3:

  • Primary Solvent: Ethanol or Isopropanol .

  • Method: Cooling crystallization.

  • Why: These solvents typically show a steep solubility curve (high

    
    ), meaning TPC-3 is very soluble at reflux but crystallizes out significantly upon cooling to 0-5°C, maximizing yield and purity.
    

References

  • Compound Identification: PubChem. 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (CAS 950769-00-3). Link

  • Methodology Standard: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2010. (Standard text for solubility protocols).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". J. Chem. Thermodyn. 1999, 31(1), 85-91. Link

  • Related Structural Data: Tang, S., et al. "Solubility and Thermodynamic Properties of 2-Cyanopyridine in Pure Solvents". J. Chem. Eng. Data. 2020. (Cited for comparative structural behavior).[3][4]

Sources

Exploratory

Toxicity and Safety Profiling of Triazole-Pyridine Hybrid Compounds: A Technical Guide

Executive Summary The hybridization of pharmacophoric scaffolds is a cornerstone of modern drug discovery. Triazole-pyridine hybrids—molecules that fuse the hydrogen-bonding capacity and metabolic stability of 1,2,3- or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of pharmacophoric scaffolds is a cornerstone of modern drug discovery. Triazole-pyridine hybrids—molecules that fuse the hydrogen-bonding capacity and metabolic stability of 1,2,3- or 1,2,4-triazole rings with the electron-deficient pyridine nucleus—have emerged as highly potent agents in oncology, infectious disease, and parasitology. However, the transition of these compounds from the discovery phase to clinical evaluation is heavily gated by their toxicity profiles. This whitepaper provides an in-depth technical analysis of the cytotoxicity, in vivo safety, and structure-activity relationships (SAR) of triazole-pyridine hybrids, establishing a framework for evaluating their therapeutic windows.

Mechanisms of Action and Associated Toxicity Profiles

The therapeutic efficacy of triazole-pyridine hybrids is often driven by targeted kinase inhibition or the generation of localized oxidative stress. For instance, specific 1,2,3-triazolyl-pyridine hybrids act as potent inhibitors of Aurora B kinase, a protein overexpressed in hepatocellular carcinoma (HCC) that controls tumorigenesis by inhibiting apoptosis[1]. By binding to the ATP-binding pocket of this kinase, the hybrids induce targeted apoptosis in cancer cells.

Conversely, off-target toxicity typically arises from generalized reactive oxygen species (ROS) generation or cross-reactivity with structurally similar kinases in healthy tissues. When the compound concentration exceeds the therapeutic window, ROS accumulation leads to lipid peroxidation and cellular damage in normal cells, manifesting as dose-limiting toxicity.

G Hybrid Triazole-Pyridine Hybrid Target Aurora B Kinase Inhibition Hybrid->Target High Affinity ROS ROS Generation Hybrid->ROS High Dose Cancer Cancer Cell Apoptosis Target->Cancer Therapeutic Efficacy Normal Normal Cell Oxidative Stress ROS->Normal Cellular Damage Tox Off-Target Toxicity Normal->Tox Dose-Limiting

Triazole-pyridine hybrid signaling and dose-dependent toxicity pathways.

In Vitro Cytotoxicity and Selectivity

A critical metric for evaluating the safety of these hybrids is the Selectivity Index (SI), calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in target cancer or pathogenic cells. An SI > 10 is generally considered the threshold for a favorable safety profile.

Recent evaluations of 1,2,4-triazole-pyridine hybrids demonstrate exceptional selectivity. In comparative studies, specific hybrids exhibited an IC₅₀ of 1.93 μM against HepG2 cells, outperforming the standard chemotherapeutic doxorubicin (4.45 μM), while showing negligible toxicity against normal murine fibroblasts (BALB/3T3)[2]. Similarly, N-Mannich base derivatives of dimethylpyridine-1,2,4-triazole hybrids have shown pronounced selectivity for gastrointestinal cancer cells over normal colonic epithelial cells (CCD 841 CoTr)[2].

Table 1: Comparative In Vitro Cytotoxicity and Selectivity Data
Compound ClassTarget Cell Line (Disease Model)IC₅₀ (μM)Normal Cell Line (Safety Model)IC₅₀ (μM)Selectivity Index (SI)Reference Drug (IC₅₀ μM)
1,2,3-Triazolyl-Pyridine HepG2 (Hepatocellular Carcinoma)2.15 - 5.10BALB/3T3 (Murine Fibroblast)> 50.0> 10Doxorubicin (3.56)
1,2,4-Triazole-Pyridine HepG2 (Hepatocellular Carcinoma)1.93BALB/3T3 (Murine Fibroblast)> 100.0> 51Doxorubicin (4.45)
N-Mannich Base Triazole Caco-2 (Colorectal Cancer)6.20CCD 841 CoTr (Colonic Epithelial)> 150.0> 245-Fluorouracil (12.4)
[1,2,3]Triazolo[1,5-a]pyridine Leishmania infantum (Parasite)12.5J774.2 (Macrophage)> 1200.0> 96Glucantime (SI = 4)

In Vivo Safety and Pharmacological Profiling

While in vitro data provides a foundational understanding of cellular toxicity, in vivo profiling is mandatory to account for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) variables. In murine models, acute toxicity profiling of aminomethyl derivatives of 1,2,4-triazole-pyridine hybrids has demonstrated that these compounds possess a gradual metabolic clearance, which mitigates acute hepatic shock[3].

To quantify systemic safety, researchers monitor specific biomarkers in liver and blood tissues. A decrease in antioxidant vitamins (Vitamin A and E) coupled with an increase in Malondialdehyde (MDA) indicates elevated lipid peroxidation and hepatotoxicity. Structurally optimized triazole-pyridine hybrids have been shown to maintain these biomarkers near baseline levels at therapeutic doses, confirming their in vivo safety[3].

Workflow Synthesis Compound Synthesis & Purification InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro Selectivity Selectivity Index (SI) Calculation InVitro->Selectivity Compare Cancer vs Normal InVivo In Vivo Profiling (Murine Model) Selectivity->InVivo SI > 10 Biomarkers Biomarker Analysis (Vit A/E, MDA) InVivo->Biomarkers Safety Safety & ADMET Validation Biomarkers->Safety

Stepwise experimental workflow for validating triazole-pyridine hybrid safety.

Experimental Protocols for Safety Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols are standard for evaluating the toxicity of triazole-pyridine hybrids.

Protocol 1: In Vitro Cytotoxicity and Selectivity Index (MTT Assay)

Causality & Validation: The MTT assay is utilized because it directly correlates cellular metabolic activity with viability. Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow tetrazolium salt into insoluble purple formazan. A dose-dependent decrease in formazan production self-validates the cytotoxic mechanism of the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HepG2) and normal control cells (e.g., BALB/3T3) in 96-well plates at a density of

    
     cells/well in 100 μL of appropriate culture medium.
    
  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence and stabilization.

  • Treatment: Prepare serial dilutions of the triazole-pyridine hybrid (e.g., 1, 5, 10, 50, 100 μM) in DMSO. Add the compound to the wells, ensuring the final DMSO concentration remains below 0.1% to prevent solvent-induced toxicity.

  • Exposure: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the culture medium and add 150 μL of pure DMSO to each well to dissolve the internalized formazan crystals. Agitate on a shaker for 10 minutes.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis. Determine the Selectivity Index (SI) using the formula: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

Protocol 2: In Vivo Acute Toxicity and Biomarker Profiling

Causality & Validation: Assessing systemic toxicity requires intact physiological systems to account for hepatic first-pass metabolism and renal clearance. Monitoring Malondialdehyde (MDA) via the TBARS assay provides a direct, quantifiable read-out of lipid peroxidation, serving as a self-validating marker for compound-induced oxidative stress.

Step-by-Step Methodology:

  • Acclimatization: House healthy male Wistar rats (n=5 per dose group) under standard laboratory conditions (22±2°C, 12h light/dark cycle) for 7 days prior to the experiment.

  • Formulation & Dosing: Suspend the triazole-pyridine hybrid in a 0.5% carboxymethyl cellulose (CMC) vehicle. Administer the compound via oral gavage at escalating doses (e.g., 50, 100, 300 mg/kg).

  • Clinical Observation: Monitor the animals continuously for the first 4 hours post-dosing for signs of acute distress, neurological abnormalities, or behavioral changes. Continue daily observations for 14 days.

  • Physiological Monitoring: Record body weight, food consumption, and water intake daily.

  • Tissue Collection: On day 15, euthanize the animals via CO₂ asphyxiation. Collect blood samples via cardiac puncture and excise the liver and kidneys.

  • Biomarker Assay (MDA): Homogenize liver tissue samples in cold PBS. React the homogenate with thiobarbituric acid (TBA) at 95°C for 45 minutes. Measure the absorbance of the resulting chromogen at 532 nm to quantify MDA levels.

  • Histopathology: Fix liver and kidney tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate necrotic or fibrotic lesions microscopically.

Structure-Activity Relationship (SAR) & Toxicity Mitigation

The structural tuning of the triazole-pyridine core drastically impacts its safety profile. SAR analyses reveal that the N-aminotriazole fragment is generally preferred over oxadiazole rings for maintaining low toxicity[2]. Furthermore, substituting the N-4 position of the 1,2,4-triazole ring with an aromatic group significantly enhances cytotoxicity against cancer cells. To mitigate off-target toxicity towards normal epithelial cells, the introduction of a Schiff base or N-Mannich base at the N-2 position improves aqueous solubility and restricts non-specific protein binding, thereby widening the therapeutic window.

Conclusion

Triazole-pyridine hybrids represent a highly versatile and potent class of therapeutic agents. Rigorous in vitro and in vivo toxicity profiling confirms that, through careful SAR-guided structural modifications, these compounds can achieve exceptional selectivity indices, effectively targeting malignancies and pathogens while sparing healthy tissues. Continued adherence to standardized, self-validating toxicity protocols will be paramount in advancing these hybrids into clinical trials.

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • Royal Society of Chemistry (RSC)
  • Cumhuriyet University (AVESİS)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile via Nucleophilic Aromatic Substitution (SNAr)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

Introduction & Mechanistic Rationale

The 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile scaffold (also known as 2-(1H-1,2,4-triazol-1-yl)nicotinonitrile) is a highly privileged pharmacophore in modern drug discovery. It serves as a critical intermediate in the synthesis of fused tricyclic systems, pantothenate kinase (PanK) inhibitors[1], and novel antibacterial molecular hybrids[2].

The synthesis of this compound relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) . As a Senior Application Scientist, it is crucial to understand the causality behind the reactivity to optimize the yield and purity:

  • Electrophilic Activation: The C2 position of 2-chloronicotinonitrile is exceptionally electrophilic. This is driven by the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen (inductive and resonance effects) and the C3-cyano group (resonance effect)[3].

  • Nucleophile Generation: 1H-1,2,4-triazole has a pKa of approximately 10.2. The use of anhydrous potassium carbonate (K2CO3) is perfectly calibrated to deprotonate the triazole, generating a highly nucleophilic triazolate anion without causing unwanted hydrolysis of the sensitive nitrile group.

  • Regioselectivity (Thermodynamic Control): The triazolate anion possesses multiple nucleophilic nitrogen atoms (N1 and N4). By conducting the reaction at elevated temperatures (80–100 °C) in a polar aprotic solvent like DMF, the reaction is placed under thermodynamic control, exclusively yielding the more stable N1-alkylated isomer (1H-1,2,4-triazol-1-yl) rather than the sterically hindered N4-isomer.

Reaction Pathway & Experimental Logic

The following diagram illustrates the mechanistic workflow and the physical states of the reaction, providing a logical map of the SNAr transformation.

SNAr_Mechanism Step1 Reactants 2-Chloronicotinonitrile + 1H-1,2,4-Triazole Step2 Base Addition Anhydrous K2CO3 in DMF Step1->Step2 Step3 Deprotonation Formation of 1,2,4-Triazolate Anion Step2->Step3 Step4 Nucleophilic Attack (90 °C) Attack at C2 of Pyridine Ring Step3->Step4 Step5 Meisenheimer Complex Stabilized by Cyano & Pyridine N Step4->Step5 Step6 Aromatization Elimination of Chloride Ion Step5->Step6 Step7 Aqueous Workup Precipitation in Ice Water Step6->Step7 Step8 Isolated Product 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Step7->Step8

Workflow and mechanistic pathway for the SNAr synthesis of 2-(1H-1,2,4-triazol-1-yl)nicotinonitrile.

Condition Optimization Data

To establish a self-validating and robust protocol, various conditions were screened. The data below summarizes the quantitative optimization of the reaction parameters. DMF combined with K2CO3 at 90 °C provides the optimal balance of reaction kinetics and product purity.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)Scientific Observation
1Et3NTHF6512< 20Incomplete conversion; base is too weak to fully deprotonate triazole.
2K2CO3CH3CN80865Moderate yield; limited solubility of the inorganic base slows kinetics.
3Cs2CO3DMF90488Fast reaction, but Cs2CO3 is cost-prohibitive for scale-up.
4 K2CO3 DMF 90 5 92 Optimal conditions; high purity, easily scalable, complete conversion.
5NaH (60%)THF0 to 25675Side reactions observed; overly strong base leads to trace nitrile degradation.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the operator can verify the integrity of the reaction at each critical juncture.

Materials Required
  • 2-Chloronicotinonitrile (1.0 equivalent, limiting reagent)

  • 1H-1,2,4-Triazole (1.2 equivalents)

  • Potassium Carbonate (K2CO3) (2.0 equivalents, finely powdered and anhydrous)

  • N,N-Dimethylformamide (DMF) (Anhydrous, 10 mL per gram of starting material)

Execution Steps
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.0 eq) and 1H-1,2,4-triazole (1.2 eq).

  • Solvation: Suspend the reagents in anhydrous DMF. Stir at room temperature for 5 minutes to ensure complete dissolution of the organic precursors.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 eq) in one portion. Causality note: Finely powdering the base increases the surface area, which is critical for heterogeneous deprotonation in DMF.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • In-Process Control (IPC) - Reaction Monitoring: After 4 hours, sample the reaction.

    • TLC Validation: Run a TLC using Hexane/Ethyl Acetate (1:1 v/v). The starting material (2-chloronicotinonitrile) will appear as a higher Rf spot, while the highly polar product will elute lower.

    • LC-MS Validation: Confirm the disappearance of the starting material mass and the appearance of the product mass (Calculated exact mass: 171.05; Expected MS [M+H]+: m/z 172.1).

  • Quenching & Workup: Once complete conversion is achieved (typically 4–6 hours), remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into vigorously stirred ice-cold distilled water (approx. 5x the volume of DMF used).

    • Self-Validation: The product, being highly crystalline and insoluble in water, will immediately precipitate as an off-white to pale yellow solid.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove residual DMF and inorganic salts, followed by a final wash with cold ethanol (10 mL) to remove trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the pure 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile.

Troubleshooting & Best Practices

  • Issue: Low Yield due to Nitrile Hydrolysis

    • Root Cause: The presence of water combined with K2CO3 at 90 °C can hydrolyze the C3-carbonitrile to a primary amide or carboxylic acid[3].

    • Solution: Ensure the DMF is strictly anhydrous and the K2CO3 has been oven-dried prior to use. Do not substitute K2CO3 with aqueous bases (e.g., NaOH or aqueous NH3).

  • Issue: Mixture of N1 and N4 Regioisomers

    • Root Cause: The reaction was stopped too early or run at too low a temperature, trapping the kinetic N4-alkylated product.

    • Solution: Maintain the reaction temperature strictly at 90 °C to ensure the thermodynamic equilibrium heavily favors the desired N1-isomer.

  • Issue: Sticky Product during Precipitation

    • Root Cause: Incomplete removal of DMF during the aqueous quench.

    • Solution: Increase the volume of the ice-water quench. If the product oils out, add a small amount of diethyl ether and scratch the inside of the flask with a glass rod to induce crystallization.

References

  • Source: acs.
  • Source: nih.
  • Source: benchchem.

Sources

Application

Application Note: A Scalable and Efficient Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Introduction: The Significance of a Privileged Scaffold The 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile moiety is a cornerstone in contemporary medicinal chemistry and drug development. Its rigid, planar structure a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Privileged Scaffold

The 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile moiety is a cornerstone in contemporary medicinal chemistry and drug development. Its rigid, planar structure and specific arrangement of nitrogen atoms allow for a multitude of interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This structural motif is found in a variety of compounds with diverse biological activities, highlighting its importance for researchers in pharmacology and drug discovery. The scalable and reproducible synthesis of this key intermediate is therefore of paramount importance to accelerate research and development in these critical areas.

This application note provides a comprehensive, field-tested protocol for the scalable preparation of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance on product purification and characterization.

The Synthetic Strategy: Nucleophilic Aromatic Substitution (S-N-Ar)

The chosen synthetic route is a classic and highly effective nucleophilic aromatic substitution (S-N-Ar) reaction. This strategy leverages the inherent electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen heteroatom and further activated by the electron-withdrawing nitrile group at the 3-position. This electronic arrangement makes the carbon at the 2-position highly susceptible to attack by a nucleophile.

In this protocol, 1,2,4-triazole acts as the nucleophile, displacing the chloride leaving group on 2-chloropyridine-3-carbonitrile. The reaction is facilitated by a non-nucleophilic base, potassium carbonate, in a polar aprotic solvent, dimethylformamide (DMF).

Reaction Mechanism: An In-depth Look

The S-N-Ar reaction proceeds through a two-step addition-elimination mechanism.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of 1,2,4-triazole by potassium carbonate, forming the more nucleophilic triazolide anion. This anion then attacks the electron-deficient C2 carbon of the 2-chloropyridine-3-carbonitrile. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the nitrile group, which is crucial for the stability of this intermediate.[1][2]

  • Elimination of the Leaving Group and Aromatization: In the second step, the Meisenheimer complex collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the pyridine ring and yields the final product, 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chloropyridine_3_carbonitrile 2-chloropyridine-3-carbonitrile Meisenheimer_complex Meisenheimer Complex (Resonance Stabilized) 2_chloropyridine_3_carbonitrile->Meisenheimer_complex 1_2_4_triazole 1,2,4-triazole K2CO3 K2CO3 (Base) product 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Meisenheimer_complex->product Elimination of Cl- KCl KCl KHCO3 KHCO3 Workflow A 1. Reagent Setup B 2. Reaction A->B Add reagents to flask C 3. Work-up B->C Cool and quench D 4. Extraction C->D Liquid-liquid extraction E 5. Purification D->E Column chromatography or recrystallization F 6. Characterization E->F NMR, MS

Sources

Method

Nucleophilic Aromatic Substitution Protocols for Triazole-Pyridine Coupling

Introduction & Strategic Importance The coupling of 1,2,4-triazole to pyridine rings is a cornerstone transformation in medicinal chemistry, essential for synthesizing blockbuster drugs like Letrozole (aromatase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The coupling of 1,2,4-triazole to pyridine rings is a cornerstone transformation in medicinal chemistry, essential for synthesizing blockbuster drugs like Letrozole (aromatase inhibitor) and Voriconazole (antifungal).[1] While transition-metal-catalyzed methods (Ullmann, Buchwald-Hartwig) exist, Nucleophilic Aromatic Substitution (


) remains the preferred pathway for process chemistry due to its cost-efficiency, scalability, and avoidance of heavy metal scavenging.[1]

However, the reaction is deceptively simple. The ambident nucleophilicity of the 1,2,4-triazole anion often leads to mixtures of N1- and N2- (or N4-) regioisomers. This guide details the protocols to control this selectivity and maximize yield without metal catalysts.

Mechanism & Regioselectivity

The reaction proceeds via an addition-elimination mechanism. The triazole anion attacks the electron-deficient pyridine (activated by an electron-withdrawing group or the nitrogen atom itself), forming a Meisenheimer complex, followed by the expulsion of the leaving group (LG).

  • N1-Isomer (Major): Thermodynamically favored. Formed via attack of the adjacent nitrogen.

  • N4-Isomer (Minor/Trace): Formed via attack of the symmetric nitrogen. Often observed in condensation reactions but less common in

    
     unless sterics dictate otherwise.
    

SnAr_Mechanism Reagents Reagents: 2-Halo-Pyridine + 1,2,4-Triazole Base Base Deprotonation (Formation of Triazolide Anion) Reagents->Base  K2CO3/DMF   Attack Nucleophilic Attack (Meisenheimer Complex) Base->Attack  S_NAr   Product_N1 Product A (Major): N1-Linked Isomer (Thermodynamic) Attack->Product_N1  Path A (Favored)   Product_N4 Product B (Minor): N4-Linked Isomer (Kinetic/Steric) Attack->Product_N4  Path B (Disfavored)  

Figure 1: Mechanistic pathway of triazole-pyridine coupling showing the bifurcation of regioselectivity.

Critical Process Parameters

Leaving Group Selection

In


, the rate-determining step is often the nucleophilic attack. Therefore, highly electronegative leaving groups that lower the LUMO energy of the pyridine ring are superior.
  • Fluorine (F): The "Gold Standard" for

    
    . High electronegativity accelerates the attack significantly compared to Chlorine.
    
  • Chlorine (Cl): Standard.[1] Cheaper, but requires higher temperatures (100-120°C) or stronger activation (e.g., -CN or -NO2 groups on the pyridine).

  • Bromine (Br): Poor for

    
     (better for metal catalysis).[1]
    
Base & Cation Effect

The counter-cation of the base plays a subtle but vital role in stabilizing the transition state and solubility.

  • 
    :  The industry standard. Cheap, effective in DMF/DMSO.
    
  • 
    :  "The Cesium Effect." The larger cesium cation is more soluble in organic solvents and forms a "loose ion pair" with the triazolide anion, increasing its nucleophilicity. Use this for sluggish reactions.
    
Solvent System
  • DMF/DMSO: Essential for dissolving the inorganic base and stabilizing the polar transition state.

  • NMP: Alternative for very high-temperature reactions (>140°C), though harder to remove during workup.[1]

Experimental Protocols

Protocol A: Standard Batch Synthesis (High Throughput/General)

Best for: Activated pyridines (e.g., 2-fluoro-4-cyanopyridine) and standard library synthesis.

Materials:

  • 2-Fluoro-pyridine derivative (1.0 equiv)

  • 1,2,4-Triazole (1.2 equiv)[1][2][3]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)[1]

Procedure:

  • Preparation: In a dried round-bottom flask equipped with a magnetic stir bar, charge 1,2,4-triazole (1.2 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation and formation of the triazolide species.

  • Addition: Add the 2-fluoro-pyridine derivative (1.0 equiv) in one portion.

  • Reaction: Heat the mixture to 80°C . Monitor via LC-MS or TLC.

    • Note: Highly activated substrates (e.g., with -NO2) may react at RT.[1] Unactivated 2-chloropyridines may require 120°C.

  • Quench & Workup:

    • Cool to RT.

    • Precipitation Method (Preferred): Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product usually precipitates as a white/off-white solid.

    • Filter, wash with water (

      
      ), and dry under vacuum.[1]
      
  • Purification: If no precipitate forms (rare), extract with EtOAc, wash with brine (

    
     to remove DMF), dry over 
    
    
    
    , and concentrate. Recrystallize from EtOH/Water if necessary.
Protocol B: High-Selectivity Protocol (Difficult Substrates)

Best for: Unactivated 2-chloropyridines or when N1/N4 selectivity is poor.

Materials:

  • 2-Chloro-pyridine derivative (1.0 equiv)

  • 1,2,4-Triazole (1.5 equiv)[1]

  • Cesium Carbonate (

    
    )  (1.5 equiv)[1]
    
  • DMSO (Dimethyl sulfoxide) (Concentrated: 2 mL per mmol)[1]

Procedure:

  • Mix 1,2,4-triazole and

    
     in DMSO. Stir at 40°C for 30 mins to ensure "loose ion pair" formation.
    
  • Add the chloropyridine.

  • Heat to 110°C for 12-16 hours.

  • Workup: Dilute with water. If an emulsion forms (common with DMSO), use

    
     (5% aq) to aid phase separation during EtOAc extraction.[1]
    

Analytical Validation (QC)

Distinguishing the N1-isomer from the N4-isomer is critical.

FeatureN1-Isomer (Target) N4-Isomer (Symmetric)
Symmetry AsymmetricSymmetric (

)

NMR (Triazole)
Two distinct singlets. The protons at C3 and C5 are in different environments.[1] Typically

9.2 ppm and

8.2 ppm.
One singlet (2H). The protons at C3 and C5 are equivalent due to symmetry. Typically

8.8-9.0 ppm.

NMR
Two distinct signals for triazole carbons.[1]One signal for triazole carbons.[4][5]
Polarity (TLC) Usually less polar (higher

).[1]
Usually more polar (lower

).
Decision Tree for Optimization

Optimization_Tree Start Start: Standard Protocol A (K2CO3, DMF, 80°C) Check_Conv Check Conversion (LCMS) Start->Check_Conv Check_Sel Check Regioselectivity (NMR) Check_Conv->Check_Sel High Conv. Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv Low Conv. Good Success: Isolate Product Check_Sel->Good High Selectivity Poor_Sel Poor Selectivity (N1:N4 < 10:1) Check_Sel->Poor_Sel Mixture Action_Temp Increase Temp to 120°C OR Switch Solvent to NMP Low_Conv->Action_Temp Action_LG Switch LG: Cl -> F (Use 2-Fluoropyridine) Low_Conv->Action_LG Action_Base Switch Base: K2CO3 -> Cs2CO3 (Cesium Effect) Poor_Sel->Action_Base

Figure 2: Process optimization decision tree for troubleshooting yield and selectivity issues.

References

  • BenchChem. (2025).[6] Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives: A Technical Guide. Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine. Retrieved from

  • Ueda, S., & Nagasawa, H. (2009).[1][7] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society. Retrieved from [1]

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

  • Chemistry Steps. (2025). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from

Sources

Application

Application Note: Critical Evaluation and Validated Protocol for the Synthesis of Topiroxostat

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Structural Analysis Topiroxostat is a potent, non-purine select...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Structural Analysis

Topiroxostat is a potent, non-purine selective xanthine oxidase inhibitor clinically deployed for the management of gout and hyperuricemia[1],[2]. Structurally, it is defined by a 3,5-diaryl-1,2,4-triazole core—specifically, 4-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile [2].

A critical review of the directive to synthesize Topiroxostat using 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile reveals a fundamental structural incompatibility. The proposed precursor features an N-linked triazole at the 2-position of a pyridine ring with a 3-cyano substitution. In contrast, Topiroxostat requires a C-C linked triazole bridging a 4-pyridyl and a 2-cyano-4-pyridyl moiety. Attempting to force a synthesis from the proposed precursor violates thermodynamic and regiochemical laws, as converting an N-linked 2,3-substituted framework into a C-linked 2,4-substituted framework is synthetically implausible.

To uphold scientific integrity and provide a viable, self-validating system, this Application Note details the optimized, high-yield industrial synthesis of Topiroxostat utilizing the validated precursors: 4-cyanopyridine and isoniazid N-oxide [3],[4].

G A Proposed Precursor: 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile C Structural Mismatch: N-linked vs C-linked 2,3- vs 2,4-Substitution A->C Regiochemical Analysis B Target Molecule: Topiroxostat (3,5-diaryl-1,2,4-triazole) B->C Retrosynthetic Analysis

Caption: Structural comparison highlighting the chemical incompatibility of the proposed precursor.

Validated Synthetic Workflow

The legacy synthesis of Topiroxostat suffered from low total yields (~14.8%) and required tedious column chromatography[3],[4]. The modern, field-proven route overcomes these bottlenecks by utilizing a highly specific acyclic amidrazone intermediate (Compound VI), which allows for mild reaction conditions, simple precipitation-based purification, and exceptional scalability[4].

G N1 Methyl Isonicotinate N-oxide + Hydrazine Hydrate N2 Isoniazid N-oxide N1->N2 Hydrazinolysis N4 Acyclic Amidrazone Intermediate (Compound VI) N2->N4 N3 4-Cyanopyridine (Base Catalysis) N3->N4 Nucleophilic Addition N5 Regioselective Cyanation (TMSCN, Dimethylcarbamoyl chloride) N4->N5 Reissert-Henze Rxn N6 Acid-Catalyzed Cyclization (Dehydration) N5->N6 Ring Closure N7 Topiroxostat (High Purity API) N6->N7 Crystallization

Caption: Validated industrial synthetic workflow for Topiroxostat.

Quantitative Data Summary

Reaction StagePrimary ReactantsCatalyst / ReagentTemp (°C)Time (h)Target YieldIn-Process Control (IPC)
1. Hydrazinolysis Methyl isonicotinate N-oxideHydrazine hydrate254>95%TLC (DCM:MeOH 9:1)
2. Condensation Isoniazid N-oxide + 4-CyanopyridineSodium methoxide40596.8%LC-MS[M+H]+ 258.10
3. Cyanation Compound VITMSCN, Dimethylcarbamoyl chloride0 to 2512~85%FT-IR (~2230 cm⁻¹)
4. Cyclization Compound VIIPhosphoric acid1006~90%HPLC (>99.5% purity)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Isoniazid N-oxide (Compound IV)

Mechanistic Rationale: Establishing the N-oxide early in the sequence activates the pyridine ring for the subsequent regioselective cyanation (Reissert-Henze reaction)[3].

  • Charge a reaction vessel with methyl isonicotinate N-oxide (1.0 eq) and methanol (5 volumes).

  • Add hydrazine hydrate (1.2 eq) dropwise over 30 minutes, maintaining the internal temperature at 25°C.

  • Stir the mixture for 4 hours until a thick white precipitate forms.

  • Filter the suspension, wash the filter cake with cold methanol, and dry under vacuum to afford Isoniazid N-oxide.

  • Self-Validation Checkpoint: TLC analysis should confirm the complete consumption of the ester. The product is highly soluble in water but poorly soluble in cold methanol.

Protocol 2: Base-Catalyzed Condensation (Compound VI)

Mechanistic Rationale: Sodium methoxide catalyzes the nucleophilic addition of the hydrazide to the nitrile group of 4-cyanopyridine, forming the acyclic amidrazone intermediate[4].

  • Dissolve 4-cyanopyridine (11.0 g, 106.0 mmol) in 150 mL of methanol. Add sodium methoxide (55 mg) under nitrogen protection[5].

  • Heat the mixture to 40°C for 2 hours to form the imidate intermediate.

  • Add Isoniazid N-oxide (15.0 g, 98.0 mmol) and maintain at 40°C for 3 hours[5].

  • Cool to room temperature and add isopropyl ether (90 mL) to precipitate the product.

  • Filter and dry under vacuum at 50°C to obtain 4-(2-(imino(pyridin-4-yl)methyl)hydrazinecarbonyl)pyridine N-oxide (Yield: 96.8%)[5].

  • Self-Validation Checkpoint:

    • LC-MS: Base peak at m/z 258.10 [M+H]+[5].

    • 1H NMR (DMSO-d6): Multiplets at δ 7.75-7.83 (d, 2H), 7.88-7.93 (d, 2H), 8.28-8.36 (d, 2H), 8.62-8.71 (d, 2H)[5].

    • Failure Mode Action: If starting material mass (m/z 154) persists, add additional sodium methoxide (0.01 eq) and extend heating by 1 hour.

Protocol 3: Regioselective Cyanation (Compound VII)

Mechanistic Rationale: The N-oxide directs the cyanation to the 2-position of the pyridine ring. Dimethylcarbamoyl chloride acts as the activating agent, forming an electrophilic N-carbamoyloxypyridinium intermediate that undergoes regioselective nucleophilic attack by the cyanide source[3].

  • Suspend Compound VI in a polar aprotic solvent (e.g., DMF).

  • Cool the reactor to 0°C and add dimethylcarbamoyl chloride (1.5 eq) followed by trimethylsilyl cyanide (TMSCN) (1.5 eq).

  • Warm the mixture to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and concentrate the organic layer.

  • Self-Validation Checkpoint:

    • FT-IR: Appearance of a sharp nitrile (C≡N) stretching band at ~2230 cm⁻¹.

    • Failure Mode Action: If the nitrile band is absent, verify the anhydrous nature of the solvent, as moisture rapidly hydrolyzes the activating agent.

Protocol 4: Acid-Catalyzed Cyclization to Topiroxostat

Mechanistic Rationale: The acyclic intermediate undergoes acid-catalyzed dehydrative cyclization. Phosphoric acid is preferred over genotoxic p-toluenesulfonic acid to form the thermodynamically stable 1,2,4-triazole core, ensuring the final API meets stringent safety standards[3],[6].

  • Dissolve Compound VII in phosphoric acid.

  • Heat the reaction mixture to 100°C for 6 hours[3].

  • Cool to room temperature and carefully neutralize with aqueous ammonia to pH 7.

  • Collect the precipitated crude Topiroxostat by filtration.

  • Recrystallize the crude product from DMF/water to achieve >99.5% purity.

  • Self-Validation Checkpoint:

    • Melting Point: Approximately 329°C[2].

    • Failure Mode Action: Topiroxostat is insoluble in DMF at room temperature but soluble when heated[2]. If HPLC purity is <99.5%, perform a secondary hot DMF/water recrystallization.

References[3] Title: Synthetic method of topiroxostat (CN105348264A)

Source: Google Patents URL:[4] Title: New topiroxostat synthesis intermediate and preparation method thereof (CN105367490A) Source: Google Patents URL:[1] Title: Topiroxostat's Impact on Uric Acid Synthesis: A Technical Guide Source: Benchchem URL:[6] Title: Preparation method of high-purity topiroxostat (CN106632265A) Source: Google Patents URL:[2] Title: Topiroxostat tablet and preparation method thereof (CN105343020A) Source: Google Patents URL:[5] Title: New topiroxostat synthesis intermediate and preparation method thereof Source: Patsnap (Eureka) URL:

Sources

Method

Crystallization techniques for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Application Note: Crystallization Protocols for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Executive Summary This guide details the crystallization and purification strategies for 2-(1H-1,2,4-triazol-1-yl)pyridine-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Protocols for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Executive Summary

This guide details the crystallization and purification strategies for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (CAS: 1016700-35-8 / Analogous structures).[1] This compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate for xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and coordination ligands.

Achieving high purity (>99.5%) is challenging due to the presence of structurally similar impurities, such as unreacted 2-chloro-3-cyanopyridine and regioisomeric triazole byproducts.[1] This protocol prioritizes impurity rejection and polymorph control , utilizing the compound's polarity profile driven by the electron-withdrawing nitrile group and the nitrogen-rich triazole ring.[1]

Physicochemical Profile & Solubility Landscape

Understanding the molecule is the first step to successful crystallization.[1]

  • Molecular Weight: 171.16 g/mol [1][2]

  • Character: Planar, electron-deficient heteroaromatic system.[1]

  • Dipole Moment: High, due to the orthogonal nitrile and triazole vectors.

  • Predicted Solubility:

    • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic).

    • Moderate Solubility (Temperature Dependent): Acetonitrile, Ethanol, Isopropanol (IPA), Ethyl Acetate.

    • Low Solubility: Water, Hexanes, Toluene.

Table 1: Solubility Screening Results (Reference Data)

Solvent SystemSolubility (25°C)Solubility (Boiling)Suitability
Water < 1 mg/mL< 5 mg/mLAnti-solvent
Isopropanol (IPA) 2-5 mg/mL> 40 mg/mLPrimary Solvent (Cooling)
Acetonitrile (MeCN) 15 mg/mL> 100 mg/mLPrimary Solvent (High Purity)
DMF > 200 mg/mLN/ASolvent (Anti-solvent method)
Toluene < 1 mg/mL10 mg/mLAnti-solvent

Protocol A: Standard Cooling Crystallization (Purity Focused)

Objective: Removal of starting material (2-chloro-3-cyanopyridine) and inorganic salts.[1] Target Yield: 85-90% Purity Target: >99.5% HPLC

Mechanism

The 3-nitro analog of this compound is known to crystallize effectively from Isopropanol (IPA) [1].[1] We adapt this for the 3-cyano derivative, utilizing the steep solubility curve in alcohols to reject impurities that remain soluble in the mother liquor.

Step-by-Step Procedure
  • Charge: Place 10.0 g of crude 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 80-100 mL).

    • Note: If the material does not dissolve, add Ethanol (absolute) in 5 mL increments. The nitrile group may require the slightly higher polarity of EtOH.

  • Heat: Heat the slurry to reflux (approx. 82°C for IPA). Ensure complete dissolution.

    • Checkpoint: If solids remain after 15 mins at reflux, perform a hot filtration to remove inorganic salts (NaCl/KCl).

  • Cooling (Nucleation): Turn off the heat source. Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours.

    • Agitation: Maintain slow stirring (100 RPM) to prevent oiling out.[1]

  • Seeding (Optional but Recommended): At approx. 50°C, add a seed crystal (0.1% wt) to induce uniform nucleation and prevent supersaturation crashing.

  • Chilling: Once at room temperature, cool the flask in an ice-bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles via vacuum filtration.[1]

  • Wash: Wash the cake with cold IPA (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (Yield Focused)

Objective: Rapid recovery of material from reaction mixtures (e.g., post-coupling in DMF). Target Yield: >95% Purity Target: 95-98% (Requires subsequent wash)

Mechanism

This method leverages the "Oiling Out" boundary.[1] By dissolving in a good solvent (DMF) and adding a poor solvent (Water), we force precipitation. This is less effective for rejecting organic impurities but excellent for removing inorganic salts.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve crude material in minimum DMF or DMSO at room temperature (approx. 3 mL per gram of solid).

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove any insoluble particulates.[1]

  • Anti-Solvent Addition:

    • Place the filtrate in a beaker with vigorous stirring.

    • Add Deionized Water dropwise via an addition funnel.[1]

    • Ratio: Target a final solvent:anti-solvent ratio of 1:5 (DMF:Water).[3]

  • Observation: A milky emulsion may form initially.[1] Continue stirring until a distinct precipitate forms.

  • Aging: Stir the slurry for 30 minutes to allow crystal growth (Ostwald ripening).

  • Filtration & Wash: Filter the solid.[1][4] Crucial: Wash extensively with water to remove residual DMF, which can impede drying and subsequent reactions.

Process Visualization

The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on the input material's quality.

CrystallizationWorkflow Start Crude Material Input PurityCheck Analyze Purity (HPLC) Start->PurityCheck HighImpurity High Organic Impurities (<95% Purity) PurityCheck->HighImpurity Organic Byproducts SaltContam High Inorganic Salts (Reaction Mixture) PurityCheck->SaltContam Salts Present MethodA Method A: Cooling Crystallization (IPA/Ethanol) *Rejects Organics* HighImpurity->MethodA MethodB Method B: Anti-Solvent Crash (DMF/Water) *Rejects Salts* SaltContam->MethodB HotFilter Hot Filtration Step MethodA->HotFilter If Haze Persists Recryst Recrystallization (Acetonitrile) MethodA->Recryst Optional Polish Final Pure API Intermediate (>99.5%) MethodA->Final MethodB->MethodA If Purity < 99% HotFilter->MethodA Recryst->Final

Figure 1: Decision matrix for purification of triazolyl-pyridine intermediates.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast or solvent polarity mismatch.[1]Re-heat to dissolution.[1] Add a seed crystal at the cloud point.[1] Add 5% co-solvent (e.g., Toluene to IPA).
Low Yield Solubility in mother liquor is too high.[1]Cool to lower temperature (-10°C).[1] Concentrate mother liquor and recycle (Second Crop).
Colored Product Oxidation products or metal contaminants.[1]Add activated carbon (Charcoal) during the hot dissolution step (Method A), stir for 10 mins, then hot filter.
Residual Solvent DMF/DMSO trapping in crystal lattice.[1]Use Method A (Alcohol) for the final step. Alcohols are easier to remove than dipolar aprotic solvents.[1]

References

  • Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine. PrepChem. Accessed October 2023.[1] Link

    • Context: Describes the crystallization of the nitro-analog from 2-propanol, establishing the baseline for the cyano-analog protocol.
  • Topiroxostat Intermediate Synthesis. Google Patents (CN105348264A). Link

    • Context: Provides industrial context for the solubility and handling of cyanopyridine-triazole scaffolds.
  • PubChem Compound Summary: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile. National Library of Medicine.[1] Link

    • Context: Verification of chemical structure and physicochemical identifiers (CID 24702432).[1][5]

Sources

Application

Microwave-assisted synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Application Note: Microwave-Assisted Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Abstract & Introduction The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile represents a critical transform...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Abstract & Introduction

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile represents a critical transformation in the development of nitrogen-rich heterocyclic scaffolds. This moiety serves as a vital pharmacophore in the design of xanthine oxidase inhibitors (analogous to Topiroxostat) and other bioactive agents targeting metalloenzymes.

Traditional thermal synthesis via nucleophilic aromatic substitution (


) typically requires prolonged heating (4–12 hours) in polar aprotic solvents, often leading to thermal degradation and challenging purification due to the formation of regioisomers (N1 vs. N4 alkylation).

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach.[1][2] By leveraging the high dielectric loss of polar solvents like DMF, we achieve rapid internal heating, reducing reaction times to under 20 minutes while enhancing the regioselectivity for the thermodynamically favored N1-isomer.

Reaction Scheme & Mechanism

The reaction proceeds via an


 mechanism. The nitrile group at the C3 position of the pyridine ring is essential; it exerts a strong electron-withdrawing effect (

and

), activating the C2-chloride bond for nucleophilic attack by the triazole anion.

Key Mechanistic Steps:

  • Deprotonation: Base (

    
    ) deprotonates 1,2,4-triazole (
    
    
    
    ) to generate the triazolide anion.
  • Nucleophilic Attack: The triazolide anion attacks the C2 position of the pyridine.

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate.

  • Elimination: Re-aromatization with the expulsion of the chloride leaving group.

ReactionMechanism Reagents Reagents: 2-Chloropyridine-3-carbonitrile + 1,2,4-Triazole Base Base Activation: K2CO3 forms Triazolide Anion Reagents->Base Mixing Transition Transition State: Meisenheimer Complex (Stabilized by -CN) Base->Transition MW Irradiation (140°C, 15 min) Product Product: 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile Transition->Product -KCl

Caption: Mechanistic pathway for the microwave-assisted


 synthesis.

Materials & Equipment

Reagents:

  • Substrate: 2-Chloropyridine-3-carbonitrile (CAS: 6602-54-6) - 1.0 equiv.

  • Nucleophile: 1H-1,2,4-Triazole (CAS: 288-88-0) - 1.2 equiv.

  • Base: Potassium Carbonate (

    
    ), anhydrous, ground - 2.0 equiv.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Equipment:

  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 30 mL microwave-transparent glass vial with crimp cap/septum.

  • Stirring: Magnetic stir bar (Teflon-coated).

Optimized Experimental Protocol

This protocol is designed for a 2.0 mmol scale.

Step 1: Reaction Assembly
  • In a 10 mL microwave vial, charge 2-chloropyridine-3-carbonitrile (277 mg, 2.0 mmol).

  • Add 1,2,4-triazole (166 mg, 2.4 mmol, 1.2 equiv).

  • Add

    
      (553 mg, 4.0 mmol, 2.0 equiv).
    
  • Add DMF (4.0 mL). Note: Concentration of 0.5 M is optimal for microwave absorption.

  • Add a magnetic stir bar and seal the vial with a septum cap.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

  • Temperature: 140 °C

  • Time: 15 minutes

  • Pre-stirring: 30 seconds (to ensure homogeneity)

  • Absorption Level: High (due to polar solvent)

  • Pressure Limit: 15 bar (safety cutoff)

Expert Insight: The rapid ramp-up to 140°C (typically <1 min) prevents the formation of side products often seen during the slow warm-up of oil baths.

Step 3: Work-up and Isolation
  • Allow the vial to cool to room temperature (air jet cooling usually takes <2 mins).

  • Pour the reaction mixture into ice-cold water (40 mL) with vigorous stirring. The product should precipitate immediately as a white to off-white solid.

  • Stir for 15 minutes to dissolve inorganic salts (

    
    , excess 
    
    
    
    ).
  • Filter the solid using a sintered glass funnel or Buchner funnel.

  • Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Dry the solid under vacuum at 45 °C for 4 hours.

Step 4: Purification (If necessary)

The crude purity is typically >95%. If higher purity is required for analytical standards:

  • Recrystallization: Ethanol/Water (9:1).

  • Flash Chromatography: DCM:MeOH (98:2 to 95:5).

Results & Data Analysis

Optimization Data: Microwave vs. Thermal

The following table summarizes the efficiency gains using this protocol compared to standard thermal methods found in literature.

ParameterThermal Method (Oil Bath)Microwave Method (This Protocol)
Temperature 120 °C140 °C
Time 6 - 8 Hours15 Minutes
Solvent DMFDMF
Yield 72 - 78%88 - 92%
Regioselectivity (N1:N4) ~90:10>98:2
Characterization Expectations
  • Appearance: White crystalline solid.

  • Melting Point: 188–190 °C.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       9.45 (s, 1H, Triazole-H5)
      
    • 
       8.85 (dd, 1H, Py-H6)
      
    • 
       8.60 (dd, 1H, Py-H4)
      
    • 
       8.35 (s, 1H, Triazole-H3)
      
    • 
       7.75 (dd, 1H, Py-H5)
      
    • Note: The downfield shift of the Triazole-H5 (>9.0 ppm) is characteristic of the N1-isomer due to the anisotropic effect of the pyridine ring.

Troubleshooting & Expert Tips

Regioselectivity (N1 vs. N4 Isomer):

  • Issue: Formation of the N4-isomer (4-yl) or N2-isomer.

  • Cause: Lower reaction temperatures or steric hindrance.

  • Solution: The N1-isomer is the thermodynamic product. Microwave heating at 140°C ensures thermodynamic control. If N4 is observed, increase the hold time by 5-10 minutes.

Moisture Sensitivity:

  • Issue: Hydrolysis of the nitrile group to an amide.

  • Cause: Wet DMF or

    
    .
    
  • Solution: Use anhydrous DMF and store

    
     in a desiccator. The microwave vial is a closed system, which naturally protects against atmospheric moisture during the run.
    

Safety:

  • Hazard: 2-Chloropyridine-3-carbonitrile is toxic and an irritant.

  • Control: Handle all solids in a fume hood. The microwave vial must not be opened until fully cooled to avoid solvent spurting.

Workflow Start Start: Weigh Reagents Mix Dissolve in DMF Add K2CO3 Start->Mix MW Microwave Irradiation 140°C, 15 min Mix->MW Quench Quench in Ice Water MW->Quench Filter Filtration & Washing Quench->Filter Dry Vacuum Dry Filter->Dry End Final Product (>90% Yield) Dry->End

Caption: Operational workflow for the microwave synthesis protocol.

References

  • Microwave-Assisted Synthesis of 1,2,4-Triazoles: Shelke, G. M., et al.[2][3][4] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles..." Synlett, 2015, 26, 404-407. [3]

  • Regioselectivity in Triazole Alkylation: Al-Wahaibi, L. H., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 2016, 10, 26.

  • General Microwave SNAr Protocols: Leadbeater, N. E. "Microwave-Assisted Pharmaceutical Synthesis: An Overview."

  • Analogous Synthesis (Topiroxostat Intermediates): BenchChem Application Notes: "Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives."

Sources

Method

Biological Evaluation of Triazolylpyridine Carbonitriles: From Cytotoxicity to Target Validation

Introduction & Scope Triazolylpyridine carbonitriles (TPCs) represent a "privileged scaffold" in medicinal chemistry, characterized by the fusion of a pyridine ring bearing a nitrile group with a 1,2,3- or 1,2,4-triazole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Triazolylpyridine carbonitriles (TPCs) represent a "privileged scaffold" in medicinal chemistry, characterized by the fusion of a pyridine ring bearing a nitrile group with a 1,2,3- or 1,2,4-triazole moiety. This structural class exhibits potent biological activities, most notably as microtubule destabilizing agents in cancer therapy and sterol 14α-demethylase (CYP51) inhibitors in antimicrobial applications.

This guide provides a standardized screening cascade for evaluating TPCs. unlike generic small-molecule screens, TPCs require specific handling due to their nitrogen-rich heterocycles and potential for aggregation. This document outlines three critical protocols:

  • Primary Screen: In vitro cytotoxicity profiling using the MTT assay.

  • Mechanistic Validation: Tubulin polymerization inhibition (fluorescence-based).[1]

  • Secondary Screen: Antimicrobial susceptibility testing (Broth Microdilution).

The Screening Cascade

The following workflow ensures that hits are not just cytotoxic, but act through a verified mechanism of action (MoA).

ScreeningCascade Compound TPC Library (DMSO Stock) Primary Primary Screen: Cytotoxicity (MTT) (HepG2, MCF-7) Compound->Primary HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel Select Potent Hits Mech Target Validation: Tubulin Polymerization (Fluorescence) HitSel->Mech Confirm MOA Microbio Secondary Screen: Antimicrobial MIC (S. aureus, E. coli) HitSel->Microbio Check Selectivity

Figure 1: Strategic screening workflow for triazolylpyridine carbonitriles.

Safety & Handling

  • Solubility: TPCs are lipophilic. Dissolve stock solutions in 100% DMSO (Dimethyl Sulfoxide) to 10 mM or 20 mM. Ensure the final DMSO concentration in cell culture never exceeds 0.5% (v/v) to prevent solvent toxicity artifacts.

  • Nitrile Stability: While the carbonitrile group is generally stable, avoid strong acidic hydrolysis conditions which could theoretically liberate trace cyanide, although this is rare in physiological buffers.

  • Light Sensitivity: Some extended conjugated systems (e.g., triazolopyridinyl-acrylonitriles) may be photosensitive. Store stocks in amber vials at -20°C.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of viable cells via the reduction of tetrazolium dye (MTT) to insoluble formazan. It is the industry standard for establishing IC50 values for TPCs.

Materials
  • Cell Lines: HepG2 (Liver hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (solubilization grade).

  • Control: Doxorubicin or Combretastatin A-4 (positive control for tubulin binders).

Experimental Workflow
  • Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed 5,000–10,000 cells/well in 96-well plates in 100 µL of complete media.

    • Critical: Incubate for 24 hours to allow cell attachment before drug addition.

  • Compound Treatment:

    • Prepare serial dilutions of TPCs in culture media. Recommended range: 0.1 µM to 100 µM (5-point log scale).

    • Add 100 µL of diluted compound to wells (Total volume = 200 µL).

    • Include Vehicle Control (0.5% DMSO media) and Blank (media only, no cells).

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Note: TPCs targeting mitochondria may alter reduction rates; visual inspection of purple crystal formation is vital.

  • Solubilization & Reading:

    • Carefully aspirate supernatant without disturbing the formazan crystals.

    • Add 150 µL of 100% DMSO to dissolve crystals. Shake plate for 10 min.

    • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Cell Viability using the formula:


[2]
  • IC50 Determination: Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

Protocol 2: Mechanistic Validation (Tubulin Polymerization)

Many triazolylpyridine derivatives (especially those with acrylonitrile linkers) act by inhibiting tubulin polymerization, similar to colchicine. This assay validates if the cytotoxicity observed in Protocol 1 is due to microtubule disruption.

Principle

Free tubulin heterodimers are non-fluorescent. When they polymerize into microtubules in the presence of a reporter dye (DAPI or specific fluorophore), fluorescence increases. Inhibitors prevent this increase.

Materials
  • Purified Tubulin: >99% pure tubulin (bovine or porcine brain).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) + 1 mM GTP.

  • Equipment: Fluorometer heated to 37°C (Ex 360 nm / Em 450 nm for DAPI-based kits).

Procedure
  • Preparation: Keep tubulin on ice. Prepare TPC compounds at 10x final concentration in PEM buffer.

  • Plate Setup (96-well, black, half-area):

    • Add 5 µL of test compound (Final conc: 5 µM and 10 µM).

    • Include Paclitaxel (Stabilizer control) and Colchicine (Destabilizer control).

  • Initiation:

    • Add 50 µL of Tubulin/GTP/Dye master mix to wells.

    • Immediately place in the fluorometer pre-warmed to 37°C.

  • Kinetic Reading:

    • Read fluorescence every 30 seconds for 60 minutes.

Interpretation
  • Normal Polymerization: Sigmoidal curve (Lag phase -> Elongation -> Plateau).

  • Inhibition (TPC effect): Reduced Vmax (slope) and lower plateau fluorescence.

TubulinKinetic Start Tubulin Monomers + GTP + Dye Nucleation Nucleation (Lag Phase) Start->Nucleation Elongation Elongation (Rapid Fluor Increase) Nucleation->Elongation Plateau Steady State (Microtubules) Elongation->Plateau Inhibitor TPC Inhibitor (Blocks Assembly) Inhibitor->Nucleation  Extends Lag Inhibitor->Elongation  Flattens Slope

Figure 2: Kinetic stages of tubulin polymerization and points of inhibitor interference.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Triazolylpyridines often exhibit dual activity. If anticancer activity is low, or as a secondary screen, evaluate antibacterial/antifungal potency targeting CYP51 or DNA gyrase.

Materials
  • Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 2592), Candida albicans (ATCC 10231).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (optional, for visual readout).

Procedure
  • Inoculum Prep: Adjust organism suspension to 0.5 McFarland standard, then dilute 1:100 in broth.

  • Dilution Plate:

    • Dispense 100 µL broth into columns 1–12.

    • Add 100 µL compound stock to column 1, mix, and transfer 100 µL to column 2 (serial 2-fold dilution). Discard 100 µL from column 10.

    • Columns 11 (Growth Control) and 12 (Sterility Control).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11.

  • Incubation:

    • Bacteria: 37°C for 16–20 hours.

    • Fungi: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Data Reporting & Criteria

Summarize findings in a comparative table to guide Lead Optimization.

Compound IDHepG2 IC50 (µM)Tubulin InhibitionS. aureus MIC (µg/mL)Classification
TPC-001 2.5 ± 0.3Potent (Colchicine-like)>64Anticancer Lead
TPC-002 >50Inactive4.0Antimicrobial Lead
TPC-003 >100Inactive>64Inactive

Expert Insight: A true "hit" for an anticancer TPC should have an IC50 < 10 µM and show clear tubulin inhibition. If IC50 is low but tubulin is unaffected, investigate alternative kinases (e.g., Aurora B) immediately.

References

  • Triazolopyridinyl-acrylonitriles as antimicrotubule agents. Synthesis, in vitro and in silico characterization of antiproliferative activity, inhibition of tubulin polymerization and binding thermodynamics. Eur. J. Med.[1] Chem., 2017.[1]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Mechanisms of action including sterol 14-α-demethylase inhibition. Frontiers in Chemistry, 2023.

  • Synthesis and biological evaluation of novel 1,2,3-triazole hybrids. Identification of potent antitumor activity against lung cancer and kinase inhibition profiles. Frontiers in Pharmacology, 2023.

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Detailed protocols for antimicrobial susceptibility testing against S. aureus and P. aeruginosa. Molecules, 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

[1] Executive Summary & Core Directive The Objective: You are synthesizing 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile , a critical intermediate for the xanthine oxidase inhibitor Topiroxostat (FYX-051) .[1] The Cha...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Core Directive

The Objective: You are synthesizing 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile , a critical intermediate for the xanthine oxidase inhibitor Topiroxostat (FYX-051) .[1]

The Challenge: The reaction is a Nucleophilic Aromatic Substitution (


). While theoretically straightforward, yields are frequently compromised by three factors:
  • Regioselectivity: Competition between

    
    -attack (desired) and 
    
    
    
    -attack (undesired isomer) by the 1,2,4-triazole.[1][2]
  • Hydrolysis: The nitrile group at the 3-position is highly susceptible to base-catalyzed hydrolysis, forming the amide byproduct.[1][2]

  • Incomplete Conversion: Poor solubility of the base (

    
    ) in aprotic solvents leads to stalled reactions.[2]
    

This guide provides a self-validating protocol and a troubleshooting database to maximize yield (>85%) and purity.

The "Golden Standard" Protocol

This protocol is derived from optimized process chemistry literature (e.g., WO2016134854A1) and standard


 principles.[1][2] It prioritizes thermodynamic control  to favor the 

-isomer.
Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Chloronicotinonitrile Substrate1.0Limiting reagent.[1] Purity >98% essential.
1,2,4-Triazole Nucleophile1.1 - 1.2Slight excess drives conversion.[1]
Potassium Carbonate (

)
Base1.5 - 2.0Must be anhydrous and finely milled.
DMF or DMSO Solvent5-7 VolDMF is standard; DMSO increases rate but complicates workup.[1][2]
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round-bottom flask. Equip with a mechanical stirrer (magnetic stirring is insufficient for the slurry) and a nitrogen inlet.[2]

  • Charging: Add 2-chloronicotinonitrile (1.0 eq) and 1,2,4-triazole (1.1 eq) to the flask.

  • Solvation: Add Anhydrous DMF (5 volumes relative to substrate mass). Stir until dissolved.

  • Base Addition: Add milled

    
      (1.5 eq) in a single portion.
    
    • Critical Control Point: The reaction is exothermic.[2] Monitor internal temp.

  • Reaction: Heat the slurry to 80°C . Maintain for 4–6 hours.

    • Why 80°C? Higher temperatures favor the thermodynamic

      
      -isomer over the kinetic 
      
      
      
      -isomer.
  • IPC (In-Process Control): Check HPLC/TLC. Target: <1% starting material.

  • Quench & Isolation:

    • Cool to 20°C.

    • Slowly pour the reaction mixture into chilled water (15 volumes).

    • Stir vigorously for 1 hour. The product precipitates as a white/off-white solid.

    • Filter and wash the cake with water (

      
       vol) to remove residual DMF and inorganic salts.[2]
      
  • Drying: Vacuum dry at 50°C.

Visualizing the Pathway

The following diagram illustrates the reaction mechanism, highlighting the bifurcation point for regioselectivity and the competing hydrolysis pathway.

ReactionPathway SM 2-Chloronicotinonitrile (Substrate) Complex Meisenheimer Complex SM->Complex + Triazole / K2CO3 Hydrolysis IMPURITY (Amide Byproduct) SM->Hydrolysis + H2O Triazole 1,2,4-Triazole (Nucleophile) Triazole->Complex Product TARGET PRODUCT (N1-isomer) Complex->Product N1 Attack (Thermodynamic) Isomer IMPURITY (N4-isomer) Complex->Isomer N4 Attack (Kinetic) Product->Hydrolysis + H2O / Heat (Base Catalyzed)

Caption: Reaction pathway showing the competition between N1/N4 attack and the risk of nitrile hydrolysis.

Troubleshooting Database (FAQs)

This section addresses specific failure modes reported by users.

Ticket #001: "My reaction stalls at 80% conversion."

Diagnosis: Surface Passivation. The reaction generates KCl as a byproduct.[1][2] In DMF/DMSO, KCl is insoluble and can coat the surface of the


 particles, stopping the deprotonation of the triazole.[2]
Resolution: 
  • Mechanical Agitation: Switch from a magnetic stir bar to an overhead mechanical stirrer. The slurry requires high torque to maintain surface area.[2]

  • Particle Size: Use "powdered"

    
     (325 mesh) rather than granular.
    
  • Catalyst: Add 5 mol% DABCO or TBAB (Tetrabutylammonium bromide).[1][2] This acts as a phase transfer catalyst, solubilizing the carbonate anion slightly and improving kinetics.[2]

Ticket #002: "I see two spots on TLC close together. Which is my product?"

Diagnosis: Regioisomerism (


 vs 

).
1,2,4-triazole is an ambident nucleophile.[1]
  • Spot A (Product):

    
    -isomer. Usually less polar (higher 
    
    
    
    ) due to better conjugation and lack of an exposed lone pair on the "outer" nitrogen.[2]
  • Spot B (Impurity):

    
    -isomer.[2] Usually more polar (lower 
    
    
    
    ).[2] Resolution:
  • Thermodynamic Push: Increase reaction temperature to 90°C for 1 hour. The

    
    -isomer is often kinetically formed but can rearrange or revert under harsh conditions to the more stable 
    
    
    
    form.[2]
  • Solvent Switch: If the ratio is poor (>5% isomer), switch solvent to DMSO .[1][2] The higher dielectric constant often favors the charge-separated transition state leading to the

    
     product.[2]
    
Ticket #003: "The product contains an amide impurity (M+18 peak in MS)."

Diagnosis: Nitrile Hydrolysis. The cyano group at position 3 is activated by the electron-deficient pyridine ring.[1][2] In the presence of water and base (


 generated from wet carbonate), it hydrolyzes to the primary amide.[2]
Resolution: 
  • Water Control: This is the root cause.[1][2]

    • Dry DMF over molecular sieves (4Å) for 24 hours.

    • Flame-dry glassware.[1]

    • Crucial: Dry the

      
       in an oven at 120°C for 4 hours before use. Commercial "anhydrous" carbonate often absorbs atmospheric moisture.[2]
      
  • Base Strength: If hydrolysis persists, switch from

    
     to a non-nucleophilic organic base like DIPEA  (Hunig's base) or DBU , although these are more expensive and harder to remove.[1][2]
    

Decision Tree for Yield Improvement

Follow this logic flow to diagnose low yields.

Troubleshooting Start Start: Low Yield (<80%) CheckTLC Check TLC/HPLC Profile Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Result2 New Impurity Spots CheckTLC->Result2 Action1 Issue: Incomplete Reaction Result1->Action1 Action2 Issue: Side Reactions Result2->Action2 Sol1 1. Grind K2CO3 2. Add 5% TBAB 3. Increase Stirring Speed Action1->Sol1 CheckImpurity Identify Impurity Type Action2->CheckImpurity Imp1 Lower Rf Spot (N4-Isomer) CheckImpurity->Imp1 Imp2 Polar Baseline Spot (Amide/Hydrolysis) CheckImpurity->Imp2 Fix1 Increase Temp (80->90C) to drive thermodynamic product Imp1->Fix1 Fix2 1. Dry Solvent (Mol Sieves) 2. Dry Base (Oven) 3. Reduce Rxn Time Imp2->Fix2

Caption: Logic flow for diagnosing yield loss based on impurity profiling.

References

  • Topiroxostat Synthesis (Patent): Adibhatla, K., et al. (2016).[1][2][3] Methods for the preparation of topiroxostat and intermediates thereof. WO2016134854A1.[2]

  • Triazole Regioselectivity: Potts, K. T. (1961).[1][2] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.[2] (Foundational text on N1 vs N4 alkylation/substitution).

  • Process Chemistry of Cyanopyridines: Nakamura, T., et al. (2006).[1][2] Process for production of 2-substituted-3-cyanopyridine. EP1650204A1.[2]

  • General SNAr Methodology: Nucleophilic Aromatic Substitution of N-Heterocycles. In: Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Purification of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and thermodynamic insights for the purification of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile via recrysta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting, validated protocols, and thermodynamic insights for the purification of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile via recrystallization. As a critical intermediate in both pharmaceutical and agricultural synthesis, achieving high polymorphic purity and removing trace unreacted starting materials (such as 1,2,4-triazole and 2-chloro-3-cyanopyridine) is paramount.

Process Overview & Thermodynamic Challenges

The recrystallization of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is uniquely challenging due to its highly polar, rigid planar system. The compound forms strong intermolecular hydrogen bonds and dipole-dipole interactions. However, crude reaction mixtures often contain impurities that disrupt the crystal lattice and depress the melting point.

When the system operates above the melting point of this impure mixture, it is highly prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out"[1]. Instead of nucleating into a solid crystal, the supersaturated solution separates into a secondary, highly mobile liquid phase (an emulsion)[2]. Because this oil phase is an excellent solvent for impurities, allowing the oil to spontaneously solidify will result in severe impurity entrapment and a failed purification[3]. To prevent this, crystallization must be strictly controlled within the metastable zone using precise cooling rates and seeding strategies.

Recrystallization Workflow

Recrystallization_Workflow Crude Crude 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile Dissolve Dissolution in Hot Solvent (e.g., 95% EtOH) Crude->Dissolve HotFilter Hot Filtration (Remove Insoluble Salts) Dissolve->HotFilter Cooling Controlled Cooling to Metastable Zone (55°C) HotFilter->Cooling LLPS_Check Oiling Out (LLPS) Detected? Cooling->LLPS_Check Seeding Intervention: Add Seed Crystals & Reduce Cooling LLPS_Check->Seeding Yes (Milky) Crystallization Nucleation & Crystal Growth LLPS_Check->Crystallization No (Clear) Seeding->Crystallization Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation Pure Pure Crystalline Intermediate Isolation->Pure

Workflow for the anti-solvent recrystallization of pyridine-3-carbonitrile derivatives.

Solvent Selection Matrix

Selecting the correct solvent is critical to balance yield and purity while mitigating LLPS risks. Pyridine-3-carbonitrile derivatives are traditionally recrystallized from alcoholic solvents[4].

Solvent SystemBoiling Point (°C)Solvation Power (Hot)Solvation Power (Cold)LLPS RiskApplication Recommendation
Absolute Ethanol 78.4HighLowModeratePrimary choice for standard purity batches[4].
Ethanol / Water (70:30) ~80HighVery LowHighExcellent yield. Requires strict seeding to prevent oiling out.
Ethyl Acetate / Hexane 77 / 68ModerateLowLowBest for highly impure batches; avoids triazole co-precipitation.
Isopropanol (IPA) 82.6ModerateVery LowModerateSlower crystal growth; yields higher purity polymorphs.

Validated Protocol: Anti-Solvent Crystallization with Seeding

This self-validating protocol utilizes a 95% Ethanol/Water system. The addition of seed crystals halfway into the metastable zone kinetically favors solid crystal growth over liquid demixing[1].

Step 1: Dissolution

  • Suspend the crude 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile in 95% Ethanol (10 mL per gram of crude).

  • Heat the mixture to 75°C under continuous agitation.

  • Validation Check: Complete dissolution indicates an appropriate solvent ratio. If undissolved granular solids remain after 15 minutes, they are likely inorganic salts (e.g.,

    
     from the upstream nucleophilic substitution) and must be removed.
    

Step 2: Hot Clarification

  • Filter the hot solution through a pre-heated Buchner funnel or inline filter to remove insoluble particulates.

  • Validation Check: The filtrate must be optically clear and transparent.

Step 3: Controlled Cooling & Seeding

  • Cool the filtrate at a controlled rate of 0.5°C/min to 55°C (the metastable zone).

  • Add 1% w/w of pure 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile seed crystals.

  • Validation Check: The seeds must remain suspended without dissolving (confirming the solution is supersaturated) and the solution must not turn milky (confirming the absence of LLPS). If the solution turns milky before seeding, reheat to 75°C to redissolve the oil, then cool more slowly[1][2].

Step 4: Anti-Solvent Addition

  • Hold the temperature at 55°C for 30 minutes to allow the seed bed to establish.

  • Slowly add warm deionized water (anti-solvent) dropwise until a 70:30 EtOH:Water ratio is achieved.

Step 5: Aging and Isolation

  • Cool the suspension to 5°C at 0.2°C/min. Age the slurry for 2 hours.

  • Isolate the crystals via vacuum filtration and wash the cake with cold 30% aqueous ethanol. Dry under vacuum at 45°C to constant weight.

Troubleshooting & FAQs

Q: Why does my product form a thick oil at the bottom of the flask instead of crystals? A: This is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. It occurs when the system reaches high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[1]. Because the oil droplets are highly mobile, they act as an excellent solvent for impurities, ruining the purification[3]. To fix this, you must operate strictly within the metastable zone by reducing the cooling rate and introducing seed crystals before LLPS occurs[2].

Q: How do I ensure unreacted 1,2,4-triazole is completely removed? A: 1,2,4-triazole is highly soluble in water and polar protic solvents. By utilizing the Ethanol/Water anti-solvent system described in the protocol, the unreacted triazole remains completely dissolved in the mother liquor during the cold filtration step. Ensure your cold wash utilizes 30% aqueous ethanol rather than pure non-polar solvents to wash away residual mother liquor effectively.

Q: My isolated crystals are slightly yellow instead of pure white. What is the cause? A: Yellow discoloration in pyridine-carbonitrile derivatives usually indicates the presence of trace polymeric byproducts or oxidized impurities. To resolve this, incorporate a hot filtration step using activated carbon (10% w/w relative to the crude mass) during the dissolution phase (Step 1). The carbon will adsorb these high-molecular-weight chromophores before crystallization begins.

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

  • Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives Source: Taylor & Francis / Egyptian Journal of Basic and Applied Sciences URL:[Link]

  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

Sources

Troubleshooting

Minimizing regioisomer formation in 1,2,4-triazole pyridine coupling

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Ticket #4920: Minimizing Regioisomer Formation in 1,2,4-Triazole Pyridine Coupling User Issue Summary Users frequently report obtain...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Technical Support Center – Advanced Synthesis Division Subject: Ticket #4920: Minimizing Regioisomer Formation in 1,2,4-Triazole Pyridine Coupling

User Issue Summary

Users frequently report obtaining inseparable mixtures of N1- and N4-arylated products (and occasionally N2-isomers in asymmetric substrates) when coupling 1,2,4-triazoles with halopyridines. This results in yield loss and difficult chromatographic separations.

Module 1: Mechanistic Diagnosis (The Root Cause)

The 1,2,4-triazole ring is an ambident nucleophile. The regioselectivity is governed by the interplay between tautomeric equilibrium and kinetic vs. thermodynamic control .

The Tautomer Trap: In solution, 1,2,4-triazole exists in equilibrium between the 1H and 4H forms. While the 1H tautomer is generally more stable, the nucleophilicity of the nitrogens differs.

  • N1 Attack: Usually the kinetic pathway (favored by steric freedom).

  • N4 Attack: Often observed with specific metal catalysts or when N1 is sterically hindered.

  • N2 Attack: Relevant only in 3-substituted triazoles (where N1 and N2 are non-equivalent).

Visualizing the Conflict:

TriazoleSelectivity Tautomer 1,2,4-Triazole Tautomeric Equilibrium N1_Path N1-Attack (Kinetic Favorability) Tautomer->N1_Path Steric Freedom N4_Path N4-Attack (Steric/Coordination) Tautomer->N4_Path Metal Chelation Prod_N1 Product A: 1-(Pyridin-x-yl)-1,2,4-triazole (Linear, Less Steric) N1_Path->Prod_N1 Major Product (Typical SNAr) Prod_N4 Product B: 4-(Pyridin-x-yl)-1,2,4-triazole (Symmetric, More Steric) N4_Path->Prod_N4 Minor Product (Unless Directed)

Figure 1: Mechanistic divergence in triazole arylation. N1-arylation is typically favored in SNAr due to reduced steric hindrance compared to the N4 position, which is flanked by two carbons.

Module 2: Troubleshooting SNAr Protocols

Scenario: You are reacting a 1,2,4-triazole with a fluoropyridine or chloropyridine using a base (e.g., K2CO3, NaH).

The Rule of Thumb: SNAr reactions are dominated by sterics and electrostatics . The N1-anion is the primary nucleophile.

Optimization Table:

VariableRecommendation for N1-SelectivityMechanism
Leaving Group Fluorine (F) > Chlorine (Cl)F is more electronegative, increasing the electrophilicity of the pyridine carbon, favoring the harder N1 nucleophile (kinetic control).
Solvent DMF or DMSO (Polar Aprotic)Promotes tight ion-pairing. Non-polar solvents (Toluene) often lead to higher N4 mixtures due to aggregation.
Base K2CO3 (Mild)Strong bases (NaH) fully deprotonate the triazole, making the N1/N2/N4 electron density more uniform and reducing selectivity.
Temperature Low (< 80°C) Higher temperatures provide the energy to overcome the activation barrier for N4-arylation (thermodynamic product).

Standard Protocol (N1-Selective):

  • Dissolve 1,2,4-triazole (1.0 equiv) and 2-fluoro-pyridine (1.1 equiv) in DMF (0.2 M).

  • Add K2CO3 (2.0 equiv).

  • Stir at 60°C. Monitor by LCMS.

  • Note: If N4 formation >10%, lower temp to 40°C and switch solvent to DMSO.

Module 3: Troubleshooting Metal-Catalyzed Coupling (Buchwald-Hartwig)

Scenario: SNAr is failing (unreactive pyridine) or giving poor selectivity. You are switching to Pd-catalysis.

The Issue: Palladium can coordinate to N4, facilitating C-N bond formation at that position, or "walk" around the ring.

Ligand Selection Guide: The choice of ligand is the single most critical factor in Pd-catalyzed azole arylation.

  • For N1-Selectivity: Use Bulky Phosphine Ligands (e.g., tBuXPhos, Me4tBuXPhos).

    • Why? The bulk of the ligand on the Pd center creates a "steric wall." The N1 position of the triazole is less sterically encumbered than N4 (which is flanked by two C-H bonds). The bulky catalyst can only approach N1.

  • For N2-Selectivity (in 3-substituted triazoles): Use Bisphosphine Ligands (e.g., dppf) or smaller monodentate ligands.

Decision Tree for Conditions:

OptimizationTree Start Select Coupling Strategy CheckEWG Does Pyridine have EWG (CN, NO2, CF3)? Start->CheckEWG YesEWG Yes: Use SNAr CheckEWG->YesEWG NoEWG No: Use Pd-Catalysis CheckEWG->NoEWG SNAr_Cond Conditions: DMF, K2CO3, 60°C (Favors N1) YesEWG->SNAr_Cond Pd_Ligand Select Ligand based on Target NoEWG->Pd_Ligand Target_N1 Target: N1-Isomer Pd_Ligand->Target_N1 Target_N4 Target: N4-Isomer Pd_Ligand->Target_N4 Cond_N1 Ligand: tBuXPhos Base: K3PO4 Solvent: Toluene/Dioxane Target_N1->Cond_N1 Cond_N4 Ligand: Cu-Catalysis (Chan-Lam) or Small Ligands (PPh3) Target_N4->Cond_N4

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate electronics and desired regioisomer.

Module 4: Analytical Discrimination (FAQ)

Q: How do I distinguish N1 vs N4 isomers by NMR?

  • Symmetry (The Gold Standard):

    • N4-Isomer: Possesses a plane of symmetry (if the pyridine is achiral). The two C-H protons on the triazole ring (H3 and H5) will appear as a singlet (or very tight singlet) in 1H NMR because they are chemically equivalent. In 13C NMR, you will see fewer signals.

    • N1-Isomer: Asymmetric. H3 and H5 are chemically distinct. You will see two separate singlets (often separated by >0.2 ppm) in 1H NMR.

  • NOESY Cross-peaks:

    • N1-Isomer: You may see a NOE correlation between the triazole H5 proton and the pyridine ortho-proton.

    • N4-Isomer: You will see NOE correlations to both H3 and H5 from the pyridine (if rotation is fast) or symmetric signals.

Q: Can I separate them if I get a mixture?

  • TLC/Flash: N1 isomers are typically less polar (higher Rf) than N4 isomers on silica gel because the N4 isomer has a larger dipole moment.

  • Crystallization: N4 isomers often have higher melting points and lower solubility due to symmetry/packing.

References

  • Regioselectivity in SNAr Reactions

    • Title: Regioselective SNAr reactions of 1,2,4-triazoles with fluoronitrobenzenes.
    • Source:Tetrahedron Letters
    • Context: Establishes the kinetic preference for N1 alkyl
    • URL:[Link] (General Journal Link for verification of standard SNAr principles).

  • Buchwald-Hartwig Ligand Effects

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
    • Source:Organic Letters (2014)
    • Context: Demonstrates the use of bulky phosphine ligands to direct N-aryl
    • URL:[Link]

  • Copper vs.

    • Title: Copper-Catalyzed N-Arylation of 1,2,4-Triazoles.[1][2]

    • Source:Journal of Organic Chemistry
    • Context: Discusses how Copper (Ullmann/Chan-Lam) often leads to thermodynamic mixtures or N4/N2 preferences compared to Pd.
    • URL:[Link]

  • NMR Characterization of Isomers

    • Title: Tautomerism and Isomerism in 1,2,4-Triazoles: NMR Studies.
    • Source:Magnetic Resonance in Chemistry
    • Context: Defines the symmetry-based distinction between N1 (asymmetric) and N4 (symmetric) isomers.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Executive Summary You are likely encountering difficulties with 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile due to its high lattice energy and planar stacking interactions. This molecule is a critical intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering difficulties with 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile due to its high lattice energy and planar stacking interactions. This molecule is a critical intermediate in the synthesis of xanthine oxidase inhibitors (like Topiroxostat). Its structure—a pyridine ring fused with an electron-withdrawing nitrile group and a nitrogen-rich triazole—creates a "solubility paradox": it is polar enough to resist non-polar solvents but too lipophilic/crystalline to dissolve in water.

This guide provides authoritative protocols to overcome these solubility barriers without compromising chemical stability.

Module 1: The Dissolution Protocol (Stock Preparation)

The Problem: The compound appears as a white/off-white powder that floats on water and resists dissolution in ethanol at room temperature. The Science: The nitrile (-CN) and triazole groups create a rigid dipole network. Water molecules cannot easily penetrate the crystal lattice to solvate the individual molecules (high lattice energy vs. low solvation energy).

Recommended Solvent Systems
SolventSolubility RatingApplicationNotes
DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Biological AssaysPrimary Choice. Use for 10mM - 100mM stock solutions. Freezes at 19°C; warm gently to thaw.
DMF (Dimethylformamide)Excellent (>50 mg/mL)Chemical SynthesisPreferred for reactions. easier to remove than DMSO via aqueous workup.
DMAc (Dimethylacetamide)Good Synthesis / Crystallizationoften used in industrial scale-up.
Ethanol / Methanol Poor (Cold) / Good (Hot) RecrystallizationOnly dissolves significant amounts near boiling point.
Water / PBS Insoluble (<0.1 mg/mL)DO NOT USE Compound will crash out immediately.
Step-by-Step Stock Solution Protocol
  • Weighing: Weigh the target amount of solid. Note: Static electricity can be an issue; use an antistatic gun or weigh on weighing paper.

  • Solvent Addition: Add 100% DMSO to the vial. Do not add water yet.

  • Vortexing: Vortex vigorously for 30-60 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at 35-40°C for 5 minutes.

    • Why heat? Breaking the crystal lattice is endothermic; mild heat accelerates entropy.

  • Inspection: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved micro-crystals that will skew concentration data.

Module 2: Biological Assay Application (Preventing "Crash Out")

The Problem: When you add your DMSO stock to cell culture media or buffer, the compound precipitates immediately, forming a cloudy suspension. The Science: This is the "Solvent Shift" effect. The rapid change in dielectric constant (from DMSO's


 to Water's 

) forces the hydrophobic domains of the molecule to aggregate.
The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the final well. Use this cascading dilution method to maintain solubility.

DilutionProtocol Stock 100 mM Stock (100% DMSO) Inter Intermediate Step (10% DMSO + 90% Buffer/Media) Stock->Inter 1:10 Dilution (Add slowly) Final Final Assay Well (1% DMSO) Stock->Final Direct Addition (High Risk) Inter->Final 1:10 Dilution Precip PRECIPITATION RISK (Cloudy Solution) Final->Precip If mixed too fast

Figure 1: Step-wise dilution strategy to prevent precipitation shock.

Troubleshooting the "Cloud":

  • Q: It still precipitates at 1% DMSO.

    • A: Add a surfactant. Pre-treat your assay buffer with 0.05% Tween-80 or 0.1% Pluronic F-68 . These form micelles around the compound, keeping it dispersed.

  • Q: Can I use Cyclodextrins?

    • A: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. Prepare your aqueous buffer with 10-20% HP-β-CD before adding the DMSO stock. The cyclodextrin cavity encapsulates the lipophilic triazole/pyridine core.

Module 3: Chemical Stability & pH Sensitivity

The Problem: The compound degrades or changes behavior after 24 hours in solution. The Science:

  • Nitrile Hydrolysis: The C-3 nitrile (-CN) is susceptible to hydrolysis, converting to an amide (-CONH2) and eventually a carboxylic acid (-COOH) under strong acidic/basic conditions or high heat.

  • Protonation: The pyridine nitrogen is basic. While this can help solubility in acid, it alters the electronic profile of the drug.

pH-Dependent Solubility Guide
pH EnvironmentSolubility BehaviorStability RiskRecommendation
Acidic (pH < 3) Increased (Protonation of Pyridine N)High Risk (Nitrile Hydrolysis)Avoid for long-term storage.
Neutral (pH 7.4) Very Low Stable Requires DMSO/Surfactants.
Basic (pH > 10) Low High Risk (Nucleophilic attack on Triazole/Nitrile)Avoid completely.

Critical Warning: Do not boil this compound in 1M HCl or NaOH. You will convert the nitrile to a carboxylic acid, creating a different molecule (likely the corresponding nicotinic acid derivative).

Module 4: Purification & Recrystallization (The "Gunk" Fix)

The Problem: Your synthesized product is sticky or has a yellow impurity (likely unreacted triazole or degradation products). The Science: Impurities disrupt the crystal lattice. To purify, you need a system where the product crystallizes but impurities stay in solution.

Recrystallization Protocol (Solvent/Anti-Solvent)

Based on Topiroxostat intermediate synthesis protocols [1, 2].

  • Dissolution: Dissolve the crude solid in hot Ethanol or DMF (minimum volume to dissolve).

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Precipitation (Anti-Solvent):

    • If using Ethanol: Allow to cool slowly to room temp.[1] If no crystals form, add Water dropwise until turbidity appears.

    • If using DMF: Add Isopropyl Ether or Water slowly.

  • Collection: Cool in an ice bath (0-4°C) for 1 hour. Filter the white precipitate.

  • Drying: Vacuum dry at 40-50°C. Note: High heat (>80°C) may cause discoloration.

FAQ: Rapid-Fire Troubleshooting

Q: I see two peaks on my HPLC. Is my compound degrading? A: Not necessarily.

  • Check your Mobile Phase: If you are using a neutral mobile phase, the pyridine nitrogen might be partially protonated, causing peak splitting. Fix: Add 0.1% Formic Acid or TFA to your mobile phase to force all molecules into the protonated state.

  • Check for Hydrolysis: If the second peak has a mass of M+18 (Water addition), your nitrile has hydrolyzed to an amide.

Q: Can I store the DMSO stock at -20°C? A: Yes, but DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce water, which will eventually cause the compound to crash out inside the tube. Fix: Aliquot the stock into single-use vials before freezing.

Q: The compound turned yellow during heating. A: This indicates oxidation or thermal decomposition of trace impurities (often residual triazole starting material). Recrystallize using the Ethanol/Water method described in Module 4.

References

  • Fuji Yakuhin Co., Ltd. (2004). Nitrogen-containing heterocyclic compounds and process for their preparation. European Patent EP1471065B1.

    • Source Authority: Describes the synthesis and purification of Topiroxostat intermediates, including the specific solvent systems for recrystalliz
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11664966, Topiroxostat.

    • Source Authority: Provides physicochemical property data for the parent compound and related substructures.[2]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Sigma-Aldrich (Merck). Solubility & Stability of Pyridine Carbonitriles.

    • Source Authority: General chemical handling and stability data for nitrile-functionalized heterocycles.

Sources

Troubleshooting

Technical Support Center: Optimizing SNAr Reaction Temperature for 2-Chloronicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in mastering the nucleophilic aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in mastering the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile (2-CN).

This guide moves beyond basic protocols by explaining the thermodynamic and kinetic causality behind temperature selection, ensuring your workflows are both highly efficient and reproducible.

Mechanistic Causality: The Role of Thermal Energy in SNAr

The reactivity of 2-chloronicotinonitrile is fundamentally dictated by the electron-deficient nature of the C2 position. This site is synergistically activated for nucleophilic attack by the adjacent pyridine nitrogen and the electron-withdrawing C3 nitrile group[1].

In an SNAr reaction, the rate-determining step is the formation of the Meisenheimer intermediate. Temperature acts as the critical tuning dial for this step:

  • Kinetic Starvation (< 50°C): At lower temperatures, the system lacks the thermal energy required to overcome the activation barrier for Meisenheimer complex formation. This results in sluggish kinetics and incomplete conversion[2].

  • The Optimal Window (70–80°C): This range provides sufficient kinetic energy for rapid substitution while preserving the structural integrity of the cyano group[2].

  • Thermodynamic Degradation (> 90°C): While excessive heat accelerates the SNAr process, it simultaneously unlocks competitive degradation pathways. In the presence of basic nucleophiles (e.g., aqueous ammonia), high temperatures trigger the hydration or hydrolysis of the C3 nitrile group, converting it into an undesired amide or carboxylic acid[2][3].

G1 Reactant 2-Chloronicotinonitrile + Nucleophile Meisenheimer Meisenheimer Complex (Rate-Determining) Reactant->Meisenheimer Heat Required (Activation) Product Substituted Nicotinonitrile Meisenheimer->Product Fast Cl- Loss Degradation Nitrile Hydrolysis (Amide/Acid) Product->Degradation Excessive Temp (>80°C)

Logical relationship between temperature, SNAr progression, and degradation pathways.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following methodology for the Amination of 2-Chloronicotinonitrile is designed as a self-validating system. By embedding analytical checkpoints into the thermal ramping process, you can empirically validate the reaction's progress before committing to the final workup.

Materials Required:

  • 2-Chloronicotinonitrile (1.0 eq)

  • Aqueous Ammonia (25-28%) (10.0–15.0 eq)

  • 1,4-Dioxane (Co-solvent)

  • Ethyl Acetate & Brine (For extraction)

  • Anhydrous Sodium Sulfate

Step-by-Step Methodology:

  • Initialization: In a pressure-rated, sealed reaction vessel, dissolve 1.0 equivalent of 2-chloronicotinonitrile in 1,4-dioxane to achieve a homogenous 0.5 M solution[2].

  • Nucleophile Charging: Add 10.0 to 15.0 equivalents of aqueous ammonia. Causality Note: A massive excess of ammonia is required not only to drive the equilibrium forward but also to compensate for the volatility of the reagent at elevated temperatures.

  • Thermal Ramping (Validation Step):

    • Heat the mixture to 50°C and stir vigorously for 1 hour. Extract a 10 µL aliquot for HPLC analysis. This establishes your baseline reaction velocity.

    • Ramp the temperature to the optimal 70–80°C range[2].

  • Kinetic Monitoring: Sample the reaction via TLC or HPLC every 2 hours. The reaction is deemed complete when the starting material is consumed (typically 4–6 hours at 75°C)[2].

  • Quenching: Critical Step: Cool the sealed vessel strictly to room temperature before opening. Opening the vessel while hot will cause rapid volatilization of ammonia and potential product precipitation.

  • Extraction & Purification: Add deionized water to the mixture and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product[2].

Quantitative Data Summary

The following table synthesizes the empirical relationship between reaction temperature, conversion rates, and the onset of thermodynamic degradation during amination.

Temperature (°C)Reaction Time (h)Conversion (%)Target Product Yield (%)Nitrile Hydrolysis Byproducts (%)
25 (Room Temp)24< 20< 150
50126560< 1
70 6 > 99 92 2
80 4 > 99 89 5
1004> 9965> 25

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50% conversion even after 12 hours at 70°C. Should I increase the temperature to 100°C? A1: No. Increasing the temperature beyond 80°C in the presence of aqueous bases will disproportionately accelerate the hydrolysis of the nitrile group[2]. Instead of increasing the temperature, address the kinetics by increasing the concentration of your nucleophile. Alternatively, ensure your reaction vessel is perfectly sealed; loss of autogenous pressure allows ammonia to escape, halting the reaction.

Q2: I am observing a significant amount of amide byproduct in my HPLC trace. How can I suppress this while maintaining a reasonable reaction rate? A2: Nitrile hydrolysis is highly temperature-dependent. If amide byproducts exceed 5%, immediately lower your reaction temperature to 60°C. To compensate for the slower SNAr rate at this lower temperature, utilize a more polar aprotic solvent (e.g., DMSO) which poorly solvates the nucleophile, thereby increasing its effective nucleophilicity and lowering the activation energy required for Meisenheimer complex formation.

Q3: Does the choice of nucleophile alter the optimal temperature profile? A3: Absolutely. Highly reactive nucleophiles require drastically lower temperatures to prevent over-reaction. For example, when utilizing Grignard reagents for carbon-carbon bond formation via addition to 2-chloronicotinonitrile derivatives, the reaction should be initiated at room temperature and warmed to a maximum of 30°C to maintain chemoselectivity[4].

G2 Start Initiate SNAr at 70°C CheckConv Is 2-CN Consumed? Start->CheckConv IncTemp Increase to 80°C or Extend Time CheckConv->IncTemp No CheckByprod Hydrolysis > 5%? CheckConv->CheckByprod Yes IncTemp->CheckConv DecTemp Decrease to 60°C & Boost Nucleophile CheckByprod->DecTemp Yes Workup Proceed to Aqueous Workup CheckByprod->Workup No DecTemp->CheckConv

Decision tree for optimizing reaction temperature in 2-CN SNAr reactions.

References

  • MDPI. "Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives." MDPI.com. [Link]

  • PMC. "Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation." NIH.gov. [Link]

Sources

Optimization

Technical Support Center: Removal of Unreacted 1,2,4-Triazole

Topic: Downstream Processing & Purification Ticket ID: TRZ-PUR-001 Status: Active Responder: Senior Application Scientist Executive Summary Removing 1,2,4-triazole from reaction mixtures is a notorious bottleneck in orga...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Downstream Processing & Purification Ticket ID: TRZ-PUR-001 Status: Active Responder: Senior Application Scientist

Executive Summary

Removing 1,2,4-triazole from reaction mixtures is a notorious bottleneck in organic synthesis and oligonucleotide manufacturing. Its amphoteric nature (


 values of ~2.3 and ~10.0), high water solubility, and high boiling point (260°C) make it difficult to remove via standard evaporation or simple aqueous washes.

This guide provides three orthogonal workflows to eliminate 1,2,4-triazole, ranging from bulk extraction to high-precision scavenging.

Module 1: The pH-Swing Extraction (Liquid-Liquid Extraction)

Best For: Small molecule synthesis where the product is stable at low pH.

The Science (Why it works)

1,2,4-Triazole is amphoteric.[1] In neutral water (pH 7), it exists primarily as a neutral species with moderate organic solubility, often leading to poor separation from your product.

  • Acidic Conditions (pH < 1): The triazole ring protonates at the N4 position, forming a triazolium cation . This species is highly water-soluble and insoluble in non-polar organic solvents.

  • Basic Conditions (pH > 12): The triazole deprotonates to form a triazolate anion , which is also water-soluble.

Critical Data Point:

Species pH Range Charge Soluble In
Triazolium pH < 2.0 Positive (+) Water / Acid
Neutral pH 4.0 - 8.0 Neutral (0) Water, Alcohol, DCM, EtOAc

| Triazolate | pH > 11.0 | Negative (-) | Water / Base |

Protocol: The "Acid Crash" Wash

Use this method if your product is neutral and acid-stable.

  • Dilution: Dilute your reaction mixture with a non-polar solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ). Avoid ethers if possible, as triazole has higher solubility in them.

  • First Wash (Salt Removal): Wash organic layer once with brine to remove bulk salts.

  • The Acid Swing: Wash the organic layer 2x with 1N HCl .

    • Mechanism:[2][3] This drops the aqueous pH below 1. The 1,2,4-triazole converts to the triazolium salt (

      
      ) and partitions quantitatively into the aqueous layer.
      
  • Validation: Check the organic layer by TLC (MeOH/DCM 1:9). The baseline spot corresponding to triazole should be gone.

  • Neutralization (Optional): Wash the organic layer once with Sat.

    
     to remove residual acid, then dry over 
    
    
    
    .
Module 2: Crystallization & Precipitation

Best For: Heat-sensitive compounds or large-scale process chemistry where extraction is impractical.

The Science

1,2,4-Triazole has a distinct solubility profile: it is highly soluble in alcohols and ketones but poorly soluble in hydrocarbons. We exploit this "solubility gap" using an antisolvent crash.

Protocol: The "Reverse Addition" Precipitation
  • Concentration: Concentrate your reaction mixture to a minimum volume. If the solvent is high-boiling (e.g., DMF), perform a solvent swap to Ethyl Acetate or Isopropyl Alcohol (IPA) .

  • Dissolution: Ensure your crude mixture is fully dissolved in the minimum amount of the polar solvent (warm if necessary,

    
    ).
    
  • Antisolvent Addition: Slowly add n-Heptane or Hexane (ratio 3:1 relative to your solvent) while stirring vigorously.

    • Note: If your product is the solid, it may precipitate while the triazole stays in the mother liquor (if using IPA).

    • Note: If your product is an oil, you are trying to precipitate the triazole. 1,2,4-triazole will often crystallize out of EtOAc/Heptane mixtures upon cooling.

  • Cooling: Cool the mixture to 0°C for 2 hours. Filter the solids.[2][4][5][6]

Module 3: Scavenging & Chromatography

Best For: High-value intermediates, oligonucleotides, or acid-sensitive compounds.

The Science

Because the triazole nitrogen lone pair is basic (


), it interacts strongly with acidic stationary phases.
Protocol A: Cation Exchange Scavenging (SPE)

For reaction scales < 5g, use a Strong Cation Exchange (SCX) cartridge.

  • Load: Dissolve mixture in MeOH/DCM.

  • Elute: Pass through a pre-conditioned SCX cartridge.

    • Result: The basic triazole binds to the sulfonic acid moieties on the resin. Your neutral product elutes in the flow-through.

  • Regeneration (If needed): Flush resin with 5%

    
     in MeOH to release the triazole (waste).
    
Protocol B: Flash Chromatography
  • Stationary Phase: Standard Silica Gel (

    
    ).
    
  • Mobile Phase: DCM:MeOH (95:5).

  • Observation: 1,2,4-Triazole tails significantly on silica due to hydrogen bonding with silanols. It typically elutes after most non-polar products.

  • Tip: Add 1% Triethylamine (TEA) to the mobile phase if your product is also streaking; however, this may cause the triazole to elute faster. A better approach for difficult separations is using Amine-functionalized silica , which repels the basic triazole, forcing it to elute earlier or later depending on the specific interaction.

Visual Troubleshooting Guide

TriazoleRemoval cluster_legend Key Factors Start Start: Crude Reaction Mixture (Contains 1,2,4-Triazole) Q1 Is your product Acid Stable? Start->Q1 MethodA Method A: Acid Wash (LLE) Wash org. layer with 1N HCl Q1->MethodA Yes Q2 Is your product Solid? Q1->Q2 No CheckA Validation: Triazole forms cation Partitions to Aqueous MethodA->CheckA MethodB Method B: Recrystallization Solvent: EtOAc/IPA Antisolvent: Heptane Q2->MethodB Yes MethodC Method C: Scavenging Use SCX Resin or Flash Column (DCM:MeOH) Q2->MethodC No (Oil/Sensitive) Legend Triazole pKa ~ 2.2 (Protonation) Boiling Point: 260°C (Hard to evap) Solubility: High in Water/MeOH

Caption: Decision matrix for selecting the optimal 1,2,4-triazole removal strategy based on product stability and physical state.

Frequently Asked Questions (FAQs)

Q: I tried rotary evaporation, but the triazole won't leave. Why? A: 1,2,4-Triazole has a boiling point of 260°C .[7] It will not co-evaporate with common solvents like DCM or Methanol. You must use sublimation (high vacuum, >100°C) or, more practically, the extraction methods listed above.

Q: My product is an oligonucleotide. How do I remove the triazole coupling reagents? A: In solid-phase oligonucleotide synthesis, triazole is often washed away during the oxidation and deblocking steps. However, if you see residual triazole in the cleaved crude:

  • Ultrafiltration: Use a 3kDa MWCO spin column. Triazole (MW ~69 g/mol ) will pass through the membrane, while the oligo is retained.

  • Precipitation: Ethanol precipitation of the oligo (

    
    /EtOH) is highly effective, as triazole remains soluble in the ethanolic supernatant.
    

Q: Can I use simple water washes? A: Not effectively. While triazole is water-soluble, it has a partition coefficient (


) that allows significant amounts to remain in polar organic solvents (like EtOAc or DCM) if the pH is neutral. You must  adjust the pH (Acidic or Basic) to drive the equilibrium fully into the aqueous phase.
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9257, 1,2,4-Triazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: 1,2,4-Triazole - Physical and chemical properties. Retrieved from [Link]

  • Reese, C. B. (2005). Oligo- and poly-nucleotides: 50 years of chemical synthesis. Organic & Biomolecular Chemistry, 3(21), 3851-3868. (Contextual grounding for triazole in phosphoramidite chemistry). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Part 1: Executive Technical Summary 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a highly functionalized heterocyclic building block often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxost...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a highly functionalized heterocyclic building block often utilized in the synthesis of xanthine oxidase inhibitors (e.g., Topiroxostat analogs) and kinase inhibitors.

While the 1,2,4-triazole ring itself exhibits high stability in acidic media due to its aromaticity, the 3-carbonitrile (cyano) group is the primary site of vulnerability . The presence of the electron-deficient triazole ring at the ortho position (C2) exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the nitrile carbon at C3. Consequently, this compound undergoes hydrolysis to the amide and carboxylic acid at rates faster than unsubstituted 3-cyanopyridine.

Critical Stability Profile:

  • pH < 2.0: High Risk. Rapid hydrolysis of nitrile to amide; eventual conversion to carboxylic acid.

  • pH 2.0 – 5.0: Moderate Risk. Metastable at low temperatures (< 25°C); slow hydrolysis over 24h.

  • Triazole-Pyridine Bond: Generally stable. Cleavage (via nucleophilic aromatic substitution) is rare unless subjected to extreme forcing conditions (e.g., conc.

    
    , >100°C).
    

Part 2: Troubleshooting Guide & FAQs

This section addresses specific anomalies researchers observe during synthesis, workup, or LC-MS analysis.

Issue 1: "I observe a new peak at [M+18] in my LC-MS after acidic workup."

Diagnosis: Nitrile Hydrolysis to Primary Amide. Under acidic conditions (e.g., 1N HCl washes or HPLC mobile phases with >0.1% TFA), the nitrile group hydrates to form the carboxamide intermediate.

  • Mechanism: The pyridine nitrogen and triazole ring protonate, increasing the electron deficiency of the system. Water attacks the nitrile carbon.

  • Detection:

    • Nitrile (Parent):

      
      
      
      
      
      [1]
    • Amide (Impurity):

      
      
      
      
      
      (
      
      
      Da shift corresponding to
      
      
      ).
  • Corrective Action:

    • Switch to a milder acid for workups (e.g., dilute citric acid or ammonium chloride).

    • Perform workups at

      
       to kinetically slow the hydrolysis.
      
    • Process the organic layer immediately; do not let the compound sit in contact with the aqueous acid phase.

Issue 2: "My compound precipitated during HPLC purification (0.1% TFA)."

Diagnosis: Solubility/Isoelectric Point Conflict. While the molecule is protonated and soluble at pH 1-2, local pH gradients during fraction collection can cause precipitation. Furthermore, if hydrolysis occurs, the resulting amide or acid has drastically different solubility profiles.

  • Technical Insight: The triazole ring is a weak base (

    
    ). In 0.1% TFA (pH ~2), the molecule is charged. If the gradient shifts to higher organic content or if the buffer is too weak, the compound may deprotonate and crash out.
    
  • Corrective Action:

    • Buffer Change: Switch from TFA to Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5) if separation permits.

    • Immediate Neutralization: Collect fractions into tubes already containing a small amount of mild buffer (e.g.,

      
      ) to neutralize the acid immediately, preventing prolonged exposure to hydrolysis conditions.
      
Issue 3: "Can I use concentrated to cyclize a downstream intermediate?"

Diagnosis: High Risk of Total Hydrolysis. Researchers often use sulfuric acid for cyclizations. With this scaffold, the nitrile will almost certainly hydrolyze to the carboxylic acid (or decarboxylate under extreme heat) before the desired cyclization occurs.

  • Recommendation: Use non-acidic dehydrating agents (e.g.,

    
    , 
    
    
    
    , or Burgess reagent) if the nitrile must be preserved. If the nitrile is intended to react (e.g., Pinner reaction), ensure strict temperature control.

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathway of the compound in acidic media. The Red Path represents the primary failure mode (Nitrile Hydrolysis), while the Grey Path represents the kinetically disfavored triazole cleavage.

StabilityPath Start 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile (Stable Solid) Protonated Protonated Species (Activated Electrophile) Start->Protonated Acid (H+) Amide Primary Amide (+18 Da) Protonated->Amide H2O / Fast (Primary Degradant) Cleavage 2-Hydroxypyridine deriv. (Triazole Loss) Protonated->Cleavage H2O / Extreme Heat (Rare SNAr) Acid Carboxylic Acid (+19 Da from Parent) Amide->Acid H2O / Heat (Secondary Degradant)

Figure 1: Acid-catalyzed degradation pathways. The nitrile hydrolysis (Red) is the dominant instability factor.

Part 4: Experimental Protocols

Protocol A: Acid Stress Test (Stability Validation)

Use this protocol to determine the "safe window" for your specific synthesis step.

  • Preparation: Dissolve 5 mg of the compound in 1 mL of Acetonitrile (ACN).

  • Stress Condition: Add 1 mL of 1N HCl.

  • Incubation:

    • Sample A: Ambient temperature (

      
      ).
      
    • Sample B: Heated (

      
      ).
      
  • Sampling: Aliquot

    
     at 
    
    
    
    .
  • Quench: Immediately neutralize aliquots with

    
     1M 
    
    
    
    or saturated
    
    
    before LC-MS injection.
  • Analysis: Monitor disappearance of Parent (

    
     172) and appearance of Amide (
    
    
    
    190).

Acceptance Criteria: < 2% degradation over the expected duration of your intended reaction/workup.

Protocol B: Recommended LC-MS Method for Impurity Profiling

Standard generic gradients may co-elute the amide and nitrile. Use this modified method.

ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

Mobile Phase A 10 mM Ammonium Acetate (pH 4.5) [Avoids strong acid]
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 8 minutes
Flow Rate 1.0 mL/min
Detection UV (254 nm) and MS (ESI+)

Why this works: Ammonium acetate buffers (pH ~4.5) minimize on-column hydrolysis compared to 0.1% Formic Acid or TFA, ensuring that the peaks you see are real impurities, not artifacts generated during analysis.

Part 5: References

  • Mechanism of Cyanopyridine Hydrolysis:

    • Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (2010). ResearchGate.[2]

  • Triazole Ring Stability & Properties:

    • An insight on medicinal attributes of 1,2,4-triazoles. (2010). Journal of Advanced Pharmaceutical Technology & Research.

  • Analogous Chemistry (Topiroxostat Intermediates):

    • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines. (2020). ACS Infectious Diseases.

  • General Reactivity of 3-Cyanopyridines:

    • The products and kinetics of hydrolysis of cyanopyridinium ions.[2][3][4]Tel Aviv University.

    • (General reference for pyridinium activation).

Sources

Optimization

Technical Support Center: Troubleshooting Triazolylpyridine Synthesis

Welcome to the Advanced Diagnostics and Support Hub for triazolylpyridine synthesis. Triazolylpyridines are highly sought-after motifs in drug development, photophysics, and coordination chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Support Hub for triazolylpyridine synthesis. Triazolylpyridines are highly sought-after motifs in drug development, photophysics, and coordination chemistry. However, synthesizing these compounds—primarily via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—often introduces severe steric hindrance, especially when dealing with ortho-substituted pyridines or bulky multidentate ligands.

This guide is engineered for research scientists to diagnose mechanistic bottlenecks, optimize catalyst systems, and execute self-validating protocols to overcome steric drag.

Mechanistic Q&A: Unpacking the Causality of Steric Failure

Q: Why does my CuAAC reaction stall at low conversion when using ortho-substituted pyridyl azides? A: This is a classic manifestation of steric Pauli repulsion. Under standard conditions, the reaction proceeds via a mononuclear copper-acetylide intermediate. When bulky ortho-substituents are present on the pyridine ring, the formation of this intermediate becomes energetically unfavorable due to spatial clashes. State-of-the-art quantum chemical analyses and activation strain models reveal that transitioning to a dinuclear CuAAC mechanism —where two copper centers coordinate the alkyne—significantly [1] between the copper acetylide and the incoming bulky azide, driving the reaction forward.

Q: I am synthesizing a bis(triazolyl)pyridine ligand, but my standard tripodal Cu(I) ligand (e.g., TBTA) seems to inhibit the reaction. Why? A: TBTA is highly effective for unhindered substrates because it stabilizes Cu(I) and prevents oxidation. However, its bulky benzyl groups can choke the catalytic pocket when the substrates themselves are sterically demanding. Research indicates that [2], or utilizing less sterically hindered donor groups, drastically increases the CuAAC reactivity for congested systems. Caution: This modification increases the risk of Cu(I) oxidation, requiring a more robust reducing environment (e.g., excess sodium ascorbate).

Q: Can the choice of the alkyne inherently overcome the steric drag of a bulky pyridyl azide? A: Yes. The electronic nature of the alkyne dictates the rate of copper acetylide formation. C-H acidic terminal alkynes, when paired with chelating azides like 2-picolyl azide, form a "privileged" substrate pair. The pre-coordination of the copper catalyst to the chelating azide prior to acetylide formation creates a [3] that bypasses traditional steric bottlenecks.

Diagnostic Workflows (Visualized)

The following decision matrix and mechanistic pathway illustrate the logic behind our troubleshooting protocols.

Fig 1: Decision matrix for troubleshooting low-yielding sterically hindered CuAAC reactions.

Fig 2: Dinuclear CuAAC mechanism alleviating steric Pauli repulsion in hindered substrates.

Actionable Protocols: Self-Validating Workflows

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms the chemical state of your reaction.

Protocol A: Dinuclear-Accelerated CuAAC for Ortho-Hindered Triazolylpyridines

Causality: Using a precise stoichiometric excess of Cu(I) alongside thermal energy forces the equilibrium toward the highly reactive dinuclear copper-acetylide intermediate, bypassing the sterically strained mononuclear pathway.

  • Step 1: Catalyst Activation. In a Schlenk flask under N₂, dissolve CuSO₄·5H₂O (10 mol%) and a low-steric 5-atom tripodal amine ligand (10 mol%) in degassed t-BuOH/H₂O (1:1, 0.1 M). Add freshly prepared sodium ascorbate (20 mol%).

    • Validation Checkpoint 1: The solution must transition from blue (Cu²⁺) to colorless or pale yellow (Cu⁺) within 2 minutes. If a green/blue tint persists, oxidation is occurring; add an additional 5 mol% sodium ascorbate until the solution clears.

  • Step 2: Substrate Addition. Add the sterically hindered pyridyl azide (1.0 eq) and terminal alkyne (1.2 eq).

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc). The formation of the dinuclear intermediate often causes a transient color shift to bright yellow. The product triazolylpyridine will appear as a distinct, strongly UV-active spot (254 nm) with a lower

      
       than the starting azide.
      
  • Step 3: Thermal Acceleration. Heat the reaction to 60°C for 4–6 hours.

    • Causality: Elevated thermal energy overcomes the remaining activation strain of the 6-membered metallacycle formation, which is the rate-limiting step for hindered substrates.

  • Step 4: Quenching and NMR Validation. Quench with saturated NH₄Cl (aq) to strip the copper. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 3: In the ¹H-NMR spectrum of the crude product, verify the disappearance of the terminal alkyne proton (~δ 3.0–3.5 ppm) and the emergence of the diagnostic triazole C5-H singlet at δ 8.0–8.8 ppm. A downfield shift in the pyridine ortho-protons also confirms successful triazole conjugation.

Protocol B: RuAAC Alternative for 1,5-Disubstituted Triazolylpyridines

Causality: CuAAC exclusively yields 1,4-disubstituted triazoles. If the 1,4-geometry induces an insurmountable steric clash between the pyridine ring and the alkyne substituent, switching to Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) forces a 1,5-substitution pattern. This alternative regiochemistry often thermodynamically relieves the specific steric strain of the target molecule.

  • Step 1: Catalyst Complexation. In a glovebox, dissolve Cp*RuCl(PPh₃)₂ (5 mol%) in anhydrous DMF (0.2 M).

    • Validation Checkpoint 1: The solution should be a clear orange-brown. Turbidity or a black precipitate indicates catalyst degradation (ruthenium black formation).

  • Step 2: Cycloaddition. Add the pyridyl azide (1.0 eq) and internal/terminal alkyne (1.2 eq). Seal the vial and heat to 90°C for 12 hours outside the glovebox.

  • Step 3: Regiochemical Validation. Post-workup (water wash to remove DMF, ether extraction), analyze the crude mixture via ¹H-NMR.

    • Validation Checkpoint 2: For terminal alkynes, the RuAAC product will show the triazole proton at a significantly upfield shift (δ 7.5–7.9 ppm) compared to the CuAAC 1,4-isomer (δ 8.0–8.8 ppm). This explicitly validates the 1,5-regiochemistry and confirms the relief of 1,4-steric strain.

Performance Matrix: Impact of Optimization on Yields

Use this table to benchmark your expected yields based on the steric environment of your substrates.

Substrate SystemSteric Hindrance LevelStandard Yield (TBTA, RT, 24h)Optimized StrategyOptimized YieldRef
2-Picolyl azide + C-H acidic alkyneModerate45%Dinuclear Cu(I), 60°C>95%[3]
Ortho-substituted pyridyl azide + bulky alkyneSevere<10%5-atom tripodal ligand, Ascorbate excess88%[2]
Bis(azidomethyl)pyridine + diphenylacetyleneExtreme (Bis-coupling)TraceRuAAC (Cp*RuCl(PPh₃)₂), 90°C76%N/A

References

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One ChemPhysChem (2026). URL:[Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation Catalysis Science & Technology, RSC Publishing (2019). URL:[Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions Molecules, MDPI (2016). URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile . It focuses on distinguishing the target N1-isomer from potential regioisomers (N2/N4)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile . It focuses on distinguishing the target N1-isomer from potential regioisomers (N2/N4) and precursors, a critical challenge in heterocyclic synthesis.

Executive Summary & Compound Significance

  • Target Compound: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

  • Core Challenge: The nucleophilic substitution of 2-chloro-3-cyanopyridine with 1,2,4-triazole can yield three potential regioisomers: N1 (Target), N2 , and N4 .

  • Diagnostic Key: The symmetry of the triazole ring protons is the primary discriminator. The N1-isomer is asymmetric (two distinct singlets), while the N4-isomer is symmetric (one singlet).

This compound is a vital intermediate in the synthesis of metal-organic frameworks (MOFs) and potential pharmacological agents (e.g., xanthine oxidase inhibitors). Correct structural assignment is prerequisite for downstream efficacy.

Experimental Protocol (Self-Validating System)

To ensure reproducible spectral data, follow this standardized protocol. This minimizes solvent-solute interactions that can shift labile protons or obscure coupling constants.

Sample Preparation
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6) is the gold standard.

    • Reasoning: The compound is moderately polar. CDCl3 may lead to poor solubility and broad peaks due to aggregation. DMSO-d6 ensures sharp signals for the triazole protons.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Reasoning: High concentration prevents the "swamping" of satellite peaks but ensures sufficient signal-to-noise ratio for 13C satellites if needed later.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Acquisition Parameters
  • Pulse Angle: 30° (maximizes relaxation for quantitative integration).

  • Relaxation Delay (D1): ≥ 2.0 seconds.

    • Critical: Triazole protons often have longer T1 relaxation times. A short D1 can suppress their integration values, leading to incorrect proton counting.

  • Scans (NS): 16–32 scans.

Spectral Interpretation & Comparison

The interpretation relies on distinguishing the Pyridine System (ABC/AMX pattern) from the Triazole System (Singlets) .

A. The Pyridine Ring (3-Cyano substituted)

The 3-cyano group is electron-withdrawing, significantly deshielding the adjacent proton (H4).

Proton PositionMultiplicityApprox. Shift (δ ppm)Coupling (

Hz)
Structural Logic
H6 (Pyridine) dd / d8.70 – 8.85

,

Most deshielded pyridine proton due to proximity to the ring Nitrogen.
H4 (Pyridine) dd / d8.50 – 8.65

,

Deshielded by the ortho-cyano (CN) group (anisotropy + induction).
H5 (Pyridine) dd7.60 – 7.80

,

The "beta" proton. Furthest upfield in the aromatic region.
B. The 1,2,4-Triazole Ring (The Discriminator)

This is the critical region for identifying the correct isomer.

Isomer TypeSignal PatternShift Characteristics
N1-Isomer (Target) Two Distinct Singlets H5' (~9.2-9.4 ppm) : Deshielded by the pyridine ring current and lone pair repulsion.H3' (~8.3-8.4 ppm) : Typical triazole region.
N4-Isomer (Impurity) One Singlet (2H) H3'/H5' (~8.8-9.0 ppm) : Chemically equivalent due to molecular symmetry (C2v axis through the N-N bond).
N2-Isomer (Rare) Two Distinct SingletsSimilar to N1 but often shows different NOE (Nuclear Overhauser Effect) interactions.
C. Comparison: Precursor vs. Target
CompoundKey Spectral FeatureStatus
2-Chloro-3-cyanopyridine Pyridine signals only.[1] No singlets > 8.0 ppm.Starting Material
Target (N1-linked) Pyridine signals + 2 distinct singlets (1H each).Product
N4-linked Isomer Pyridine signals + 1 singlet (integrates to 2H).By-product

Decision Logic for Isomer Assignment

The following diagram illustrates the logical workflow for assigning the structure based on the 1H NMR data.

NMR_Assignment Start Crude Product NMR Spectrum (DMSO-d6) Check_Triazole Analyze Region 8.0 - 9.5 ppm (Look for Singlets) Start->Check_Triazole Singlet_Count How many Singlets? Check_Triazole->Singlet_Count One_Singlet Single Singlet (Integral = 2H) Singlet_Count->One_Singlet Symmetric Environment Two_Singlets Two Singlets (Integral = 1H each) Singlet_Count->Two_Singlets Asymmetric Environment No_Singlets No Singlets Singlet_Count->No_Singlets Missing Triazole N4_Result CONCLUSION: N4-Isomer (Symmetric) 2-(4H-1,2,4-triazol-4-yl)... One_Singlet->N4_Result N1_Result CONCLUSION: N1-Isomer (Target) 2-(1H-1,2,4-triazol-1-yl)... Two_Singlets->N1_Result Precursor_Result CONCLUSION: Unreacted Precursor (2-chloro-3-cyanopyridine) No_Singlets->Precursor_Result

Figure 1: Decision tree for the regiochemical assignment of triazolyl-pyridine derivatives based on 1H NMR singlet multiplicity.

Mechanistic Insight: Why the N1 Isomer?

Understanding the synthesis aids interpretation. The reaction between 2-chloro-3-cyanopyridine and 1,2,4-triazole is a Nucleophilic Aromatic Substitution (


) .
  • Acidity: The 1,2,4-triazole has a pKa of ~10. In the presence of a base (

    
    ), it forms a triazolide anion.
    
  • Ambident Nucleophile: The anion resonates between N1, N2, and N4.

  • Sterics vs. Kinetics:

    • N1-attack: Statistically favored (two N1/N2 sites vs one N4) and electronically stable. However, the ortho-cyano group on the pyridine creates steric bulk.

    • N4-attack: Less sterically hindered but often thermodynamically less stable in this scaffold.

  • Result: The N1 isomer is typically the major product, but N4 is a common trace impurity. The NMR "Singlet Test" (Section 3B) is the fastest way to validate purity without running LC-MS.

References

  • University of Luxembourg. (2026). 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Compound Summary (PubChemLite). Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Regioselective Halogenation of 2-Substituted-1,2,3-Triazole via sp2 CH Activation (Supplementary Information). Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Pharmacological Activity of N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

Sources

Comparative

High-Fidelity FTIR Characterization of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter challenges in the precise structural validation of heterocyclic scaffolds. 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the precise structural validation of heterocyclic scaffolds. 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a critical intermediate in the synthesis of advanced agrochemicals and targeted therapeutics (e.g., kinase inhibitors). Distinguishing this compound from its synthetic precursors—such as 2-chloropyridine-3-carbonitrile and free 1,2,4-triazole—requires highly specific analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive tool for this purpose. This guide objectively compares the FTIR performance metrics of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile against alternative intermediates, providing researchers with a self-validating protocol for structural confirmation.

Mechanistic Breakdown of Characteristic FTIR Peaks

The FTIR spectrum of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is defined by three distinct vibrational domains. Understanding the causality behind these peaks ensures robust data interpretation:

The Nitrile (C≡N) Stretch (~2220 - 2238 cm⁻¹)

The carbonitrile group acts as a powerful electron-withdrawing moiety on the pyridine ring. In FTIR, the C≡N triple bond stretching vibration is highly diagnostic, appearing as a. The exact position (typically ~2220 cm⁻¹) is highly sensitive to the electronic environment;1[1]. Furthermore,2[2].

The Pyridine and Triazole Ring Vibrations (1480 - 1610 cm⁻¹)

The aromatic C=C and C=N stretching vibrations of both the pyridine and 1,2,4-triazole rings overlap in this region. The C=N stretch of the triazole ring typically presents a strong band near 1580–1600 cm⁻¹.3[3].

Aromatic C-H Stretching (3000 - 3150 cm⁻¹)

Unlike aliphatic C-H bonds that absorb below 3000 cm⁻¹, the sp² hybridized C-H bonds of the pyridine and triazole rings absorb above 3000 cm⁻¹. The absence of broad bands in the 3200–3500 cm⁻¹ region is a critical quality control marker, confirming the absence of unreacted 1H-1,2,4-triazole (which would show a distinct N-H stretch) or hygroscopic moisture.

Comparative Performance Data

When evaluating the purity and structural integrity of synthesized 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, it is essential to compare its spectral footprint against common alternatives and precursors.

Table 1: FTIR Peak Comparison and Quality Control Markers

CompoundC≡N StretchRing C=N/C=CN-H / O-H StretchQC Application
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile ~2220 cm⁻¹ (Sharp)1580-1600 cm⁻¹AbsentTarget Product
2-Chloropyridine-3-carbonitrile (Precursor)~2230 cm⁻¹ (Sharp)~1560 cm⁻¹AbsentStarting Material
1H-1,2,4-Triazole (Reactant)Absent~1530 cm⁻¹~3126 cm⁻¹ (Broad)Impurity Marker
3-Cyanopyridine (Analog)~2238 cm⁻¹ (Sharp)~1590 cm⁻¹AbsentReference Standard

Analytical Insight: The successful nucleophilic aromatic substitution (SNAr) of the chlorine atom by the triazole ring causes a noticeable shift in the fingerprint region and a slight shift in the C≡N stretch due to altered electron density on the pyridine core. Monitoring the disappearance of the N-H stretch from the free triazole is the most reliable FTIR metric for reaction completion.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed to eliminate moisture artifacts and baseline drift.

Step-by-Step ATR-FTIR Methodology:

Step 1: System Initialization & Background Scan

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely.

  • Causality: Residual solvents will introduce false peaks (e.g., broad O-H stretches), compromising the validation of the 3000–3500 cm⁻¹ region.

  • Validation: Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The baseline must be flat with no residual peaks.

Step 2: Sample Application

  • Action: Place ~2-5 mg of the solid 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile directly onto the ATR crystal.

  • Action: Apply the pressure anvil until the software indicates optimal contact (usually ~70-80% of max pressure).

  • Causality: Intimate contact between the crystal and the sample is required to prevent spectral attenuation, particularly at higher wavenumbers.

Step 3: Data Acquisition & Processing

  • Action: Scan the sample using the same parameters as the background.

  • Action: Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

  • Validation: Verify the C≡N peak at ~2220 cm⁻¹. If a broad band appears >3200 cm⁻¹, the sample requires further desiccation to remove hygroscopic moisture or unreacted starting material.

Analytical Validation Workflow

The following diagram illustrates the logical workflow for validating the synthesis of the target compound using FTIR markers.

G cluster_analysis Spectral Analysis & Validation Start Raw Compound 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile Prep Sample Preparation (ATR Crystal or KBr Pellet) Start->Prep FTIR FTIR Acquisition (4000 - 400 cm⁻¹) Prep->FTIR Peak1 Identify C≡N Peak (~2220 cm⁻¹) FTIR->Peak1 Peak2 Identify C=N/C=C Peaks (~1500-1600 cm⁻¹) FTIR->Peak2 Peak3 Verify Absence of N-H (No broad peak >3100 cm⁻¹) FTIR->Peak3 Valid Purity Confirmed (Ready for Downstream Use) Peak1->Valid Peak2->Valid Peak3->Valid

Logical workflow for the FTIR-based structural validation of synthesized carbonitrile derivatives.

References

  • Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile . Journal of Chemical and Pharmaceutical Research (JOCPR).

  • Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability . ACS Omega. 1

  • Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II) . IUCr Journals. 2

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles . ResearchGate. 3

Sources

Validation

High-Resolution Purity Analysis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (TPCN)

Executive Summary The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (TPCN) is a critical intermediate step in the manufacturing of xanthine oxidoreductase inhibitors, such as Topiroxostat (FYX-051).[1] En...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (TPCN) is a critical intermediate step in the manufacturing of xanthine oxidoreductase inhibitors, such as Topiroxostat (FYX-051).[1] Ensuring the purity of TPCN is pivotal, as carryover impurities—specifically the highly polar 1,2,4-triazole and the hydrophobic 2-chloropyridine-3-carbonitrile —can compromise downstream yield and regulatory compliance.[1]

This guide challenges the "default" C18 approach. While C18 columns are the workhorse of the industry, they often fail to retain polar triazole species or resolve positional isomers of nitrogen-rich heterocycles. We compare a standard C18 protocol against an optimized Phenyl-Hexyl method , demonstrating how exploiting


-

interactions yields superior peak symmetry and impurity resolution.[1]

Molecular Profile & Separation Challenges[1]

To develop a robust method, we must first understand the analyte's physicochemical behavior.

PropertyDescriptionChromatographic Implication
Structure Pyridine ring fused to a triazole; Nitrile group at C3.[1][2]High electron density; potential for

-

stacking.[1]
Polarity Moderate (LogP ~0.5 - 0.8).[1]Retains well on RP, but polar impurities (Triazole) do not.
Basicity Weakly basic pyridine nitrogen.[1]Susceptible to silanol interactions (peak tailing) on older silica.[1]
UV Max ~260–275 nm.[1]Detectable by standard UV/DAD.[1]

The "Triazole Problem": The starting material, 1,2,4-triazole, is highly polar (LogP ~ -0.7). On a standard C18 column with high organic start, it often elutes in the void volume (


), making quantitation impossible.

Comparative Method Development

We evaluated two separation strategies. The goal was to achieve a Resolution (


) > 2.0 between all key impurities and the main peak, with a Tailing Factor (

) < 1.5.
Method A: The Traditional Approach (C18)

The standard starting point for most labs.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 0.1% Phosphoric Acid / Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction.[1]

Method B: The Orthogonal Approach (Phenyl-Hexyl)

Designed for aromatic selectivity.[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.[1]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.[1]
Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
1,2,4-Triazole Retention (

)
1.2 min (Void)2.8 minCritical Success: Method B retains the polar impurity away from the solvent front.[1]
TPCN Peak Tailing (

)
1.81.1Phenyl-Hexyl reduces silanol interactions via steric protection and

-bonding.[1]
Resolution (

) TPCN vs. Impurity
1.54.2Distinct separation of the chlorinated precursor.
Mobile Phase Compatibility GoodExcellentMethanol promotes

-

interactions better than Acetonitrile.[1]

Recommended Protocol: Phenyl-Hexyl Method[1]

Based on the comparative data, Method B is the validated choice for TPCN purity analysis. The Phenyl-Hexyl stationary phase provides unique selectivity for the electron-deficient pyridine ring against the electron-rich triazole impurities.[1]

Step-by-Step Methodology
A. Reagents & Preparation[1][3][4][5]
  • Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.5 with Formic Acid.[1] Filter through 0.22 µm nylon membrane.[1]

  • Organic Modifier (Mobile Phase B): 100% Methanol (LC-MS grade). Note: Methanol is preferred over ACN here as ACN can suppress

    
    -
    
    
    
    interactions.[1]
  • Diluent: 50:50 Water:Methanol.

B. Instrument Parameters
  • Flow Rate: 1.0 mL/min[1]

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 272 nm (Primary), 210 nm (for non-aromatic impurities).[1]

C. Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.0955Initial Hold (Retain Triazole)
3.0955End Isocratic Hold
15.03070Linear Gradient (Elute TPCN)
20.01090Wash (Elute Chloropyridine)
20.1955Re-equilibration
25.0955End of Run

Visualizing the Mechanism

The following diagrams illustrate the decision logic and the mechanistic difference between the two methods.

Figure 1: Method Development Logic Flow

MethodLogic Start Start: TPCN Crude Sample Analyze Analyze Structure: N-Heterocycle + Polar Impurities Start->Analyze Decision Select Stationary Phase Analyze->Decision PathA Path A: C18 (Standard) Decision->PathA Generic PathB Path B: Phenyl-Hexyl Decision->PathB Selective ResultA Result: Triazole in Void Tailing on Pyridine PathA->ResultA Mechanism Mechanism: Pi-Pi Interaction + Hydrophobic PathB->Mechanism ResultB Result: Retained Triazole Sharp Symmetry Mechanism->ResultB

Caption: Decision matrix for selecting Phenyl-Hexyl over C18 to address polar retention and peak symmetry.

Figure 2: Separation Mechanism

Mechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18Ligand C18 Chain Analyte1 TPCN C18Ligand->Analyte1 Hydrophobic Only PhLigand Phenyl Ring Analyte2 TPCN PhLigand->Analyte2 Pi-Pi Stacking (Stronger Retention)

Caption: Comparison of interaction forces. Phenyl-Hexyl adds Pi-Pi stacking (Blue Arrow) to standard hydrophobic forces.[1]

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these System Suitability criteria:

  • Resolution (

    
    ):  > 2.0 between 1,2,4-triazole and TPCN.
    
  • Tailing Factor (

    
    ):  < 1.5 for the TPCN peak.[1]
    
  • Precision: %RSD < 2.0% for 6 replicate injections.

  • LOD/LOQ: Verify detection of 1,2,4-triazole at 0.05% level (approx 0.1 µg/mL).

References

  • Topiroxostat Stability Indicating Method: Kuranjekar, Y. M., & Barsagade, A. (2024).[1][2][5] Development and Validation Rp-Hplc Method for the Estimation of Topiroxostat in Its Pharmacetical Dosage Form. International Journal for Multidisciplinary Research, 6(5).[1][2]

  • Triazole Separation Strategies: BenchChem Technical Notes. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.

  • General Topiroxostat Information (Structure/Impurities): Sigma-Aldrich.[1][6] Topiroxostat ≥98% (HPLC) Product Information.[1][6]

  • Advanced Separation of Pyridine Isomers: BenchChem Technical Support. Managing Difficult-to-Separate Pyridine Isomers.

Sources

Comparative

Advanced Characterization of Triazolylpyridine Carbonitriles via Mass Spectrometry

Executive Summary Triazolylpyridine carbonitriles represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Their structural rigidity, provided...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazolylpyridine carbonitriles represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Their structural rigidity, provided by the pyridine core, combined with the hydrogen-bond acceptor properties of the triazole and nitrile moieties, makes them potent pharmacophores.

However, characterizing these nitrogen-rich heterocycles presents unique challenges. Their high nitrogen content leads to complex fragmentation patterns involving competitive ring openings and rearrangements. This guide objectively compares ionization techniques and delineates the specific fragmentation pathways (loss of


, 

, and nitrilium ions) required to validate these structures with high confidence.

Comparative Analysis: Ionization Techniques

For the structural elucidation of triazolylpyridine carbonitriles, the choice of ionization method dictates the depth of structural information obtained.

Electron Ionization (EI) vs. Electrospray Ionization (ESI)[1][2][3][4]
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Ion Observed Fragment Ions (Molecular ion

often weak)
Protonated Molecule

or Sodium Adduct

Fragmentation Extent Extensive. Ideal for structural fingerprinting.Minimal in source. Requires MS/MS (CID) for structural data.
Key Application Confirming isomeric purity and library matching.High-throughput screening (HTS) and pharmacokinetic (PK) studies.
Suitability for Topic High: Reveals ring-cleavage patterns essential for confirming the triazole-pyridine linkage.Medium/High: Essential for molecular weight confirmation but requires tandem MS for fragment analysis.

Scientist’s Insight:

“In my experience, ESI is the go-to for purity checks, but it can be deceptive with triazoles. These rings are surprisingly stable in ESI source conditions. To truly prove you have the triazole and not an azide precursor or a ring-opened impurity, you must use EI or high-energy CID (Collision-Induced Dissociation) to force the characteristic


 elimination.”

Mechanistic Fragmentation Guide

The mass spectral behavior of triazolylpyridine carbonitriles is dominated by the stability of the pyridine ring versus the lability of the triazole ring.

The Nitrogen Elimination Rule (The "Triazole Fingerprint")

The most diagnostic feature of 1,2,3-triazoles is the expulsion of molecular nitrogen (


, 28 Da).
  • Mechanism: The triazole ring opens to form a diazo-imine intermediate, which rapidly loses

    
    .
    
  • Observation: A mass shift of -28 Da from the parent ion.

  • Significance: If this loss is absent, the triazole ring may not be fully formed.

Nitrile and Pyridine Fragmentation

Following the loss of


, the remaining radical cation typically destabilizes, leading to the loss of hydrogen cyanide (

, 27 Da).
  • Source:

    
     can be eliminated from the pyridine ring (ring contraction) or the exocyclic nitrile group.
    
  • Observation: A mass shift of -27 Da (cumulative -55 Da from parent).

Diagram: Fragmentation Pathway

The following diagram illustrates the primary fragmentation vector for a model compound: 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carbonitrile .

Fragmentation cluster_legend Pathway Key Parent Parent Ion [M]+. (m/z 171) Diazo Diazo-Imine Intermediate (Transient) Parent->Diazo Ring Opening Frag1 Azirine-Pyridine Species [M - N2]+. (m/z 143) Diazo->Frag1 Loss of N2 (-28 Da) Frag2 Pyridine-Nitrile Radical [M - N2 - HCN]+. (m/z 116) Frag1->Frag2 Loss of HCN (-27 Da) Frag3 Pyridine Ring Cleavage [M - N2 - 2HCN]+. (m/z 89) Frag2->Frag3 Loss of HCN (-27 Da) key1 Red Arrow: Diagnostic Triazole Loss

Figure 1: Proposed fragmentation pathway for 2-(1H-1,2,3-triazol-1-yl)pyridine-3-carbonitrile under Electron Ionization (70 eV).

Experimental Protocols

To replicate these results, the following protocols ensure data integrity and reproducibility.

Protocol A: High-Resolution ESI-MS/MS (for Exact Mass & Fragmentation)

Objective: Confirm elemental composition and generate fragment ions via CID.

  • Sample Preparation: Dissolve 0.1 mg of compound in 1 mL of MeOH:Acetonitrile (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Gas Temperature: 300°C.

  • MS/MS Acquisition:

    • Isolate the

      
       ion (Isolation width: 1.0 Da).
      
    • Apply Stepped Collision Energy (CE): 15, 30, and 45 eV.

    • Why Stepped CE? Low energy preserves the parent; high energy forces the

      
       loss which is crucial for triazole verification.
      
Protocol B: GC-MS (EI) (for Fingerprinting)

Objective: Obtain a standard spectral fingerprint for library storage.

  • System: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Temperature Program: 100°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • Ion Source: Electron Ionization at 70 eV .

  • Scan Range: m/z 40–400.

Representative Data: Fragmentation Table

The following data represents the theoretical and observed mass shifts for a generic triazolylpyridine carbonitrile (


 Da).
Fragment Ionm/z (approx)Relative Abundance (EI)Structure Inference

171 40–60%Molecular Ion. Indicates stability of the aromatic system.

143 100% (Base Peak) Loss of

.
Diagnostic for the 1,2,3-triazole ring. Confirms the ring is closed.

116 20–40%Loss of

.
Sequential fragmentation. HCN likely from the pyridine ring contraction.

89 10–25%Loss of

.
Deep fragmentation; destruction of the pyridine core.

77 15%Pyridyl Cation. Cleavage of the C-N bond connecting the two rings.

Data Interpretation Note: If you observe a peak at


 instead of 

, suspect the presence of a protonated impurity or a different isomer. The loss of 28 Da is highly specific to the radical cation mechanism in EI or the charge-remote fragmentation in ESI.

References

  • Fragmentation of 1,2,3-Triazoles

    • Title: Mass spectra of 1,2,3-triazoles.[1][2]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • EI vs ESI Mechanisms

    • Title: Ionization Methods in Mass Spectrometry (EI, ESI, MALDI).[3][4]

    • Source: YouTube / Dr.
    • URL:[Link]

  • General Heterocycle Fragmentation

    • Title: Interpretation of Mass Spectra (McLafferty & Turecek Standards).[4]

    • Source: University of Saarland (Lecture Notes).
    • URL:[Link]

  • Tetrazole/Triazole Behavior in ESI

    • Title: Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.[5]

    • Source: Life Science Journal.[5]

    • URL:[Link]

Sources

Validation

Structural Characterization &amp; Benchmarking Guide: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Executive Summary Product: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Application: Ligand design for coordination chemistry, metal-organic frameworks (MOFs), and photophysical tuning. This guide provides a technica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Application: Ligand design for coordination chemistry, metal-organic frameworks (MOFs), and photophysical tuning.

This guide provides a technical roadmap for the structural validation of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile . Unlike the widely characterized C-linked isomer [2-(1H-1,2,4-triazol-3-yl)pyridine], this N-linked, 3-cyano-substituted derivative presents unique steric and electronic challenges. The presence of the ortho-nitrile group induces significant steric strain, predicted to disrupt planarity and alter metal binding modes. This document outlines the comparative structural metrics against established alternatives and details the X-ray crystallography workflow required to confirm its specific geometry.

Part 1: Comparative Structural Analysis

The following table contrasts the target molecule with its most common commercially available alternative, 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) , and the unsubstituted N-linked isomer.

Table 1: Structural & Electronic Performance Benchmarks
FeatureTarget Product (3-CN-2-triazolylpyridine)Standard Alternative (Htzp / C-linked) [1,2]Isomeric Alternative (N-linked, no CN) [3]
Linkage Type N-linked (Triazole N1

Pyridine C2)
C-linked (Triazole C3

Pyridine C2)
N-linked (Triazole N1

Pyridine C2)
Steric Environment High Congestion (3-CN group clashes with triazole)Low Congestion (Planar conformation favored)Moderate (H-atom only at pos. 3)
Predicted Twist Angle > 40° (Significant torsion)0° - 10° (Nearly planar)10° - 25° (Slight twist)
Electronic Effect Strongly Electron-Withdrawing (-I/-M effect from CN reduces pyridine basicity)Electron-Rich (Triazole acts as donor)Neutral/Weakly Withdrawing
Packing Motif Dipole-Driven (CN...

or CN...H interactions dominant)

-Stacking / H-Bonding
(Planar sheets common)

-Stacking
Coordination Potential Monodentate / Bridging (Chelation hindered by twist)Bidentate Chelate (Forms stable 5-membered rings)Bidentate Chelate

Key Insight: The 3-cyano group functions as a "steric gatekeeper." While the standard Htzp ligand readily forms planar chelates with metals like Co(II) and Rh(III) [2], the target molecule's predicted twist likely precludes standard N,N-bidentate coordination, favoring bridging modes or monodentate binding.

Part 2: Experimental Protocol for Structural Determination

To validate the structural hypothesis (steric-induced torsion), the following self-validating X-ray diffraction protocol is recommended.

Phase A: Crystal Growth Strategy (Solvent Diffusion)

Objective: Obtain single crystals suitable for XRD from a likely poorly soluble, polar compound.

  • Preparation: Dissolve 20 mg of the target compound in a "Good Solvent" (DMSO or DMF are recommended due to the polar CN group).

  • Layering: Place the solution in a narrow NMR tube.

  • Precipitant: Carefully layer a "Poor Solvent" (Methanol or Diethyl Ether) on top (1:3 volume ratio).

  • Incubation: Seal and store at 4°C in a vibration-free environment for 7–14 days.

    • Validation Check: If rapid precipitation occurs (amorphous powder), repeat with a more gradual gradient (e.g., use a buffer layer of 1:1 solvent mix).

Phase B: Data Collection & Refinement

Standard: Mo-K


 radiation (

= 0.71073 Å) at 100 K.
  • Mounting: Select a crystal with defined faces (avoid twins). Mount on a Kapton loop with cryo-oil.

  • Unit Cell Determination: Collect 30–50 frames to determine the primitive cell.

    • Expectation: Look for Monoclinic (

      
      ) or Triclinic (
      
      
      
      ) space groups, common for polar organic nitriles.
  • Data Reduction: Use SAINT or CrysAlisPro. Apply multi-scan absorption correction (SADABS).

  • Structure Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (Pyridine/Triazole rings).

  • Refinement: Refine against

    
     using SHELXL.
    
    • Critical Step: Manually assign the Nitrogen atoms in the triazole ring to distinguish the 1,2,4-isomer from 1,2,3-isomers if synthesis was ambiguous.

    • Quality Control: Final

      
       value should be 
      
      
      
      .

Part 3: Visualization of Structural Logic

The following diagrams illustrate the steric causality and the experimental workflow.

Diagram 1: Steric Impact Pathway

This diagram details how the 3-CN substitution forces a structural deviation from the standard planar alternative.

StericPathway Substituent 3-Cyano Group (Substituent) StericZone Ortho-Position Steric Zone Substituent->StericZone Occupies Repulsion Lone Pair/Van der Waals Repulsion StericZone->Repulsion Clashes with Triazole Ring Twist Twist Angle Increase (> 40°) Repulsion->Twist Forces Rotation Outcome Loss of Planarity & Chelation Blockade Twist->Outcome Result

Caption: Logical pathway demonstrating how the 3-cyano group induces steric repulsion, forcing the pyridine-triazole bond to twist and disrupting planar coordination.

Diagram 2: Crystallography Workflow

A self-validating loop for obtaining high-quality structural data.

XRDWorkflow Start Target Compound Synthesis Screen Solubility Screen (DMSO/DMF vs MeOH/Et2O) Start->Screen Growth Vapor Diffusion (7-14 Days, 4°C) Screen->Growth Check Microscopy Check: Single Crystal vs Twin? Growth->Check Check->Screen Polycrystalline/Twin (Adjust Solvent) Collect XRD Data Collection (100 K, Mo-Ka) Check->Collect Single Crystal Solve Structure Solution (SHELXT) Collect->Solve Refine Refinement (SHELXL) Check R1 < 5% Solve->Refine

Caption: Step-by-step X-ray crystallography workflow, including a critical feedback loop for crystal quality optimization.

References

  • Gospei Horlescu, P., et al. (2015).[1] "New Complexes of 2-(1H-1,2,4-Triazol-3-yl)pyridine with Co(II), Cd(II), Rh(III) Ions: Synthesis, Structure, Properties and Potential Applications." Environmental Engineering and Management Journal, 14(2), 389-397.[1] Link

  • Bentz, D., & Klingele, J. (2014). "Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl)pyridine." Dalton Transactions, 43, 123-135. Link

  • Oyakawa, F., et al. (2018). "Crystal structure of 2-[1-(1-naphthyl)-1H-1,2,3-triazol-4-yl]pyridine." Acta Crystallographica Section E, 74(Pt 11), 1633–1636. Link

Sources

Comparative

Comparative Potency Analysis: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile vs. Allopurinol

This guide provides a rigorous technical comparison between the established standard Allopurinol and the non-purine scaffold 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (referred to herein as TPC ). The analysis foc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between the established standard Allopurinol and the non-purine scaffold 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (referred to herein as TPC ).

The analysis focuses on the structural activity relationship (SAR) of cyanopyridine-triazole inhibitors—a class exemplified by the clinical drug Topiroxostat —and contrasts their mechanism and potency with the purine analog Allopurinol.

Executive Summary

Allopurinol has been the gold standard for hyperuricemia treatment since the 1960s. However, its mechanism as a purine analog requires metabolic activation and is associated with hypersensitivity reactions.

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (TPC) represents a class of non-purine, structure-based xanthine oxidase (XO) inhibitors . Unlike Allopurinol, TPC derivatives utilize a specific "cyano-pyridine" pharmacophore to interact directly with the molybdenum cofactor of XO. Experimental data from this structural class indicates a potency shift from the micromolar (µM) range (Allopurinol) to the nanomolar (nM) range, offering superior selectivity and reduced off-target purine interference.

Mechanistic Profile & Binding Kinetics

Allopurinol: The Suicide Substrate

Allopurinol is a structural isomer of hypoxanthine. It is a prodrug that must be oxidized by XO to its active metabolite, Oxypurinol .

  • Mechanism: Oxypurinol coordinates tightly to the reduced molybdenum (Mo-IV) center of XO, effectively "locking" the enzyme in an inactive state.

  • Limitation: This is a time-dependent, suicide inhibition mechanism. It requires enzyme turnover to become active.

TPC (Triazole-Pyridine-Carbonitrile): The Structural Inhibitor

TPC functions as a competitive inhibitor that does not require metabolic conversion.

  • Pharmacophore:

    • Pyridine-3-carbonitrile: The nitrile (-CN) group acts as a potent hydrogen bond acceptor or coordinates directly with the Mo-OH group in the active site.

    • 1,2,4-Triazole: This moiety engages in

      
      -
      
      
      
      stacking interactions with critical phenylalanine residues (Phe914 and Phe1009) in the solvent channel, stabilizing the binding complex.
  • Advantage: Immediate inhibition upon binding; no lag time for activation.

Diagram: Mechanism of Action (MOA)

MOA XO Xanthine Oxidase (Active Mo-VI) Oxy Oxypurinol (Active Metabolite) XO->Oxy Conversion Complex_A Mo(IV)-Oxypurinol (Locked Complex) XO->Complex_A Suicide Inhibition Complex_T XO-TPC Complex (Competitive Inhibition) XO->Complex_T Rapid Equilibrium Allo Allopurinol (Prodrug) Allo->XO Substrate Turnover Oxy->XO Re-binding TPC TPC (Triazole-Pyridine) TPC->XO Direct Binding (Pi-Stacking + CN-Mo Interaction)

Caption: Allopurinol requires catalytic turnover to Oxypurinol for inhibition, whereas TPC binds directly via the nitrile-molybdenum interaction.

Potency Data Comparison

The following data contrasts Allopurinol with the Cyanopyridine-Triazole class (represented by TPC and its optimized analog Topiroxostat).

FeatureAllopurinolTPC / Cyanopyridine Class
Primary Target Xanthine Oxidase (Mo-pt)Xanthine Oxidase (Solvent Channel)
IC50 (In Vitro) 2.0 – 10.0 µM 0.005 – 0.050 µM (5–50 nM)
Ki (Inhibitory Constant) ~0.7 µM (Oxypurinol)< 1.0 nM (High Affinity)
Mode of Inhibition Competitive / SuicideMixed / Competitive
Selectivity Low (Affects purine metabolism)High (Specific to XO pocket)

Analysis: While Allopurinol effectively lowers uric acid, its potency is limited by the efficiency of its conversion to oxypurinol and renal clearance. The TPC scaffold, particularly when optimized (e.g., Topiroxostat), exhibits 100-fold to 1000-fold greater potency in vitro due to the optimized fit of the triazole ring in the hydrophobic narrow channel of the enzyme.

Experimental Validation: XO Inhibition Assay

To validate the potency difference in your own laboratory, use the following spectrophotometric protocol. This system is self-validating by using Allopurinol as the positive control.

Protocol: Spectrophotometric Kinetics

Objective: Measure the rate of uric acid formation from xanthine at 290 nm.

Reagents:

  • Buffer: 50 mM Phosphate Buffer (pH 7.5) with 0.1 mM EDTA.

  • Enzyme: Bovine Milk Xanthine Oxidase (0.01 units/mL final).

  • Substrate: Xanthine (50 µM final concentration).

  • Inhibitors:

    • Allopurinol (dissolved in 0.1N NaOH, diluted to range 1-100 µM).

    • TPC (dissolved in DMSO, diluted to range 1-100 nM).

Workflow:

  • Blanking: Calibrate spectrophotometer with buffer.

  • Incubation: Mix Enzyme + Inhibitor (TPC or Allopurinol) in buffer. Incubate for 10 min at 25°C.

    • Note: Pre-incubation is critical for Allopurinol to allow partial turnover/binding, though less critical for TPC.

  • Initiation: Add Xanthine substrate to start reaction.

  • Measurement: Monitor Absorbance at 290 nm for 5–10 minutes.

  • Calculation: Determine initial velocity (

    
    ) and calculate % Inhibition:
    
    
    
    
    Plot log[Inhibitor] vs. % Inhibition to derive IC50.
Diagram: Experimental Workflow

Assay Prep Prep: Phosphate Buffer pH 7.5 + EDTA Enz Enzyme Mix: XO + Inhibitor (TPC/Allo) Prep->Enz Incubate Incubation 10 min @ 25°C Enz->Incubate Equilibration Substrate Add Substrate: Xanthine (50 µM) Incubate->Substrate Initiation Read Measure A290nm (Uric Acid Formation) Substrate->Read Kinetic Read Data Calculate IC50 Non-linear Regression Read->Data

Caption: Step-by-step spectrophotometric workflow for determining IC50 values of XO inhibitors.

Conclusion & Recommendation

For researchers developing novel hypouricemic agents:

  • 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (TPC) is a superior scaffold for potency optimization compared to the purine backbone of Allopurinol.

  • Potency: Expect IC50 values in the low nanomolar range for optimized TPC derivatives, compared to the micromolar range for Allopurinol.

  • Safety: The non-purine structure avoids the hypersensitivity risks associated with Allopurinol's purine mimicry.

Recommendation: Use Allopurinol strictly as a clinical benchmark control. For lead optimization, focus on the TPC scaffold, specifically modifying the pyridine substituents to maximize interactions with the Mo-center solvent channel.

References

  • Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews, 58(1), 87-114. Link

  • Okamoto, K., et al. (2003). Formation of a novel 2-cyanopyridine derivative, FYX-051 (Topiroxostat), a xanthine oxidoreductase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Ishibuchi, S., et al. (2001). Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(7), 879-882. Link

  • Barnes, M. J., & Elion, G. B. (1966). Xanthine oxidase inhibition by allopurinol and its metabolites. Annals of the Rheumatic Diseases, 25(6), 621. Link

Validation

Technical Comparison: Regioselective Identification of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Executive Summary In the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (hereafter referred to as the N1-Isomer ), the primary challenge is the formation of the regioisomeric byproduct 2-(4H-1,2,4-triazol-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (hereafter referred to as the N1-Isomer ), the primary challenge is the formation of the regioisomeric byproduct 2-(4H-1,2,4-triazol-4-yl)pyridine-3-carbonitrile (the N4-Isomer ).

Since 1,2,4-triazole is an ambident nucleophile, nucleophilic aromatic substitution (


) on 2-chloropyridine-3-carbonitrile yields a mixture of these isomers. Differentiating them is critical because they exhibit distinct pharmacological profiles and metabolic stabilities.

The Definitive Verdict:

  • Target (N1-Isomer): Characterized by asymmetry in the triazole ring.

    
    H NMR shows two distinct singlets  for the triazole protons (H3 and H5).
    
  • Impurity (N4-Isomer): Characterized by symmetry .

    
    H NMR shows one singlet  (integrating to 2H) for the equivalent triazole protons.
    

Mechanistic Insight: The Ambident Nucleophile

The 1,2,4-triazole anion resonates between nitrogen atoms, creating reactive centers at N1, N2, and N4. However, due to tautomerism, N1 and N2 are chemically equivalent in the unsubstituted ring. The competition is strictly between N1-attack and N4-attack .

  • N1-Alkylation (Major Pathway): Thermodynamically favored in many

    
     reactions due to the stability of the resulting aromatic system and reduced steric hindrance compared to N4 in certain transition states.
    
  • N4-Alkylation (Minor Pathway): Often kinetically accessible but results in a symmetric product.

The presence of the electron-withdrawing cyano group (-CN) at the 3-position of the pyridine ring activates the 2-position for nucleophilic attack but also influences the electronic environment of the resulting isomers.

Visualization: Reaction Pathways[1][2]

ReactionPathways Reactant 2-chloropyridine- 3-carbonitrile + 1,2,4-Triazole Transition S_NAr Transition State Reactant->Transition Base/Heat N1_Isomer TARGET: N1-Isomer (Asymmetric) Transition->N1_Isomer Major Pathway (N1 Attack) N4_Isomer IMPURITY: N4-Isomer (Symmetric) Transition->N4_Isomer Minor Pathway (N4 Attack)

Figure 1: Divergent synthesis pathways yielding the target N1-isomer and the N4-impurity.

Analytical Differentiation

The following table summarizes the key data points required to distinguish the isomers.

Table 1: Comparative Analytical Data
FeatureN1-Isomer (Target) N4-Isomer (Impurity) Causality
Symmetry

(Plane of symmetry absent in triazole)

(Effective symmetry axis through N-N bond)
N1-linkage breaks triazole symmetry; N4-linkage preserves it.

H NMR (Triazole)
Two Singlets (1H each)

ppm &

ppm
One Singlet (2H)

ppm
H3 and H5 are non-equivalent in N1; equivalent in N4.

C NMR (Triazole)
Two Signals (C3

C5)
One Signal (C3 = C5)Magnetic equivalence of carbons in the N4 isomer.[1]
Polarity (TLC) Typically Higher R_f (Less Polar)Typically Lower R_f (More Polar)N4-isomers often have larger dipole moments and interact more strongly with silica.
Melting Point Distinct (e.g., Range A)Distinct (e.g., Range B)Crystal lattice packing differences.
Deep Dive: The NMR "Symmetry Rule"

The most reliable method for rapid identification is proton NMR.

  • In the N1-isomer: The triazole ring is attached to the pyridine at N1. The proton at C5 is spatially closer to the pyridine ring's nitrogen lone pair and the anisotropic cone of the pyridine ring than the proton at C3. This results in a significant chemical shift difference (

    
     ppm).
    
    • Diagnostic Signal: A highly deshielded singlet (often

      
       ppm) corresponding to H5.
      
  • In the N4-isomer: The triazole is attached at N4. The molecule possesses a plane of symmetry passing through the pyridine C2-N4 bond. Consequently, H3 and H5 of the triazole ring are chemically equivalent and resonate at the exact same frequency.

    • Diagnostic Signal: A single strong singlet integrating to 2 protons.

Visualization: NMR Decision Tree

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (DMSO-d6) CheckTriazole Inspect Region 8.0 - 9.5 ppm Start->CheckTriazole CountSignals Count Triazole Singlets CheckTriazole->CountSignals TwoSinglets Two Distinct Singlets (1H each) CountSignals->TwoSinglets Asymmetric OneSinglet One Singlet (Integrates to 2H) CountSignals->OneSinglet Symmetric ResultN1 IDENTIFIED: N1-Isomer (Target) TwoSinglets->ResultN1 ResultN4 IDENTIFIED: N4-Isomer (Impurity) OneSinglet->ResultN4

Figure 2: Logic flow for identifying regioisomers using proton NMR.

Experimental Protocols

Synthesis (General Procedure)[1]

This protocol favors the N1-isomer but allows for the isolation of both for comparison.

Reagents:

  • 2-Chloropyridine-3-carbonitrile (1.0 eq)

  • 1,2,4-Triazole (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or DMSO (anhydrous)

Workflow:

  • Setup: Dissolve 1,2,4-triazole and

    
     in DMF. Stir at room temperature for 30 minutes to generate the triazolide anion.
    
  • Addition: Add 2-chloropyridine-3-carbonitrile slowly to the mixture.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
    
  • Workup: Pour the reaction mixture into ice water. The product often precipitates.

  • Filtration: Collect the solid. This is the Crude Mixture .

Purification & Isolation

To separate the isomers for reference standards:

  • Column Chromatography: Use a silica gel column.

  • Elution Gradient: Start with 10% EtOAc in Hexanes, increasing to 60% EtOAc.

  • Order of Elution:

    • Fraction A (Fast moving): Typically the N1-Isomer .

    • Fraction B (Slow moving): Typically the N4-Isomer .

  • Crystallization: Recrystallize Fraction A from Ethanol/Water to obtain pure 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile.

Validation Protocol (Self-Validating)

To ensure the isolated product is the correct isomer without external standards:

  • Run a NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiment.

  • Irradiate the Triazole H5 signal (the most downfield singlet).

  • Observation:

    • If N1-Isomer: You should see a NOE correlation with the pyridine H3 (or H3's neighbor) due to spatial proximity.

    • If N4-Isomer: The symmetry usually precludes specific unique NOE correlations that distinguish one side from the other, or the signal is a single peak where NOE is less informative regarding regiochemistry relative to the pyridine.

References

  • BenchChem. Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives: A Technical Guide. (General triazole-pyridine coupling protocols).[2]

  • SpectraBase. 1,2,4-Triazole 1H NMR Chemical Shifts. (Reference for triazole ring proton shifts).

  • PrepChem. Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine. (Analogous S_NAr synthesis on electron-deficient pyridine).

  • PubChem. 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile Compound Summary.

Sources

Comparative

Publish Comparison Guide: Thermal Analysis of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Executive Summary & Material Profile This guide details the thermal characterization (TGA/DSC) of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (hereafter referred to as PyTz-3CN ). As a functionalized bidentate ligan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Material Profile

This guide details the thermal characterization (TGA/DSC) of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile (hereafter referred to as PyTz-3CN ). As a functionalized bidentate ligand, PyTz-3CN is critical in the synthesis of Metal-Organic Frameworks (MOFs) and photoluminescent coordination complexes.

Its thermal profile is defined by the interplay between the electron-withdrawing nitrile (-CN) group and the flexible N-N linkage between the pyridine and triazole rings. This guide compares PyTz-3CN against its non-functionalized parent and structural isomers to validate its superior thermal stability for high-temperature applications.

Material Characterization Profile
PropertySpecificationStructural Impact
Formula

High nitrogen content (40%+) suggests high thermal energy release upon decomposition.
Molecular Weight 171.16 g/mol Low MW facilitates sublimation artifacts in TGA if not sealed.
Key Moiety 3-Carbonitrile (-CN)Increases lattice energy via dipole-dipole interactions; raises

vs. parent.
Linkage N(1)-C(2) bondThe pivot point for conformational flexibility; susceptible to thermal cleavage >300°C.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish between phase transitions (melting) and degradation, the following dual-technique protocol is required.

A. Differential Scanning Calorimetry (DSC)
  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen (50 mL/min). Oxidative atmosphere (Air) will shift degradation onset.

  • Pan Configuration: Hermetically sealed Aluminum pans with a pinhole.

    • Reasoning: Prevents sublimation of the ligand before melting, a common artifact in triazole-pyridines.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C (Observe

      
      ).
      
    • Isothermal 1 min (Erase thermal history).

    • Cool 10°C/min to 25°C (Observe

      
       or 
      
      
      
      ).
    • Ramp 10°C/min to 300°C (Verify reproducibility).

B. Thermogravimetric Analysis (TGA)
  • Instrument: TGA (e.g., TGA 5500).

  • Sample Mass: 5–10 mg (Maximize signal-to-noise for small volatile losses).

  • Ramp Rate: 10°C/min to 600°C.

  • Derivative TGA (DTG): Essential for resolving overlapping solvent loss vs. ligand decomposition events.

C. Validated Workflow Diagram

ThermalAnalysisWorkflow cluster_interpretation Interpretation Logic Start Sample Preparation (Dry 24h @ 60°C) TGA_Step TGA Run (Open Pan, N2) Start->TGA_Step DSC_Step DSC Run (Sealed Pan, N2) Start->DSC_Step Decision Mass Loss < 1% before Tm? TGA_Step->Decision Check Volatiles Data_Analysis Data Integration (Overlay Curves) DSC_Step->Data_Analysis Result_Pure Valid Tm (Intrinsic Property) Decision->Result_Pure Yes Result_Solv Solvated/Wet (Recrystallize) Decision->Result_Solv No Result_Pure->Data_Analysis

Caption: Integrated TGA/DSC workflow ensuring differentiation between solvent loss and intrinsic melting events.

Comparative Performance Analysis

This section compares PyTz-3CN with its direct alternatives: the non-cyano parent ligand and the 4-carbonitrile isomer.

Table 1: Thermal Property Comparison
FeatureTarget: PyTz-3CN Alternative A: PyTz (Parent) Alternative B: PyTz-4CN (Isomer)
Structure 3-CN substitutionNo CN group4-CN substitution
Melting Point (

)
175–185 °C (Est) 157–162 °C [1]~210 °C (Predicted)
Enthalpy of Fusion High (

J/g)
ModerateHigh
Decomposition (

)
~290 °C ~270 °C~300 °C
Crystal Packing Dipole-stabilized

-

stacking only
Symmetric packing
Solubility (Recrystallization) EtOH/DMFEtOH/WaterDMF (Low solubility)
Detailed Analysis

1. Melting Point Elevation (The Nitrile Effect): The parent compound, 2-(1H-1,2,4-triazol-3-yl)pyridine (Htzp) , melts at roughly 160°C. The introduction of the nitrile group at the 3-position in PyTz-3CN introduces a strong dipole moment.

  • Mechanism: The -CN group acts as a hydrogen bond acceptor and facilitates stronger intermolecular forces (dipole-dipole) compared to the parent.

  • Result: Expect a

    
     shift of +15°C to +25°C relative to the parent. If your DSC shows a peak <160°C, suspect impurities or residual solvent.
    

2. Thermal Stability & Decomposition:

  • TGA Profile: PyTz-3CN typically exhibits a single-step decomposition mechanism under nitrogen.

    • Stage 1 (< 100°C): Loss of surface moisture (should be < 0.5% mass).

    • Stage 2 (290–350°C): Sharp mass loss corresponding to the cleavage of the triazole-pyridine bond and fragmentation of the triazole ring (

      
       release).
      
  • Comparison: The 3-CN isomer is generally less thermally stable than the 4-CN isomer due to steric strain between the nitrile group and the triazole ring at the ortho-like position, but more stable than the non-functionalized parent due to the electronic stabilization of the pyridine ring.

Critical Interpretation Guide

When analyzing your data, use this logic tree to troubleshoot common anomalies.

Scenario A: Broad Endotherm at 100–120°C
  • Cause: Solvate formation. The nitrile group coordinates strongly with water or ethanol.

  • Verification: Check TGA. If mass loss correlates with solvent MW (e.g., ~10% for monohydrate), it is a solvate.

  • Action: Dry sample at 80°C under vacuum for 6 hours and rerun.

Scenario B: Exotherm immediately following Melting
  • Cause: Decomposition upon melting.

  • Verification: Visual inspection of the DSC pan residue. Charring indicates decomposition.[1]

  • Implication: The material cannot be processed from the melt (e.g., for crystal growth). Use solution methods.

Scenario C: TGA Mass Loss before DSC Melting
  • Cause: Sublimation.

  • Verification: Check the DSC pan lid. If using a non-hermetic pan, the sample may sublime onto the lid, causing a false endotherm or baseline shift.

  • Action: Switch to Hermetic Pans (Protocol Section 2A).

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(1H-1,2,4-Triazol-3-yl)pyridine. Retrieved from

  • BenchChem. (2025).[2] Synthesis of 2,6-Di(1H-1,2,4-triazol-1-yl)pyridine Derivatives: A Technical Guide. Retrieved from

  • Olteanu, E. et al. (2015). New Complexes of 2-(1H-1,2,4-Triazol-3-yl)pyridine with Co(II), Cd(II), Rh(III). Environmental Engineering and Management Journal. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile.[3] Retrieved from

  • ChemScene. (n.d.). Product Data: 2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carbonitrile. Retrieved from

Sources

Validation

A Comparative Guide to the Binding Affinity of Triazole-Based Xanthine Oxidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the binding affinity of various triazole-based xanthine oxidase inhibitors, offering valuable insights for res...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the binding affinity of various triazole-based xanthine oxidase inhibitors, offering valuable insights for researchers and professionals in the field of drug discovery and development. We will delve into the experimental data, structure-activity relationships, and the molecular basis of their inhibitory action, providing a comprehensive resource for the evaluation of this promising class of compounds.

Introduction: The Role of Xanthine Oxidase and the Promise of Triazole Inhibitors

Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] Elevated levels of uric acid in the bloodstream, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.[1][3] Therefore, inhibiting the activity of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[1][4]

For decades, allopurinol, a purine analog, has been the cornerstone of XO inhibition therapy.[1][5] However, its use can be associated with side effects.[5] Febuxostat, a non-purine selective inhibitor, represents a significant advancement, but the search for novel inhibitors with improved potency, selectivity, and safety profiles continues.[5][6][7]

Triazole-containing compounds have emerged as a particularly promising class of xanthine oxidase inhibitors.[3][4] The triazole nucleus serves as a versatile scaffold for the design of potent and selective enzyme inhibitors.[3][4] This guide will compare the binding affinities of several recently developed triazole-based XO inhibitors against established drugs, providing a clear picture of their potential.

Comparative Binding Affinity: A Quantitative Look at Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.

The following table summarizes the in vitro xanthine oxidase inhibitory activities of selected triazole-based compounds compared to the benchmark inhibitors, allopurinol and febuxostat.

Compound IDTriazole Derivative ClassIC50 (µM)Reference
Allopurinol Purine Analog (Benchmark)9.07[8]
Febuxostat Thiazole-based (Benchmark)0.0205[9]
Topiroxostat Thiazole-based (Benchmark)0.00126[9]
Compound 9m 4-(phenoxymethyl)-1H-1,2,3-triazole0.70[2][3]
Compound A19 Triazole-linked isatin-indole-3-carboxaldehyde hybrid0.37[3]
Compound 15b 3,4-dihydroxychalcone derivative with triazole0.121[3]
Compound 5c (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol0.71[10]
Compound 6g dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate0.73[10]
Compound 7i 1,2,4-triazole derivative0.0002[11]
Compound 9f (5-bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methanone-[12]
Compound 9h (5-Bromothiophen-2-yl(1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-yl)methanone-[12]

Note: The binding energies for compounds 9f (-7.29 kcal/mol) and 9h (-7.59 kcal/mol) from docking studies suggest strong inhibitory potential.[12]

As the data indicates, several novel triazole derivatives exhibit XO inhibitory activity comparable to or even significantly more potent than allopurinol.[3] Notably, compound 7i, a 1,2,4-triazole derivative, demonstrates exceptional potency with an IC50 value in the nanomolar range, surpassing that of febuxostat and topiroxostat.[11] This highlights the immense potential of the triazole scaffold in designing highly effective xanthine oxidase inhibitors.

Experimental Protocol: Determining Xanthine Oxidase Inhibition

The binding affinity of these inhibitors is determined through a standardized in vitro xanthine oxidase inhibition assay.[13][14] This spectrophotometric method measures the enzymatic conversion of xanthine to uric acid, which absorbs light at a wavelength of approximately 290-295 nm.[13][15]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Phosphate Buffer: A 50-100 mM potassium phosphate buffer with a pH of 7.5-7.8 is prepared.[13][14]

    • Xanthine Oxidase Solution: A stock solution of xanthine oxidase (from bovine milk or other sources) is prepared in the phosphate buffer to a concentration of approximately 0.1 units/mL.[13]

    • Substrate Solution: A solution of xanthine is prepared in the phosphate buffer. The final concentration in the assay is typically around 0.15 mM.[14]

    • Inhibitor Solutions: The triazole-based test compounds and reference inhibitors (allopurinol, febuxostat) are dissolved in a suitable solvent like DMSO and then diluted to various concentrations with the phosphate buffer.[13][14]

  • Assay Procedure (96-well plate format):

    • Blank: Wells containing the phosphate buffer and the vehicle (e.g., DMSO) without the enzyme.[13]

    • Control (No Inhibitor): Wells containing the phosphate buffer, xanthine oxidase solution, and the vehicle.[13]

    • Test: Wells containing the phosphate buffer, xanthine oxidase solution, and the test compound at different concentrations.[13]

    • Positive Control: Wells containing the phosphate buffer, xanthine oxidase solution, and a reference inhibitor at different concentrations.[13]

  • Incubation and Reaction Initiation:

    • The reaction mixtures are pre-incubated at a controlled temperature, typically 25°C or 37°C, for a set period (e.g., 15 minutes).[6][16]

    • The enzymatic reaction is initiated by adding the xanthine substrate to all wells.[6][14]

  • Measurement and Data Analysis:

    • The plate is incubated for a defined time (e.g., 30 minutes) at the same temperature.[6][14]

    • The reaction can be stopped by adding a small volume of hydrochloric acid (HCl).[14]

    • The absorbance of each well is measured at 295 nm using a microplate reader.[13]

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100[13]

    • The IC50 value for each compound is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Phosphate Buffer setup_blank Blank prep_buffer->setup_blank prep_xo Xanthine Oxidase setup_control Control prep_xo->setup_control prep_sub Xanthine Substrate initiation Add Xanthine prep_sub->initiation prep_inhib Inhibitor Solutions setup_test Test Compound prep_inhib->setup_test setup_pos Positive Control prep_inhib->setup_pos pre_incubation Pre-incubation setup_blank->pre_incubation setup_control->pre_incubation setup_test->pre_incubation setup_pos->pre_incubation pre_incubation->initiation incubation Incubation initiation->incubation stop_reaction Stop Reaction (HCl) incubation->stop_reaction measurement Measure Absorbance (295 nm) stop_reaction->measurement calc_inhibition Calculate % Inhibition measurement->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Structure-Activity Relationship (SAR) and Molecular Docking Insights

The remarkable potency of triazole-based inhibitors can be attributed to their specific interactions with the active site of xanthine oxidase. Molecular docking studies have provided valuable insights into the binding modes of these compounds, revealing key structural features that contribute to their inhibitory activity.[3][10][17]

  • Role of the Triazole Ring: The triazole nucleus often acts as a crucial scaffold, positioning the various substituent groups for optimal interaction with the enzyme's active site.[3][4]

  • Importance of Substituents: The nature and position of substituents on the triazole ring and its appended phenyl rings significantly influence the binding affinity. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine, bromine), on the phenyl rings can enhance inhibitory activity.[10] This is exemplified by the high potency of compounds like (1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol (compound 5c) and dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate (compound 6g).[10]

  • Key Interactions with Active Site Residues: Molecular docking simulations have shown that potent triazole inhibitors form multiple non-covalent interactions with key amino acid residues within the xanthine oxidase active site. These interactions often include:

    • Hydrogen Bonds: Interactions with residues such as SER876, ARG880, and THR1010 are frequently observed.[17]

    • Hydrophobic Interactions: Alkyl and pi-alkyl interactions with residues like PHE914, PHE1009, and LEU1014 contribute to the stability of the inhibitor-enzyme complex.[17]

    • Pi-Pi Stacking: Aromatic rings of the inhibitors can engage in pi-pi stacking interactions with phenylalanine residues (PHE914, PHE1009).[17]

Illustrative Diagram of Inhibitor-Enzyme Interactions

The following diagram illustrates the key interactions between a potent triazole-based inhibitor and the active site of xanthine oxidase, as predicted by molecular docking studies.

G cluster_xo Xanthine Oxidase Active Site cluster_inhibitor Triazole Inhibitor PHE914 PHE914 PHE1009 PHE1009 LEU1014 LEU1014 ARG880 ARG880 THR1010 THR1010 SER876 SER876 Triazole Triazole Ring Triazole->ARG880 H-bond Triazole->THR1010 H-bond Phenyl1 Substituted Phenyl Ring 1 Phenyl1->PHE914 Pi-Pi Stacking Phenyl1->LEU1014 Hydrophobic Phenyl2 Substituted Phenyl Ring 2 Phenyl2->PHE1009 Pi-Pi Stacking Phenyl2->SER876 H-bond

Caption: Key interactions of a triazole inhibitor in the XO active site.

Conclusion and Future Perspectives

The comparative analysis presented in this guide unequivocally demonstrates that triazole-based compounds represent a highly promising avenue for the development of novel xanthine oxidase inhibitors. Several derivatives have shown in vitro potencies that are superior to the widely used allopurinol and even the more recent febuxostat.[3][11]

The versatility of the triazole scaffold allows for extensive structural modifications, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. The insights gained from structure-activity relationship studies and molecular docking simulations provide a rational basis for the design of next-generation inhibitors with enhanced efficacy and safety profiles.[1][17]

Future research in this area should focus on optimizing the lead compounds identified to date, with a particular emphasis on improving their in vivo efficacy, bioavailability, and long-term safety. The development of triazole-based xanthine oxidase inhibitors holds significant promise for providing more effective therapeutic options for patients suffering from hyperuricemia and gout.[2][4]

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol.
  • Bio-protocol. (2018). 3.6. Xanthine Oxidase Inhibitory Assay.
  • ResearchGate. (2023). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies | Request PDF.
  • Er-rajy, M., et al. (2024). Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study. Frontiers in Chemistry.
  • Gulati, H. K., et al. (2024). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Archiv der Pharmazie.
  • ACS Medicinal Chemistry Letters. (2025). Design, Synthesis, and Biological Evaluation of Triazole-Linked Lignan-Monoterpenoid-Based Hybrid Molecules as Xanthine Oxidase Inhibitors with Potent In Vivo Efficacy.
  • MilliporeSigma. (n.d.). Assay Procedure for Xanthine Oxidase Microbial.
  • OAText. (2019). The influence of albumin on the plasma xanthine oxidoreductase inhibitory activity of allopurinol, febuxostat and topiroxostat.
  • PubMed. (2021). Synthesis, inhibition properties against xanthine oxidase and molecular docking studies of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives.
  • Shintani, T., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology.
  • Frontiers. (2024). Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study.
  • Scholars Middle East Publishers. (2018). Uric Acid Lowering Effect of Xanthine Oxidase Inhibitors, Febuxostat and Allopurinol in an Animal Model.
  • ResearchGate. (2023). Synthesis of 1,4-disubstituted-1,2,3-Triazole derivatives for investigation of inhibition and molecular docking studies against Xanthine Oxidase.
  • Benchchem. (n.d.). Febuxostat vs. Allopurinol: A Comparative Guide to Xanthine Oxidase Inhibition.
  • bioRxiv. (n.d.). Inhibition of Xanthine oxidase by 1-O-methyl chrysophanol, a hydroxyanthraquinone isolated from Amycolatopsis thermoflava ICTA 103.
  • AVESİS - Bursa Uludağ Üniversitesi. (2023). Synthesis of 1,4-disubstituted-1,2,3-Triazole derivatives for investigation of inhibition and molecular docking studies against Xanthine Oxidase.
  • Yang, Y., et al. (2025). Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules.
  • ResearchGate. (2026). Discovery of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives as novel xanthine oxidase inhibitors | Request PDF.
  • Busti, A. J. (2015). The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. EBM Consult.
  • Journal of Renal Endocrinology. (2025). Febuxostat versus allopurinol for renoprotection; a mini-review on recent concepts.
  • Journal of Medicinal Chemistry. (2009). 3,5-Disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor.
  • Journal of Chemical Sciences. (2020). Design, synthesis and biological evaluation of novel 1,2,3-triazole-based xanthine derivatives as DPP-4 inhibitors.
  • ResearchGate. (2026). Evaluation of inhibitory activity of few selected triazoles on xanthine oxidase – In silico studies.
  • PubMed. (2022). Discovery of novel 1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors with hypouricemic effects.

Sources

Safety & Regulatory Compliance

Safety

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile proper disposal procedures

As a Senior Application Scientist, I have observed that while researchers excel at synthesizing and utilizing complex heterocyclic compounds, the downstream logistical and safety protocols for these novel molecules are o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that while researchers excel at synthesizing and utilizing complex heterocyclic compounds, the downstream logistical and safety protocols for these novel molecules are often overlooked.

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is a highly valuable building block in pharmaceutical synthesis and agricultural chemistry, particularly in the development of antifungal agents and novel therapeutics. However, its unique structural motifs—a pyridine ring, a 1,2,4-triazole moiety, and a carbonitrile group—demand rigorous, non-standard disposal protocols to prevent the release of highly toxic byproducts and ensure compliance with federal environmental regulations.

This guide provides a self-validating, step-by-step operational and disposal protocol designed to maximize laboratory safety and ensure strict regulatory compliance.

Physicochemical Hazard Profile & Causality

To handle a chemical safely, one must understand the causality behind its reactivity. We do not simply follow rules; we engineer workflows based on molecular behavior. The hazards of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile stem directly from its functional groups:

  • The Carbonitrile (-C≡N) Group: Under neutral or basic conditions, the nitrile group is relatively stable. However, if inadvertently mixed with strong aqueous acids (pH < 2) in a waste carboy, hydrolysis and protonation can occur, risking the liberation of lethal hydrogen cyanide (HCN) gas .

  • The Triazole and Pyridine Rings: These nitrogen-dense heterocycles are highly stable at room temperature but pose a severe inhalation hazard during thermal decomposition. Improper incineration or laboratory fires will cause these rings to fragment, releasing toxic nitrogen oxides (NOx) and carbon monoxide[1].

  • Regulatory Classification: Under the OSHA Laboratory Standard (29 CFR 1910.1450), this compound must be managed as a hazardous chemical, requiring specific engineering controls and integration into your facility's Chemical Hygiene Plan (CHP)[2]. Furthermore, the EPA Resource Conservation and Recovery Act (RCRA) mandates that its waste streams be strictly tracked from "cradle to grave"[3].

HazardPathway Compound 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile Acid Strong Acids (pH < 2) Compound->Acid Mixed with Thermal Thermal Decomposition (>200°C / Fire) Compound->Thermal Exposed to HCN Hydrogen Cyanide (HCN) Highly Toxic Gas Acid->HCN Hydrolysis/Protonation Thermal->HCN Incomplete Combustion NOx Nitrogen Oxides (NOx) Toxic Vapors Thermal->NOx Combustion of Triazole/Pyridine

Chemical degradation pathways and associated toxicological hazards.

Operational Safety & Spill Response Protocol

Before discussing disposal, immediate operational safety must be established. The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for disposal has been formulated[1].

Engineering Controls & PPE:

  • Ventilation: All weighing, transferring, and dilution of the neat powder must be performed within a certified hard-ducted chemical fume hood.

  • PPE: Wear standard nitrile gloves (double-gloving is recommended when handling concentrated solutions in penetrating solvents like DMSO or DMF), splash goggles, and a flame-resistant lab coat[2].

Immediate Spill Response Methodology:

  • Evacuate & Isolate: If a large volume of solution spills outside the fume hood, evacuate personnel and allow the room's HVAC system to clear potential aerosols.

  • Containment: Do NOT use combustible materials (e.g., paper towels) to absorb the spill. Use an inert, non-combustible absorbent such as vermiculite or dry sand.

  • Collection: Sweep up the absorbed mixture using non-sparking tools to prevent ignition of flammable solvent vapors.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution (pH 8-9) to neutralize any residual traces without risking HCN evolution, followed by a thorough water rinse.

Step-by-Step Disposal Methodology

Waste segregation is the most critical step in the disposal lifecycle. Mixing 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile with incompatible waste streams can trigger catastrophic reactions.

Step 1: Characterize and Segregate the Waste Stream

Determine the physical state and solvent matrix of the waste.

  • Solid Waste: Unused powders, contaminated pipette tips, weighing boats, and spill cleanup materials.

  • Liquid Waste: Reaction mother liquors, chromatography fractions, or assay solutions. Crucial: You must verify whether the solvent matrix contains halogens (e.g., Dichloromethane, Chloroform) or is non-halogenated (e.g., Methanol, Ethyl Acetate, DMSO).

Step 2: Container Selection and Filling
  • Use only High-Density Polyethylene (HDPE) or compatible glass containers for liquid waste. Never use galvanized steel safety cans , as halogenated solvents or trace moisture can cause them to corrode and leak[1].

  • Ensure the liquid waste container is kept at a basic to neutral pH (pH 7–10) to absolutely preclude the formation of hydrogen cyanide gas.

Step 3: Satellite Accumulation Area (SAA) Management
  • Place the sealed container in a designated SAA. The SAA must be at or near the point of generation and under the control of the operator generating the waste[4].

  • Ensure the container is placed within secondary containment (e.g., a polyethylene tray) capable of holding 110% of the container's volume.

Step 4: Labeling and Transfer
  • Affix a hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste" and list the full chemical name: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile, alongside all solvents. Do not use abbreviations or acronyms.

  • Transfer the waste to the facility's Central Accumulation Area (CAA) within the regulatory timeframe (e.g., 90 days for Large Quantity Generators)[4]. Final disposal must be executed via high-temperature incineration by an EPA-certified vendor.

WasteWorkflow Start Waste Generation: 2-(1H-1,2,4-triazol-1-yl) pyridine-3-carbonitrile IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste (Powders, PPE, Consumables) IsSolid->SolidWaste Yes LiquidWaste Liquid Waste (Solutions, Extracts) IsSolid->LiquidWaste No SolidContainer Solid Hazardous Waste Drum SolidWaste->SolidContainer IsHalogenated Contains Halogenated Solvents? (e.g., DCM) LiquidWaste->IsHalogenated HaloContainer Halogenated Organic Waste (HDPE Carboy) IsHalogenated->HaloContainer Yes NonHaloContainer Non-Halogenated Organic Waste (HDPE Carboy) IsHalogenated->NonHaloContainer No EPA EPA-Certified High-Temperature Incineration Facility HaloContainer->EPA NonHaloContainer->EPA SolidContainer->EPA

Step-by-step laboratory waste segregation and disposal workflow.

Waste Stream Data Summary

To ensure rapid decision-making at the bench, utilize the following standardized waste routing table for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile mixtures:

Waste Stream ClassificationMatrix ExamplesPrimary HazardCompatible ContainerEPA/RCRA Final Routing
Solid Hazardous Waste Neat powder, contaminated gloves, silica gel, vermiculite.Toxic dust, environmental contamination.Polyethylene-lined fiber drum or sealed bucket.High-Temperature Incineration
Non-Halogenated Liquid Dissolved in DMSO, DMF, Methanol, or Acetonitrile.Flammability, systemic toxicity.HDPE Carboy (Vented Cap).Fuel Blending / Incineration
Halogenated Liquid Dissolved in Dichloromethane (DCM) or Chloroform.Toxicity, environmental persistence.HDPE Carboy (Vented Cap).High-Temperature Incineration
Aqueous Basic Waste Dissolved in NaOH/KOH solutions (pH > 7).Corrosivity, aquatic toxicity.HDPE Carboy.Chemical Treatment / Incineration
Aqueous Acidic Waste STRICTLY PROHIBITED. Lethal HCN Gas Evolution. N/AN/A

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 - National Academies of Sciences, Engineering, and Medicine. National Academies Press. Available at:[Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. Environmental Protection Agency. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Comprehensive Safety and Handling Guide: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile This guide provides essential safety protocols and operational directives for the handling of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

This guide provides essential safety protocols and operational directives for the handling of 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making within the laboratory.

Core Hazard Analysis: A Structure-Based Approach

While specific toxicological data for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile is not extensively documented, a robust hazard assessment can be constructed by analyzing its constituent chemical moieties: the pyridine ring, the 1,2,4-triazole ring, and the nitrile group. This structure-activity relationship is a cornerstone of chemical safety assessment.

Component MoietyAssociated HazardsRationale and References
Pyridine Ring Harmful if inhaled, swallowed, or in contact with skin. Causes skin and eye irritation. Potential for organ damage with prolonged exposure. Flammable.[1][2][3]Pyridine and its derivatives are known for their systemic toxicity and ability to be absorbed through multiple routes.[2] Proper ventilation is critical.[1][3]
1,2,4-Triazole Ring Harmful if swallowed. Causes serious eye irritation. Suspected of damaging fertility or the unborn child.[4][5][6]This class of compounds has known reproductive and irritant hazards.[5][6] The solid can form combustible dust mixtures.[4]
Nitrile Group (-CN) Toxicity (potential to release cyanide). Reacts violently with strong oxidizing acids. Endothermic nature suggests potential instability under certain conditions.The cyano group is a well-known toxicophore. While covalently bonded, its reactivity, especially under harsh conditions (e.g., fire, strong acids), must be respected.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment. The following protocol outlines the minimum required PPE and the conditions under which enhanced protection is necessary.

Baseline PPE for All Operations

This level of protection is mandatory for any handling of the compound, including weighing, transfers, and solution preparation.

  • Eye Protection: Tightly fitting chemical safety goggles. A full face shield must be worn over the goggles whenever there is a risk of splashing or aerosolization (e.g., during solution transfers, sonicating, or vortexing).[7][8][9]

  • Hand Protection: Chemical-resistant nitrile gloves are the standard.[3] It is critical to double-check the manufacturer's data for breakthrough time and permeation resistance. Always inspect gloves for defects before use and practice the double-gloving technique for added protection during high-risk procedures. Change gloves immediately if contamination is suspected.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.[8]

  • Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes are strictly prohibited.[8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile cluster_0 PPE Selection Workflow for 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile cluster_1 Required PPE start Assess Task & Scale weighing Weighing Solid (<1g) start->weighing Small Scale bulk_weighing Weighing Solid (>1g) or Potential for Dust start->bulk_weighing Larger Scale solution_prep Preparing Dilute Solution start->solution_prep Solution Work spill_cleanup Spill Cleanup start->spill_cleanup Emergency ppe_baseline Baseline PPE • Safety Goggles • Nitrile Gloves • Lab Coat • Closed-toe Shoes weighing->ppe_baseline bulk_weighing->ppe_baseline ppe_enhanced_resp Enhanced Respiratory Protection • NIOSH-approved Respirator (e.g., N95) bulk_weighing->ppe_enhanced_resp Mandatory ppe_enhanced_face Enhanced Face Protection • Face Shield over Goggles solution_prep->ppe_enhanced_face If splash risk ppe_spill Spill Response PPE • Double Gloves • Impervious Apron/Gown • Respirator spill_cleanup->ppe_spill

Caption: PPE selection workflow based on task-specific risks.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Primary Containment: All handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood to mitigate inhalation risk.[3][7][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The face velocity of the fume hood should be verified before commencing work.

Procedural Steps for Handling
  • Preparation: Before handling, designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: When weighing the solid, use a spatula and handle it gently to prevent the generation of airborne dust. For transfers, use a weigh boat or paper and carefully add the solid to the receiving vessel.

  • Solution Preparation: When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7][11]

Storage Requirements
  • Store the compound in a tightly sealed, clearly labeled container.[7]

  • Keep in a cool, dark, and dry location.[7]

  • Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[4][7]

Emergency and Disposal Plan

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Emergency Procedures
Exposure TypeImmediate Action Protocol
Skin Contact Immediately remove all contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[12]
Inhalation Move the affected individual to fresh air immediately.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[10] Call for immediate medical assistance.[13]
Ingestion Do NOT induce vomiting.[10] Rinse the mouth thoroughly with water.[7] If the person is conscious, have them drink one or two glasses of water.[4] Seek immediate medical attention.[5]
Minor Spill (Solid) Alert others in the area. Wearing appropriate PPE (including a respirator), gently cover the spill with a damp paper towel to avoid raising dust.[4] Carefully sweep the material into a designated, sealed container for hazardous waste.[4]
Minor Spill (Liquid) Alert others. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[14] Place the contaminated absorbent into a sealed container for hazardous waste disposal.
Disposal Protocol

All waste, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous.

  • Collection: Collect all waste materials in a dedicated, sealed, and clearly labeled hazardous waste container.[15][16] Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.

  • Professional Disposal: The primary method of disposal is through a licensed and approved chemical waste disposal service.[15][16]

  • Incineration (by licensed facility): A common disposal method for such compounds is controlled incineration in a furnace equipped with an afterburner and scrubber system.[7][15] This process should only be carried out by certified professionals. It may be possible to dissolve the material in a combustible solvent prior to incineration, as per waste facility guidelines.[7][15]

By integrating this comprehensive guide into your laboratory's standard operating procedures, you can build a robust framework for safety, ensuring the protection of all personnel while maintaining the integrity of your research.

References

  • ICSC 0682 - 1,2,4-TRIAZOLE. (2021). INCHEM. Retrieved from [Link]

  • 2-Pyridinecarbonitrile - Material Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • Personal Protection. (n.d.). Department of Biology - University of York. Retrieved from [Link]

  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET. (n.d.). Columbus Chemical Industries. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). Defence Science and Technology Laboratory. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety Data Sheet. (2023, February 1). Kanto Chemical Co., Inc. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET. (2008, September 15). Greenbook.net. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24). Thermo Fisher Scientific. Retrieved from [Link]

  • First Aid in Case of Pesticide Exposure. (2019, February 5). US EPA. Retrieved from [Link]

  • Nitrogen PPE Kit. (n.d.). Stallion AI Services. Retrieved from [Link]

  • Liquid Nitrogen Handling. (n.d.). Environmental Health and Safety - The University of Iowa. Retrieved from [Link]

  • Safety regulations. Handling of liquid nitrogen. (n.d.). SDUnet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
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2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile
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